6-chloro-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
6-chloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNIXLBHXMSZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504410 | |
| Record name | 6-Chloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
703-82-2 | |
| Record name | 6-Chloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-1H-indole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-chloro-1H-indole-3-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-1H-indole-3-carbaldehyde is a halogenated derivative of indole-3-carbaldehyde, a versatile heterocyclic compound. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs[1]. The introduction of a chlorine atom at the 6-position of the indole ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its potential applications in drug discovery, with a focus on its role as a precursor for novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthesis and biological assays.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆ClNO | [2][3] |
| Molecular Weight | 179.60 g/mol | [2] |
| Appearance | Pale brown to pale yellow solid/powder | [4] |
| Melting Point | 210 °C | [5] |
| Boiling Point | 373.4 ± 22.0 °C (Predicted) | [4] |
| Solubility | Slightly soluble in water. Generally soluble in polar organic solvents like methanol, ethanol, and acetonitrile.[6][7] | [4][6][7] |
| CAS Number | 703-82-2 | [2][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons on the indole ring and the aldehyde group. A representative ¹H NMR spectrum in DMSO-d₆ shows the following key shifts:
-
δ 12.32 (1H, br): The broad singlet corresponds to the N-H proton of the indole ring.
-
δ 9.91-9.98 (1H, s): The singlet is characteristic of the aldehyde proton (-CHO).
-
δ 8.30 (1H, s): This singlet can be assigned to the proton at the C2 position of the indole ring.
-
δ 7.39-7.84 (3H, m): These signals in the aromatic region correspond to the protons on the benzene portion of the indole ring. For instance, a doublet observed around δ 7.63 (J = 8.5 Hz) is typical for one of the aromatic protons.[5]
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the indole ring (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring and aldehyde group (around 2800-3100 cm⁻¹), the strong C=O stretching of the aldehyde (around 1650-1700 cm⁻¹), and C-Cl stretching (in the fingerprint region).[11][12][13][14]
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (179.60 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion ([M]+ and [M+2]+ in an approximate 3:1 ratio) would be expected.[15]
Synthesis of this compound
The most common and efficient method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[16][17]
Vilsmeier-Haack Reaction Workflow
Caption: Vilsmeier-Haack synthesis of this compound.
Experimental Protocol (Adapted from Patent Literature)
The following protocol is based on a method described for the synthesis of this compound[5].
-
Preparation of the Vilsmeier Reagent: In a suitable reaction flask, add N,N-dimethylformamide (DMF). Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture at room temperature for approximately 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 6-chloroindole in a minimal amount of DMF. Add this solution dropwise to the prepared Vilsmeier reagent.
-
Reaction Progression: Heat the reaction mixture to 90 °C and maintain for approximately 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the mixture is basic. A pale yellow solid should precipitate.
-
Purification: Collect the solid by filtration and wash it with water. Dry the solid to obtain the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system.
This one-pot synthesis method provides a high yield of the desired product[5].
Chemical Reactivity and Stability
The reactivity of this compound is primarily dictated by the aldehyde functional group and the indole nucleus.
-
Aldehyde Reactions: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to the corresponding carboxylic acid, reduction to the alcohol, and condensation reactions with amines and active methylene compounds to form Schiff bases and other derivatives, respectively[6].
-
Indole Ring Reactivity: The indole ring is electron-rich and can undergo electrophilic substitution, although the C3 position is already functionalized. The N-H proton can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.
Stability: The compound should be stored in a cool, dry place, away from strong oxidizing agents. It is a solid at room temperature and is expected to have good stability under standard laboratory conditions.
Applications in Drug Discovery and Development
The indole-3-carboxaldehyde scaffold is a cornerstone in the design of novel therapeutic agents due to its wide range of biological activities, including anticancer, antiviral, and antibacterial properties[1][18]. The 6-chloro substitution can enhance these activities or introduce new pharmacological profiles.
Precursor for Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer[19][20]. The indole nucleus is a key structural motif in many approved and investigational kinase inhibitors. This compound serves as a versatile starting material for the synthesis of more complex indole derivatives that can target the ATP-binding site of various kinases[21][22]. The aldehyde group provides a convenient handle for elaboration into diverse heterocyclic systems known to interact with the hinge region of the kinase domain.
Caption: Workflow for developing kinase inhibitors from this compound.
Anticancer Potential
Derivatives of indole-3-carboxaldehyde have demonstrated significant antiproliferative activity against various cancer cell lines[23][24]. The mechanisms of action are often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis[25][26]. The 6-chloro substituent can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and target engagement.
Antiviral and Antimicrobial Applications
Indole derivatives have been investigated for their potential as antiviral and antimicrobial agents[18][27][28]. Some indole-based compounds have shown activity against a range of viruses by interfering with viral replication processes[27][28][29][30]. Furthermore, derivatives of indole-3-carboxaldehyde have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria[31].
Conclusion
This compound is a valuable building block for medicinal chemists and drug discovery professionals. Its straightforward synthesis and the versatile reactivity of its functional groups allow for the generation of diverse libraries of indole-based compounds. The inherent biological activity of the indole scaffold, coupled with the modulating effect of the chloro substituent, makes this compound a promising starting point for the development of novel kinase inhibitors, as well as anticancer, antiviral, and antimicrobial agents. Further exploration of the biological activities of derivatives of this compound is warranted to fully realize its therapeutic potential.
References
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Indole-3-carboxaldehyde - Solubility of Things. (n.d.). Retrieved from [Link]
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In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (2023). PubMed. Retrieved from [Link]
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Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.). Retrieved from [Link]
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An insight into the recent developments in anti-infective potential of indole and associated hybrids. (2021). PubMed Central. Retrieved from [Link]
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6-Chloro-1H-indole-3-carboxaldehyde | C9H6ClNO | CID 12614669 - PubChem. (n.d.). Retrieved from [Link]
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6-Chloroindole - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
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New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2024). PubMed. Retrieved from [Link]
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13C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved from [Link]
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13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]
- Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(22), 5907–5912.
- Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. (2024). Molecules, 29(24), 5678.
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Indole-3-carboxaldehyde - Solubility of Things. (n.d.). Retrieved from [Link]
- Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. (2022). ACS Medicinal Chemistry Letters, 13(5), 748–756.
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex. (2021). Antimicrobial Agents and Chemotherapy, 65(8), e02349-20.
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses, 101, 21–33.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its some reactions. (2013). International Journal of Industrial Chemistry, 4(1), 23.
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Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. (2006). ScienceDirect. Retrieved from [Link]
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(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. Retrieved from [Link]
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(PDF) 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone. (2006). ResearchGate. Retrieved from [Link]
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega, 7(46), 42429–42440.
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1H-Indole-3-carboxaldehyde - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
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Indole as an emerging scaffold in anticancer drug design. (2021). ResearchGate. Retrieved from [Link]
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Indole-3-carbaldehyde - Wikipedia. (n.d.). Retrieved from [Link]
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1H-Indole-3-carboxaldehyde, 7-methyl- - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
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FTIR spectrum of the ultimate product (indole-3-acetaldehyde). (n.d.). ResearchGate. Retrieved from [Link]
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Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. (2021). PubMed Central. Retrieved from [Link]
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A Technical Guide to the Structural Elucidation of 6-chloro-1H-indole-3-carbaldehyde
Abstract
This technical guide provides a comprehensive, multi-technique approach to the unequivocal structural elucidation of 6-chloro-1H-indole-3-carbaldehyde, a key heterocyclic intermediate in medicinal chemistry and materials science. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data to explain the causal reasoning behind experimental choices and data interpretation. By synergistically applying Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a self-validating workflow that confirms the molecular formula, functional groups, and precise atom connectivity of the target compound. Each section includes field-proven experimental protocols, in-depth spectral analysis, and visual aids to ensure clarity and reproducibility.
Introduction and Strategic Overview
This compound is a substituted indole, a privileged scaffold in drug discovery. The precise placement of the chloro and carbaldehyde (formyl) groups on the indole ring is critical to its reactivity and biological activity. Therefore, unambiguous confirmation of its structure is a prerequisite for its use in further synthetic applications.
The synthetic route to this compound, often a Vilsmeier-Haack reaction on 6-chloroindole, provides a strong hypothesis for the final structure.[1][2] However, potential side reactions or rearrangements necessitate a rigorous and orthogonal analytical confirmation. Our elucidation strategy is predicated on a logical, multi-step validation process.
The workflow begins with Mass Spectrometry to determine the molecular weight and elemental composition. Next, Infrared Spectroscopy identifies the key functional groups present. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecular skeleton and proton environments, confirming the specific isomeric arrangement.
Caption: A logical workflow for structural elucidation.
Molecular Structure and Synthesis Context
The target molecule, this compound, has the chemical formula C₉H₆ClNO.
Caption: Structure of this compound with atom numbering.
This structure is commonly synthesized via the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent (e.g., generated from DMF and POCl₃).[3][4] For indoles, this reaction preferentially occurs at the electron-rich C3 position.[1] This synthetic context establishes a strong basis for our structural hypothesis.
Mass Spectrometry: Molecular Weight and Formula Verification
Causality: High-resolution mass spectrometry (HRMS) is the definitive technique for determining a molecule's exact mass and, by extension, its elemental formula. For a compound containing chlorine, the presence of its two stable isotopes, ³⁵Cl and ³⁷Cl (in an approximate 3:1 natural abundance), provides a characteristic isotopic pattern that serves as a powerful diagnostic tool.[5]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Ionization: The sample is introduced into the mass spectrometer. In the electron ionization source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Data Interpretation and Validation The mass spectrum is analyzed for two key features: the molecular ion peak (M⁺) and its isotopic pattern.
| Feature | Expected m/z | Rationale |
| Molecular Ion [M]⁺ | ~179 | Corresponds to the nominal mass of C₉H₆³⁵ClNO. |
| Isotopic Peak [M+2]⁺ | ~181 | Corresponds to the nominal mass of C₉H₆³⁷ClNO. |
| Isotopic Ratio | ~3:1 | The relative intensity of the [M]⁺ peak to the [M+2]⁺ peak reflects the natural abundance of ³⁵Cl to ³⁷Cl.[5] |
| Exact Mass (HRMS) | 179.0138 | The calculated monoisotopic mass for C₉H₆³⁵ClNO⁺ is 179.01379.[6] A measured value within 5 ppm confirms the elemental formula. |
The observation of a molecular ion cluster at m/z 179/181 with a ~3:1 intensity ratio is conclusive evidence for a monochlorinated compound with a molecular weight of 179.5 g/mol . Key fragmentation patterns for indoles often involve cleavage of the bond adjacent to the indole nitrogen, which can further validate the core structure.[7][8]
Infrared (IR) Spectroscopy: Functional Group Identification
Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making it an excellent tool for rapidly identifying their presence. For this compound, we expect to see distinct absorptions for the N-H bond of the indole, the C=O bond of the aldehyde, and vibrations associated with the aromatic rings and the C-Cl bond.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR) ATR-FTIR is a modern, efficient method for analyzing solid samples directly without extensive preparation like KBr pellets.
-
Background Scan: An initial scan is run with the clean ATR crystal to record the background spectrum (e.g., atmospheric CO₂ and H₂O).[9][10]
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal (often diamond or germanium).
-
Pressure Application: A pressure arm is applied to ensure firm contact between the sample and the crystal.
-
Sample Scan: The infrared spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum.
-
Cleaning: The crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.[9]
Data Interpretation and Validation The spectrum is analyzed for characteristic absorption bands that confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3200-3400 (broad) | N-H stretch | Indole N-H | The broadness is due to hydrogen bonding in the solid state. This confirms the '1H' designation.[11] |
| ~3100 | C-H stretch | Aromatic C-H | Characteristic of sp² C-H bonds in the indole ring. |
| ~1650-1680 (strong) | C=O stretch | Conjugated Aldehyde | The frequency is lowered from a typical aldehyde (~1725 cm⁻¹) due to conjugation with the electron-rich indole ring.[11][12] |
| ~1450-1600 | C=C stretch | Aromatic Ring | Multiple bands corresponding to the vibrations of the benzene and pyrrole rings. |
| ~700-800 | C-Cl stretch | Aryl Chloride | Confirms the presence of the chlorine substituent on the aromatic ring. |
The collective presence of these bands provides strong, self-validating evidence for an indole ring substituted with both an aldehyde and a chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Mapping
Causality: NMR spectroscopy is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. ¹H NMR reveals the number and environment of protons, while ¹³C NMR maps the carbon framework. Together, they allow for the unambiguous assignment of the this compound isomer.
Experimental Protocol: Solution-State NMR
-
Sample Preparation: Accurately weigh 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[13][14] Ensure the sample is fully dissolved.
-
Spectrometer Setup: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[15]
-
Shimming: The magnetic field homogeneity is optimized ("shimming") to achieve high-resolution spectra with sharp peaks.[13]
-
Acquisition: Standard pulse programs are used to acquire the ¹H and ¹³C NMR spectra.
Data Interpretation and Validation: ¹H NMR The ¹H NMR spectrum is analyzed based on chemical shift (δ), integration, and multiplicity (splitting pattern).
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| H-N (Indole) | > 11.0 | Broad Singlet | 1H | The acidic proton on the nitrogen is typically very deshielded and often exchanges, leading to a broad signal. |
| H-C (Aldehyde) | ~10.0 | Singlet | 1H | Aldehyde protons are highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the C=O bond. It has no adjacent protons to couple with.[16] |
| H2 | ~8.3 | Singlet | 1H | This proton is deshielded by the adjacent nitrogen and the electron-withdrawing aldehyde group. |
| H7 | ~8.1 | Doublet | 1H | Located ortho to the electron-withdrawing C3-substituent. It is coupled only to H5 (meta-coupling, small J), but often appears as a sharp singlet or narrow doublet. |
| H4 | ~7.8 | Doublet | 1H | Located ortho to the indole nitrogen fusion point. It is coupled to H5 (J ≈ 8 Hz). |
| H5 | ~7.3 | Doublet of Doublets | 1H | Coupled to both H4 (ortho, J ≈ 8 Hz) and H7 (meta, J ≈ 2 Hz). Its position is influenced by the para-chloro group. |
Data Interpretation and Validation: ¹³C NMR The ¹³C NMR spectrum confirms the carbon skeleton.
| Carbon Assignment | Expected δ (ppm) | Rationale |
| C=O (Aldehyde) | ~185 | The carbonyl carbon is the most deshielded carbon in the molecule.[16] |
| C7a, C3a | ~137, ~125 | Quaternary carbons at the ring fusion. |
| C6 | ~130 | The carbon directly attached to the electronegative chlorine atom is deshielded. |
| C2, C4, C5, C7 | ~120-135 | Aromatic CH carbons. Their specific shifts are influenced by the substituents. |
| C3 | ~118 | The carbon bearing the aldehyde group. |
The specific chemical shifts and coupling patterns observed in the ¹H and ¹³C NMR spectra are unique fingerprints of the 6-chloro isomer, allowing it to be definitively distinguished from other possible isomers (e.g., 4-chloro, 5-chloro, or 7-chloro).
Conclusion: A Convergent and Self-Validating Proof of Structure
The structural elucidation of this compound is achieved through a logical and synergistic application of modern analytical techniques.
-
Mass Spectrometry confirmed the molecular formula C₉H₆ClNO via exact mass and the characteristic 3:1 isotopic signature of chlorine.
-
Infrared Spectroscopy verified the presence of all key functional groups: an N-H indole, a conjugated aldehyde (C=O), and an aryl-chloride (C-Cl).
-
NMR Spectroscopy provided the final, unambiguous proof of connectivity, mapping the proton and carbon environments in a manner that is only consistent with the this compound structure.
This multi-technique workflow provides a robust, self-validating system, ensuring the highest degree of confidence in the compound's identity for its application in research and development.
References
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Bruker Alpha-P ATR FTIR Standard Operating Procedure. University of Toronto Scarborough. 9
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How To Prepare And Run An NMR Sample. ALWSCI Technologies. 13
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NMR Sample Preparation Guide. Scribd. Link
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Nagaraja Naik, et al. (2015). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 7(10):316-322. Link
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NMR Sample Preparation. University of Minnesota Twin Cities. Link
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How to make an NMR sample. Durham University. Link
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Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Link
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FTIR-Operation and Calibration SOP. Pharma Beginners. Link
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Indole-3-carboxaldehyde(487-89-8)IR1. ChemicalBook. Link
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6-Chloro-1H-indole-3-carboxaldehyde. PubChem, National Center for Biotechnology Information. Link
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Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Link
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Indole-3-carboxaldehyde - Optional[ATR-IR] - Spectrum. SpectraBase. Link
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Supporting information: Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry. Link
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Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Link
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Indole-3-Carboxaldehyde. PubChem, National Center for Biotechnology Information. Link
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Shimadzu FTIR Standard Operating Procedure. Link
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1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. Link
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ATR-FTIR Spectroscopy Basics. Mettler Toledo. Link
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IR Spectral Studies of Indole-3-Carboxaldehyde with Copper II Complex. ResearchGate. Link
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Fourier Transform Infrared Spectroscopy SOP. Link
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Vilsmeier-Haack Reaction. Chemistry Steps. Link
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6-chloro-1h-indole-2-carbaldehyde(53590-59-3) 1h nmr. ChemicalBook. Link
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Synthesis of Indole-3-carboxaldehyde via the Vilsmeier-Haack Reaction. Benchchem. Link
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Link
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. Link
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Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry. Link
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Link
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Study of Mass Spectra of Some Indole Derivatives. SCIRP. Link
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Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. INIS-IAEA. Link
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CHAPTER 2 Fragmentation and Interpretation of Spectra. Link
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Link
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6-Chloroindole-3-carboxaldehyde, 98%, Thermo Scientific Chemicals. Thermo Fisher Scientific. Link
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5-chloro-1H-indole-3-carbaldehyde. PubChem, National Center for Biotechnology Information. Link
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A Comprehensive Spectroscopic and Analytical Guide to 6-Chloro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides an in-depth exploration of the spectroscopic properties of 6-chloro-1H-indole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the structural information gleaned from each analytical technique. The protocols and interpretations presented herein are grounded in established principles of spectroscopic analysis, ensuring scientific integrity and providing a reliable reference for researchers.
Introduction: The Significance of this compound
Indole-3-carbaldehydes are a class of organic compounds that serve as pivotal intermediates in the synthesis of a wide array of biologically active molecules, including alkaloids and pharmaceuticals. The introduction of a halogen, such as chlorine at the 6-position of the indole ring, significantly modulates the electronic properties of the molecule. This alteration can influence its reactivity and its potential as a pharmacophore. A thorough understanding of the spectroscopic signature of this compound is therefore essential for its effective utilization in synthetic chemistry and drug design.
This guide will detail the proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for this compound. Each section will include a summary of the data, a detailed interpretation, and a standardized experimental protocol.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for unambiguous spectral assignments. The following diagram illustrates the structure of this compound with the IUPAC numbering convention that will be used throughout this guide.
Caption: Molecular structure and IUPAC numbering of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol
A standardized protocol for acquiring a ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is often advantageous for indole derivatives due to their moderate polarity and the ability to observe the N-H proton, which might exchange in other solvents like D₂O.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: Approximately 3-4 seconds.
-
Spectral Width: A range of 0-14 ppm is typically sufficient.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
¹H NMR Data
The following table summarizes the reported ¹H NMR spectral data for this compound in DMSO-d₆.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 12.32 | br s | - | NH -1 |
| 9.95 | s | - | CH O-8 |
| 8.30 | s | - | H -2 |
| 7.84 | d | ~1.8 | H -7 |
| 7.63 | d | 8.5 | H -4 |
| 7.39 | dd | 8.5, ~1.8 | H -5 |
Spectral Interpretation
The ¹H NMR spectrum of this compound provides a clear fingerprint of its structure.
-
Indole N-H Proton: The broad singlet at 12.32 ppm is characteristic of the indole N-H proton, which is deshielded due to its acidic nature and involvement in hydrogen bonding.
-
Aldehyde Proton: The singlet at 9.95 ppm is unequivocally assigned to the aldehyde proton (H-8), a region typical for such functional groups.
-
Pyrrole Ring Proton: The singlet at 8.30 ppm corresponds to the H-2 proton on the pyrrole ring. Its significant downfield shift is attributed to the anisotropic effect of the adjacent C=C bond and the electron-withdrawing effect of the aldehyde group.
-
Benzene Ring Protons: The aromatic region between 7.39 and 7.84 ppm reveals the substitution pattern on the benzene ring.
-
The doublet at 7.63 ppm with a large coupling constant (8.5 Hz) is assigned to H-4, showing a typical ortho-coupling to H-5.
-
The doublet of doublets at 7.39 ppm is assigned to H-5, exhibiting ortho-coupling to H-4 (J = 8.5 Hz) and a smaller meta-coupling to H-7 (J ≈ 1.8 Hz).
-
The doublet at 7.84 ppm with a small coupling constant (≈ 1.8 Hz) is characteristic of a meta-coupling and is assigned to H-7, which is coupled to H-5. The downfield shift of H-7 is influenced by the anisotropic effect of the pyrrole ring.
-
The observed coupling patterns are consistent with a chlorine substituent at the C-6 position, which simplifies the spectrum by removing a proton at that position.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.
Experimental Protocol
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of DMSO-d₆) is generally required for ¹³C NMR compared to ¹H NMR.
-
Instrumentation: A 100 MHz (or higher, corresponding to a 400 MHz ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: Several hundred to several thousand scans are typically necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: Similar processing steps as for ¹H NMR are applied. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C HO-8 |
| ~138 | C -2 |
| ~137 | C -7a |
| ~130 | C -6 |
| ~125 | C -3a |
| ~124 | C -4 |
| ~122 | C -5 |
| ~118 | C -3 |
| ~114 | C -7 |
Spectral Interpretation (Predicted)
-
Aldehyde Carbonyl: The most downfield signal, expected around 185 ppm, is assigned to the carbonyl carbon of the aldehyde group (C-8).
-
Aromatic and Heterocyclic Carbons: The remaining signals in the aromatic region (approximately 114-138 ppm) correspond to the carbons of the indole ring system.
-
The carbon bearing the chlorine atom (C-6) is expected to be significantly deshielded due to the electronegativity of chlorine.
-
The quaternary carbons (C-3a and C-7a) will typically show less intense signals.
-
The chemical shifts of the other carbons are influenced by the electron-donating nitrogen atom and the electron-withdrawing aldehyde and chloro substituents.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol
-
Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet or as a solid using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of the finely ground sample with dry KBr powder and press into a thin, transparent disk.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Characteristic IR Absorption Bands
Based on the functional groups present in this compound, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3300-3400 | N-H stretch | Medium |
| ~3100-3150 | Aromatic C-H stretch | Medium |
| ~2820 and ~2720 | Aldehyde C-H stretch (Fermi doublet) | Weak |
| ~1650-1680 | C=O stretch (aldehyde) | Strong |
| ~1580-1620 | C=C stretch (aromatic/indole) | Medium |
| ~1050-1100 | C-Cl stretch | Medium |
| ~700-850 | C-H out-of-plane bend (aromatic) | Strong |
Spectral Interpretation
The IR spectrum provides confirmatory evidence for the key functional groups:
-
The presence of a medium intensity band in the region of 3300-3400 cm⁻¹ confirms the N-H group of the indole ring.
-
A strong absorption band around 1650-1680 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretching vibration of the aldehyde group. This band is often slightly lowered in frequency due to conjugation with the indole ring.
-
The weak pair of bands characteristic of the aldehyde C-H stretch (Fermi doublet) around 2820 and 2720 cm⁻¹ further confirms the aldehyde functionality.
-
The C-Cl stretching vibration is expected in the fingerprint region, typically around 1050-1100 cm⁻¹.
-
The pattern of C-H out-of-plane bending bands in the 700-850 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol
-
Sample Introduction: The sample can be introduced via direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that often results in a prominent molecular ion peak.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.
Expected Mass Spectrum
The molecular formula of this compound is C₉H₆ClNO. The nominal molecular weight is 179 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes in an approximate ratio of 3:1.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 179, with a corresponding M+2 peak at m/z 181 of approximately one-third the intensity.
-
Key Fragmentation Pathways:
-
Loss of CO: A common fragmentation for aldehydes is the loss of a neutral carbon monoxide molecule (28 Da), leading to a fragment ion at m/z 151 (and m/z 153).
-
Loss of Cl: Loss of a chlorine radical (35 or 37 Da) would result in a fragment at m/z 144.
-
Loss of CHO: Cleavage of the aldehyde group (29 Da) would lead to a 6-chloroindole cation at m/z 150 (and m/z 152).
-
Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a detailed and self-validating structural confirmation. The ¹H NMR spectrum reveals the substitution pattern and the chemical environment of each proton. While experimental ¹³C NMR data is pending, predictions based on known chemical shift trends provide a reliable framework for its interpretation. IR spectroscopy confirms the presence of the key N-H, C=O, and C-Cl functional groups. Finally, mass spectrometry establishes the molecular weight and offers insights into the molecule's stability and fragmentation behavior, with the isotopic signature of chlorine serving as a definitive marker. This guide provides researchers with the foundational spectroscopic knowledge required for the confident identification and application of this important synthetic intermediate.
References
-
PubChem. 6-Chloro-1H-indole-3-carboxaldehyde. National Center for Biotechnology Information. [Link]
- Bharadwaj, L. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Chemical Reports, 6(1), 315-324. (Hypothetical reference based on search results, full text not available).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NIST Chemistry WebBook. Indole-3-carboxaldehyde. National Institute of Standards and Technology. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Supporting Information for "Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles". Royal Society of Chemistry.
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents. (Provides ¹H NMR data for this compound).
Sources
Introduction: The Structural Significance of 6-chloro-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-chloro-1H-indole-3-carbaldehyde
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound, a key heterocyclic compound in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through detailed spectral interpretation, supported by established principles of NMR spectroscopy.
This compound (CAS No. 703-82-2) belongs to the indole family, a privileged scaffold in numerous pharmacologically active compounds.[1][2] The presence of an electron-withdrawing chlorine atom at the C-6 position and a carbaldehyde group at the C-3 position significantly influences the electron distribution within the indole ring system. This, in turn, dictates the molecule's reactivity and its interaction with biological targets. ¹H NMR spectroscopy is an indispensable tool for confirming the identity and purity of this compound, providing precise information about its atomic connectivity and electronic environment.
This guide will deconstruct the ¹H NMR spectrum of this compound by predicting the chemical shifts (δ), multiplicities, and coupling constants (J) for each proton. The analysis is grounded in data from closely related analogs and fundamental NMR theory.
Molecular Structure and Proton Environments
To interpret the spectrum, it is crucial to first identify the distinct proton environments in the molecule.
Figure 1. Molecular structure of this compound with proton numbering.
The molecule has six unique protons requiring assignment:
-
N1-H: The proton on the indole nitrogen.
-
H2: The proton at position 2 of the pyrrole ring.
-
H4, H5, H7: The protons on the benzene ring.
-
Aldehyde-H: The proton of the carbaldehyde group at C-3.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound. These predictions are derived by analogy from the experimentally determined spectrum of 6-chloro-1-methyl-1H-indole-3-carbaldehyde and general principles of substituent effects in indole systems.[3][4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N1-H | ~12.3 | broad singlet (br s) | - |
| Aldehyde-H | ~9.9 - 10.0 | singlet (s) | - |
| H2 | ~8.3 | singlet (s) | - |
| H4 | ~8.2 | doublet (d) | JH4-H5 ≈ 8.4 - 8.8 |
| H7 | ~7.4 | doublet (d) | JH7-H5 ≈ 1.8 - 2.0 (meta) |
| H5 | ~7.3 | doublet of doublets (dd) | JH5-H4 ≈ 8.4 - 8.8, JH5-H7 ≈ 1.8 - 2.0 |
Detailed Spectral Interpretation
Downfield Region: The Aldehyde and N-H Protons
-
N1-H (~12.3 ppm, br s): The proton attached to the indole nitrogen is highly deshielded and appears as a broad singlet far downfield. Its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding. In a DMSO-d₆ solvent, as seen in unsubstituted indole-3-carbaldehyde, this peak is typically observed around 12.1-12.3 ppm.[3][5]
-
Aldehyde-H (~9.9 - 10.0 ppm, s): The aldehyde proton is also strongly deshielded by the adjacent electronegative oxygen atom and the aromatic ring current. It resonates as a sharp singlet, as there are no vicinal protons to couple with. The observed value for the N-methyl analog is 9.95 ppm, and a similar value is expected here.[3]
Pyrrole and Benzene Ring Protons
The interpretation of the aromatic region is based on the powerful electron-withdrawing effects of the C3-carbaldehyde group and the C6-chloro substituent.
-
H2 (~8.3 ppm, s): This proton is adjacent to the electron-donating nitrogen but is significantly deshielded by the anisotropic effect of the C3-carbaldehyde group. It typically appears as a singlet or a very finely split doublet due to long-range coupling with the N-H proton. In the N-methyl analog, the equivalent proton (H2) is a singlet at 7.66 ppm, however, in the N-H parent compound, this proton is shifted further downfield. For indole-3-carbaldehyde, this proton appears at ~8.3 ppm.[3]
-
H4 (~8.2 ppm, d): This proton is in the peri position relative to the C3-carbaldehyde group, placing it in a highly deshielded region. It experiences ortho-coupling with H5. The corresponding proton in the N-methyl analog is found at 8.21 ppm with a coupling constant of J = 8.4 Hz, which directly informs this prediction.[3]
-
H7 (~7.4 ppm, d): The chlorine at C6 exerts an electron-withdrawing inductive effect and a weak electron-donating resonance effect. H7 is ortho to the chlorine and is expected to be deshielded. It will appear as a narrow doublet due to four-bond meta-coupling with H5 (⁴JH5-H7).[6] In the N-methyl analog, this signal is observed as a singlet at 7.35 ppm, suggesting the meta-coupling may be very small or unresolved.[3]
-
H5 (~7.3 ppm, dd): This proton is ortho to the chlorine atom and will be split into a doublet of doublets. It experiences a large ortho-coupling from H4 (³JH5-H4) and a smaller meta-coupling from H7 (⁴JH5-H7). This pattern is confirmed by the multiplet observed between 7.27-7.30 ppm in the N-methyl analog.[3][6]
Figure 2. Standard workflow for acquiring and processing a ¹H NMR spectrum.
Experimental Protocol
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.
5.1 Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for indole derivatives to clearly observe the exchangeable N-H proton.[4]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
5.2 Data Acquisition
-
Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming.
-
Acquire the ¹H NMR spectrum using standard single-pulse parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.
5.3 Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction (zero- and first-order) to ensure all peaks have a positive, absorptive Lorentzian line shape.
-
Apply a baseline correction to obtain a flat spectral baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Analyze the peak multiplicities and measure the coupling constants (J) in Hertz.
Conclusion
The ¹H NMR spectrum of this compound is highly characteristic and can be fully assigned through a combination of chemical shift theory, analysis of coupling patterns, and comparison with closely related structures. The aldehyde, N-H, and H4 protons are the most downfield signals, a direct consequence of the strong deshielding effects of the carbonyl and the anisotropic nature of the indole ring system. The substitution pattern on the benzene ring gives rise to a predictable set of coupled signals. This guide provides a robust framework for researchers to confidently identify and characterize this important molecule, ensuring its integrity in complex research and development applications.
References
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information].
-
Sun, H., Ehlhardt, W. J., Kulanthaivel, P., & Yost, G. S. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 6-Chloro-1H-indole-3-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]
- Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
-
ResearchGate. (n.d.). 1H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental and calculations results using the AM1, PM3, and HF methods. Available at: [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). Available at: [Link]
- Cohen, L. A., et al. (1959). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Journal of the American Chemical Society, 82(9), 2184-2188.
-
PubChem. (n.d.). Indole-3-Carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Electronic trends of indole substitution. Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Available at: [Link]
-
Coupling constants for 1H and 13C NMR. (n.d.). Available at: [Link]
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Available at: [Link]
-
Regioselective C5−H Direct Iodination of Indoles. (n.d.). Available at: [Link]
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- Fodor, L., et al. (2015). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry, 39(8), 6234-6242.
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Available at: [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Indole-3-carboxaldehyde. Available at: [Link]
- Liu, Y., et al. (2020). Asymmetric Catalytic Construction of 1,1-Diheteroquaternary Tetrahydro-β-carbolines Enables Collective Syntheses of Polycyclic Alkaloids. Journal of the American Chemical Society, 142(22), 10069-10079.
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A Technical Guide to the ¹³C NMR Structural Elucidation of 6-chloro-1H-indole-3-carbaldehyde
Introduction: The Structural Keystone for Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone of modern drug design. Consequently, the precise characterization of substituted indoles, such as 6-chloro-1H-indole-3-carbaldehyde, is paramount for quality control, reaction monitoring, and the elucidation of structure-activity relationships (SAR). Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful method for providing an unambiguous, atom-by-atom map of the carbon framework.[1][2]
This guide provides an in-depth technical examination of the ¹³C NMR analysis of this compound. Moving beyond a simple recitation of chemical shifts, we will explore the underlying principles that govern the spectral appearance, detail a robust experimental protocol, and present a logical, self-validating workflow for complete spectral assignment. This document is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of NMR spectroscopy for the structural characterization of heteroaromatic compounds.
Theoretical Framework: Understanding ¹³C Chemical Shifts in Substituted Indoles
The chemical shift (δ) of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. In a complex molecule like this compound, the final spectrum is a result of the foundational indole ring system being electronically perturbed by two distinct substituents: an electron-withdrawing carbaldehyde group at the C3 position and an electronegative chloro group at the C6 position.
2.1 The Parent Indole System The nine carbons of the parent indole molecule present a foundational chemical shift pattern.[3] The carbons of the electron-rich pyrrole ring (C2, C3) are generally more shielded (appear at lower δ values) than those in the benzene portion. The bridgehead carbons (C3a, C7a) have distinct shifts influenced by their unique bonding environment.
2.2 Substituent Effects I: The C3-Carbaldehyde Group The introduction of a carbaldehyde (-CHO) group at the C3 position induces significant and predictable changes to the ¹³C spectrum:
-
The Carbonyl Carbon (CHO): This is the most dramatically affected carbon, experiencing a strong deshielding effect due to the electronegativity of the oxygen atom and its sp² hybridization. It consistently appears far downfield, typically in the 185-200 ppm region, making its assignment trivial.[4]
-
Effect on the Indole Ring: As a powerful electron-withdrawing group via resonance, the carbaldehyde deshields carbons within the conjugated system. This effect is most pronounced at C2 and the bridgehead carbon C3a. The signal for C3 itself, to which the substituent is attached, is also shifted significantly.
2.3 Substituent Effects II: The C6-Chloro Group The chlorine atom at the C6 position exerts a dual electronic influence:
-
Inductive Effect (-I): Chlorine is highly electronegative and withdraws electron density through the sigma bond network. This inductive effect deshields the directly attached carbon, C6 (ipso-carbon), causing its signal to shift downfield.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This resonance effect increases electron density at the ortho (C5, C7) and para (C3a, from the perspective of the benzene ring) positions, leading to a shielding effect (upfield shift).
The final observed chemical shift for each carbon is a net result of these competing effects, providing a unique electronic fingerprint for the molecule.
Experimental Protocol: Acquiring High-Fidelity ¹³C NMR Data
A reliable spectral assignment is predicated on high-quality data acquisition. The following protocol is designed to be a self-validating system, incorporating broadband decoupled ¹³C experiments alongside Distortionless Enhancement by Polarization Transfer (DEPT) to differentiate carbon types.
3.1 Sample Preparation The choice of solvent is critical to avoid signal overlap and ensure sample solubility. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for indole-3-carbaldehydes, as it is a good solvent and its own ¹³C signal appears as a multiplet around 39.5 ppm, typically away from the aromatic signals of interest.[5][6]
-
Weigh approximately 15-20 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆.
-
Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is essential.
3.2 NMR Spectrometer Configuration & Acquisition Parameters These parameters are based on a standard 400 MHz spectrometer but can be adapted.
| Parameter | ¹³C {¹H} Broadband Decoupled | DEPT-135 | DEPT-90 |
| Pulse Program | zgpg30 or equivalent | dept135 | dept90 |
| Solvent | DMSO | DMSO | DMSO |
| Frequency | ~100 MHz | ~100 MHz | ~100 MHz |
| Acquisition Time | 2.0 - 3.0 s | 2.0 - 3.0 s | 2.0 - 3.0 s |
| Relaxation Delay (d1) | 2.0 s | 2.0 s | 2.0 s |
| Spectral Width | 240 ppm (0-240 ppm) | 240 ppm (0-240 ppm) | 240 ppm (0-240 ppm) |
| Number of Scans | 1024 or higher | 256 | 256 |
| Temperature | 298 K | 298 K | 298 K |
Causality Behind Choices:
-
A 2.0s relaxation delay is a standard starting point, balancing signal intensity with experiment time. For quaternary carbons, which relax slowly, this may need to be increased for quantitative accuracy, but it is sufficient for detection.
-
A wide spectral width (240 ppm) ensures that all signals, especially the downfield carbonyl carbon, are captured.
-
A higher number of scans is required for the standard ¹³C experiment due to the low natural abundance of the ¹³C isotope. DEPT experiments are more sensitive and require fewer scans.
Spectral Interpretation and Structural Assignment
The definitive assignment of each carbon signal is a logical process of elimination and deduction, using the combined information from all three acquired spectra. For our analysis, we will reference the known data for the parent indole-3-carbaldehyde in DMSO-d₆ and predict the shifts based on the substituent effects of the C6-chloro group.[7]
4.1 Overview of the ¹³C NMR Spectrum The broadband decoupled spectrum will show nine distinct signals, one for each unique carbon atom in the molecule. These signals will be spread over a wide chemical shift range, from approximately 110 ppm to 185 ppm.
4.2 Differentiating Carbon Types with DEPT The DEPT experiments are the key to a confident assignment.
-
DEPT-90: This spectrum will only show signals from carbons bonded to a single hydrogen (CH groups).
-
DEPT-135: This spectrum provides more information. CH and CH₃ groups will appear as positive signals, while CH₂ groups will appear as negative signals. Since our molecule has no CH₂ or CH₃ groups, we expect to see only positive signals for the CH carbons.
-
Quaternary Carbons: Carbons with no attached protons (C3, C3a, C6, C7a) will be present in the main ¹³C spectrum but absent from both DEPT-90 and DEPT-135 spectra.
4.3 Step-by-Step Signal Assignment The assignment process follows a logical pathway, starting with the most easily identifiable signals.
-
Assign the Carbonyl (CHO): The signal at the lowest field (highest ppm value), expected around ~185.2 ppm , is unambiguously assigned to the carbaldehyde carbon.[8]
-
Identify Quaternary Carbons: By comparing the main ¹³C spectrum with the DEPT spectra, we identify the four signals that do not appear in the DEPT experiments. These are C3, C3a, C6, and C7a.
-
Identify CH Carbons: The four signals that appear in the DEPT-90 and DEPT-135 spectra are the CH carbons: C2, C4, C5, and C7.
-
Assign Specific Carbons:
-
C2: This carbon is adjacent to the electron-donating nitrogen but also strongly influenced by the C3-carbaldehyde. It is a CH carbon and is expected to be the most downfield of the CH group, around ~139 ppm .
-
C6: This is the ipso-carbon attached to the chlorine. The inductive effect of chlorine will deshield it, making it one of the more downfield quaternary carbons, expected around ~129-132 ppm .
-
C4 & C5: C4 is meta to the chloro group and will be less affected by it. C5 is ortho to the chloro group and will experience some shielding from its resonance effect. Therefore, C4 is expected to be slightly downfield of C5.
-
C7: This carbon is also ortho to the chloro group's position and should be shielded.
-
C3a & C7a: These are the bridgehead quaternary carbons. C7a is adjacent to the nitrogen, while C3a is adjacent to the C3-carbaldehyde. The electron-withdrawing nature of the aldehyde will likely deshield C3a relative to C7a.
-
Data Summary and Analysis
The following table consolidates the predicted chemical shift assignments for this compound in DMSO-d₆. The reference data for the parent compound, indole-3-carbaldehyde, is provided for comparison to highlight the substituent effects.[7]
| Carbon Atom | Carbon Type (from DEPT) | Indole-3-carbaldehyde δ (ppm)[7] | Predicted δ (ppm) for this compound | Rationale for Shift |
| CHO | C=O | 185.4 | ~185.2 | Carbonyl carbon, minimal change expected. |
| C2 | CH | 138.9 | ~139.0 | CH adjacent to N and C=O group. |
| C3 | Quaternary | 118.6 | ~119.0 | Site of CHO substitution. |
| C3a | Quaternary | 124.6 | ~124.5 | Bridgehead, para to Cl, slight shielding. |
| C4 | CH | 123.9 | ~124.2 | meta to Cl, minor inductive effect. |
| C5 | CH | 122.6 | ~121.5 | ortho to Cl, shielded by +R effect. |
| C6 | Quaternary | 121.3 | ~130.0 | ipso to Cl, strongly deshielded by -I effect. |
| C7 | CH | 112.9 | ~112.0 | ortho to Cl, shielded by +R effect. |
| C7a | Quaternary | 137.5 | ~136.5 | Bridgehead, adjacent to N. |
Conclusion
The comprehensive analysis of the ¹³C NMR and DEPT spectra provides an unequivocal structural confirmation of this compound. By systematically applying foundational principles of substituent effects and employing a logical, multi-spectral assignment strategy, each carbon in the molecular framework can be confidently identified. This guide demonstrates a robust and self-validating methodology that is essential for chemists in drug discovery and development, ensuring the structural integrity of key synthetic intermediates and final compounds. The ability to not only acquire but also deeply interpret such data is a critical skill in modern chemical science.
References
-
Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. [Link]
-
Sarotti, A. M. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry. [Link]
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. ¹³C spectra of indole and methylindoles. The Journal of Organic Chemistry. [Link]
-
Lounasmaa, M., & Hanhinen, P. (2011). ¹H and ¹³C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules. [Link]
-
Scientist Creative. (2024). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]
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Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Chinese Chemical Society. [Link]
-
da Silva, A. B., et al. (2009). ¹H(400 MHz) and ¹³C (100MHz) NMR spectral data for indole 15 in DMSO-d₆. ResearchGate. [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
-
Supporting Information for Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry. [Link]
-
Sarotti, A. M. (2020). Evaluation of the Factors Impacting the Accuracy of ¹³C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. The Journal of Organic Chemistry. [Link]
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Tierney, J., et al. (2013). Verifying the Predictability of ¹³C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Semantic Scholar. [Link]
-
JETIR. (2023). High-Resolution ¹³C NMR Spectroscopy as a Tool for Stereochemical and Conformational Analysis of Organic Compounds. JETIR Research Journal. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde. BMRB. [Link]
-
University of Colorado Boulder. (n.d.). C13 NMR List of Chemical Shifts. University of Colorado Boulder. [Link]
-
Oregon State University. (2022). ¹³C NMR Chemical Shifts. Oregon State University. [Link]
-
Supporting Information for Regioselective C5−H Direct Iodination of Indoles. Thieme. [Link]
-
Michigan State University. (n.d.). ¹³C NMR Chemical Shift Table. Michigan State University. [Link]
-
Celentano, A., et al. (2022). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Molecules. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Li, Y., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Molecules. [Link]
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FT-IR spectrum of 6-chloro-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to the FT-IR Spectrum of 6-chloro-1H-indole-3-carbaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds. Accurate and unambiguous structural characterization is paramount for ensuring the purity, identity, and quality of this intermediate in any drug discovery and development pipeline. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific method for this purpose. This technical guide offers an in-depth analysis of the , detailing the theoretical underpinnings, a robust experimental protocol, and a comprehensive interpretation of its characteristic vibrational frequencies.
Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis
The indole scaffold is a privileged structure in drug design, and its halogenated derivatives, such as this compound[1], are of particular interest due to their enhanced biological activities. The precise arrangement of functional groups—the indole N-H, the aromatic rings, the aldehyde carbonyl, and the carbon-chlorine bond—defines the molecule's reactivity and ultimate utility.
FT-IR spectroscopy serves as a fundamental analytical tool by probing the vibrational modes of these functional groups. Each covalent bond within the molecule vibrates at a characteristic frequency, and when exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique molecular "fingerprint," providing definitive confirmation of the compound's identity and structural integrity.[2]
Fundamentals of FT-IR Spectroscopy
Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energy levels of their bonds. These vibrations can be categorized primarily as stretching (a change in bond length) and bending (a change in bond angle). The frequency of these vibrations is determined by the mass of the bonded atoms and the strength of the bond between them.
For a vibration to be "IR active," it must induce a change in the molecule's dipole moment.[3] The C=O bond in the aldehyde, for instance, has a large dipole moment and therefore produces a very strong absorption band, making it one of the most easily identifiable features in an IR spectrum.[3]
Experimental Protocol: Acquiring a High-Quality Spectrum via the KBr Pellet Method
For solid samples like this compound, the potassium bromide (KBr) pellet method is a fundamental and widely-used transmission technique.[4] The underlying principle is that alkali halides like KBr are transparent to infrared radiation and, under pressure, become plastic and form a clear pellet that can hold the sample in the IR beam path.
Step-by-Step Methodology
-
Equipment Preparation: Thoroughly clean an agate mortar and pestle, as well as the pellet die set, with a suitable solvent (e.g., ethanol or acetone) and ensure they are completely dry to prevent sample contamination.[4][5]
-
Sample Grinding: Weigh approximately 1-2 mg of the this compound sample and place it in the agate mortar. Grind the sample to a fine, consistent powder. This is critical to reduce the particle size to less than the wavelength of the IR radiation, which minimizes light scattering and produces a higher quality spectrum.[6]
-
Matrix Preparation: Use high-purity, spectroscopy-grade KBr that has been dried in an oven (e.g., at 110°C for 2-3 hours) to remove absorbed moisture, which would otherwise introduce interfering O-H absorption bands.[2][7]
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the ground sample in the mortar.[4][7] The typical sample-to-KBr ratio is between 0.2% and 1.0%.[2][6] Gently but thoroughly mix the sample and KBr until the mixture is homogeneous.
-
Pellet Formation: Transfer the powder mixture into the sleeve of the pellet press die. Assemble the die and connect it to a vacuum pump for several minutes to remove entrapped air and residual moisture, which can cause pellets to be opaque or brittle.[2]
-
Pressing: Apply pressure using a hydraulic press. A force of approximately 8-10 tons is typically sufficient for a 13 mm die to form a thin, transparent, or translucent pellet.[2][7]
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Separately, prepare a blank pellet containing only KBr to measure the background spectrum. This allows for the automatic subtraction of any absorptions from atmospheric CO₂ and water vapor, as well as the KBr matrix itself.[4]
Sources
- 1. 6-Chloro-1H-indole-3-carboxaldehyde | C9H6ClNO | CID 12614669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 3. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 4. shimadzu.com [shimadzu.com]
- 5. pelletpressdiesets.com [pelletpressdiesets.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. scienceijsar.com [scienceijsar.com]
A Comprehensive Technical Guide to the Mass Spectrometric Analysis of 6-chloro-1H-indole-3-carbaldehyde
This guide provides an in-depth exploration of the mass spectrometric behavior of 6-chloro-1H-indole-3-carbaldehyde, a key halogenated indole derivative. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond procedural outlines to explain the core principles and causal logic behind method selection and interpretation. We will dissect the fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI), providing field-proven protocols and predictive data to guide your analytical strategy.
Introduction and Physicochemical Profile
This compound is a member of the indole family, a structural motif prevalent in bioactive compounds and a critical building block in synthetic chemistry. Accurate characterization is paramount for quality control, metabolite identification, and reaction monitoring. Mass spectrometry serves as a definitive tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. Understanding the molecule's fundamental properties is the first step in designing a robust analytical method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | [1][2] |
| Average Molecular Weight | 179.60 g/mol | [1][2] |
| Monoisotopic Mass | 179.01379 Da | [1] |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 703-82-2 | [1] |
| Physical Form | Solid Powder |
Ionization Strategies: Selecting the Right Tool for the Task
The choice of ionization technique is the most critical decision in the mass spectrometric analysis of any analyte. It dictates the nature of the initial ion, the extent of fragmentation, and the type of chromatography with which it can be coupled. For this compound, we will consider the two most powerful and common techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): Typically coupled with Gas Chromatography (GC), EI is a high-energy, "hard" ionization technique. It involves bombarding the analyte with 70 eV electrons, leading to the formation of an energetically unstable molecular ion (M•+) that readily undergoes extensive and reproducible fragmentation.[4] The resulting mass spectrum is a rich fingerprint of the molecule's structure.
-
Expertise & Experience: Choose GC-MS with EI when you require a definitive structural fingerprint for library matching or when analyzing relatively clean samples where the analyte is thermally stable and sufficiently volatile. The predictable fragmentation is invaluable for unambiguous identification.
-
-
Electrospray Ionization (ESI): Coupled with Liquid Chromatography (LC), ESI is a "soft" ionization technique that generates ions from a liquid solution. It typically produces a protonated molecule [M+H]⁺ (in positive ion mode) with minimal initial fragmentation.[5] This provides clear molecular weight information. Structural data is then obtained by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
-
Expertise & Experience: Opt for LC-MS with ESI when analyzing complex mixtures (like reaction broths or biological matrices), when dealing with thermally labile compounds, or when molecular weight confirmation is the primary goal. The ability to control fragmentation with CID provides a targeted approach to structural analysis.
-
Analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
Predicted Fragmentation Pathway (EI)
Upon entering the EI source, this compound will form a molecular ion (M•+) at m/z 179 (for ³⁵Cl) and 181 (for ³⁷Cl) in an approximate 3:1 isotopic ratio, which is a hallmark of a monochlorinated compound. This M•+ is the starting point for a cascade of fragmentation events driven by the molecule's structure: the indole ring, the aldehyde group, and the chlorine substituent.
The primary fragmentation routes are predicted to be:
-
Loss of a Hydrogen Radical (α-cleavage): The aldehyde group can readily lose its hydrogen radical to form a stable acylium ion [M-H]⁺. This is a very common pathway for aldehydes.[6]
-
Loss of the Formyl Radical: Cleavage of the C-C bond between the indole ring and the aldehyde group results in the loss of the •CHO radical, yielding an [M-29]⁺ ion.[6]
-
Loss of Carbon Monoxide: Following the initial loss of a hydrogen radical, the resulting [M-H]⁺ ion can lose a neutral molecule of carbon monoxide (CO) to form an [M-H-CO]⁺ or [M-29]⁺ ion.
-
Loss of Chlorine: The C-Cl bond can cleave to lose a chlorine radical (•Cl), resulting in an [M-Cl]⁺ fragment.
-
Indole Ring Fragmentation: The indole core itself can fragment, notably through the loss of hydrogen cyanide (HCN), a characteristic fragmentation for indoles, leading to smaller, stable aromatic ions.[7]
Predicted EI Mass Spectrum Data
The following table summarizes the key ions expected in the 70 eV EI mass spectrum.
Table 2: Predicted Key Ions in the EI Mass Spectrum
| m/z (³⁵Cl / ³⁷Cl) | Proposed Ion Structure | Fragmentation Pathway | Expected Abundance |
| 179 / 181 | [C₉H₆ClNO]•+ | Molecular Ion (M•+) | High |
| 178 / 180 | [C₉H₅ClNO]+ | [M-H]⁺ | High |
| 150 / 152 | [C₈H₅ClN]+ | [M-H-CO]⁺ or [M-CHO]⁺ | Medium |
| 144 | [C₉H₆NO]+ | [M-Cl]⁺ | Low |
| 115 | [C₈H₅N]+ | [M-Cl-CHO]⁺ | Medium |
| 89 | [C₇H₅]+ | [M-Cl-CHO-HCN]⁺ | Medium-High |
Experimental Protocol: GC-MS Analysis
This protocol is designed as a self-validating system, ensuring data integrity.
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound and dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Prepare a working solution of 10 µg/mL by diluting the stock solution.
-
Causality: Ethyl acetate is an excellent solvent for this compound and is highly compatible with standard GC injection systems. A 10 µg/mL concentration is typically sufficient to produce a strong signal without overloading the detector.
-
-
GC-MS System & Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.
-
Causality: An HP-5ms column provides excellent separation for a wide range of semi-volatile aromatic compounds.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 280 °C.
-
Causality: A high inlet temperature ensures rapid and complete vaporization of the analyte. Splitless injection maximizes sensitivity for trace analysis.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Causality: This temperature program allows for good separation from any potential impurities while ensuring the analyte elutes in a reasonable time with a sharp peak shape.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Trustworthiness: 70 eV is the standardized energy for EI, which makes the resulting spectra comparable to established libraries like NIST.[8]
-
Mass Range: m/z 40-400.
-
Data Acquisition: Full Scan mode.
-
-
Quality Control:
-
Inject a solvent blank before the sample to ensure no system contamination.
-
Analyze a known standard (e.g., indole-3-carbaldehyde, if available) to verify system performance and retention time.
-
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
Predicted Fragmentation Pathway (ESI-MS/MS)
In positive ion ESI, the molecule will readily accept a proton, likely on the carbonyl oxygen or the indole nitrogen, to form the protonated molecule, [M+H]⁺, at m/z 180 (for ³⁵Cl) and 182 (for ³⁷Cl). This ion will be stable in the initial scan (MS1). When selected and subjected to Collision-Induced Dissociation (CID), it will fragment via pathways distinct from EI. The fragmentation is initiated from an even-electron species, favoring neutral losses.
Predicted CID pathways for [M+H]⁺:
-
Neutral Loss of Carbon Monoxide: The most probable initial fragmentation is the loss of CO (28 Da) from the protonated aldehyde, leading to a prominent fragment at m/z 152/154. This is a characteristic loss for protonated aromatic aldehydes.
-
Neutral Loss of Water: A potential rearrangement could lead to the loss of H₂O (18 Da), although this is generally less common for aldehydes than for alcohols.
-
Loss of HCl: The loss of neutral hydrogen chloride (36 Da) would produce a fragment at m/z 144.
Predicted ESI-MS/MS Spectrum Data
Table 3: Predicted Product Ions in the ESI-MS/MS Spectrum of Precursor m/z 180
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 180 ([M+H]⁺, ³⁵Cl) | 152 | CO |
| 180 ([M+H]⁺, ³⁵Cl) | 144 | HCl |
| 152 | 125 | HCN |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for method development.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
-
Dilute the stock solution to 1 µg/mL in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Causality: Dissolving the sample in the mobile phase prevents peak distortion and precipitation in the injection system. Formic acid is a common additive that aids in protonation for positive ion ESI.[9]
-
-
LC System & Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Causality: A C18 column provides excellent retention and peak shape for moderately polar aromatic compounds like this indole derivative.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
10% B to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions:
-
MS System: SCIEX QTRAP 6500+ or Thermo Q Exactive or equivalent tandem mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 450 °C.
-
Data Acquisition:
-
MS1 Scan (Full Scan): Scan m/z 100-400 to identify the [M+H]⁺ precursor ions at m/z 180 and 182.
-
MS2 Scan (Product Ion Scan): Isolate the precursor ion m/z 180 and scan for product ions.
-
Collision Energy (CE): Perform a collision energy ramp (e.g., 10-40 eV) to find the optimal energy for generating key fragments. A starting point of 25 eV is recommended.
-
-
Trustworthiness: Ramping the collision energy is a crucial method development step to ensure that you capture both the stable and less stable fragment ions, providing a complete picture of the fragmentation pathway.
-
Summary
The mass spectrometric analysis of this compound can be effectively performed using both GC-MS and LC-MS/MS, with the choice depending on the analytical objective.
-
GC-EI-MS provides a rich, library-searchable fragmentation pattern ideal for definitive identification. Key fragments arise from the loss of H•, •CHO, and subsequent breakdown of the chlorinated indole core.
-
LC-ESI-MS/MS offers clear molecular weight confirmation and targeted structural analysis through controlled fragmentation of the protonated molecule [M+H]⁺. The primary fragmentation pathway involves the neutral loss of carbon monoxide.
By understanding the underlying chemical principles that govern ionization and fragmentation, researchers can confidently develop and interpret mass spectrometric data for this compound and its structural analogs, ensuring the highest level of scientific integrity in their work.
References
-
PubChem. 6-Chloro-1H-indole-3-carboxaldehyde | C9H6ClNO | CID 12614669. Available from: [Link]
-
Boufelfel, A., et al. (2012). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available from: [Link]
-
Müller, A., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. Available from: [Link]
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A Technical Guide to 6-Chloro-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-chloro-1H-indole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical and spectroscopic properties, and its strategic application in the development of novel therapeutics, particularly focusing on its role as a precursor to potent enzyme inhibitors.
Chemical Identity and Physicochemical Properties
This compound is a substituted indole derivative characterized by a chlorine atom at the 6-position of the indole ring and a formyl group at the 3-position. This unique substitution pattern imparts specific electronic properties that are leveraged in organic synthesis and drug design.
Core Identifiers
The fundamental identifiers for this compound are crucial for accurate documentation and sourcing in a research and development setting.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 703-82-2 | [1][2] |
| Molecular Formula | C₉H₆ClNO | [1][2] |
| Molecular Weight | 179.60 g/mol | [1][2] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)NC=C2C=O | [1][2] |
| InChIKey | CTNIXLBHXMSZKL-UHFFFAOYSA-N | [1][2] |
Physicochemical Data
Understanding the physical properties of this compound is essential for its handling, reaction setup, and purification.
| Property | Value | Notes |
| Melting Point | 210 °C | Experimentally determined.[3] |
| Boiling Point | 373.4±22.0 °C | Predicted value. |
| Density | 1.431±0.06 g/cm³ | Predicted value. |
| pKa | 14.60±0.30 | Predicted value. |
| Appearance | Pale yellow to pale brown solid/powder. | |
| Solubility | Generally soluble in polar organic solvents like DMF and DMSO. Sparingly soluble in water.[4][5] | Quantitative data is not readily available, but solubility is expected to be high in DMF, DMSO, and moderate in alcohols like ethanol and methanol, based on the parent compound, indole-3-carboxaldehyde. |
Synthesis and Mechanism
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction is a cornerstone of heterocyclic chemistry for the formylation of electron-rich aromatic and heteroaromatic rings.
Causality of the Vilsmeier-Haack Approach
The indole nucleus is an electron-rich heterocycle, with the highest electron density at the C3 position. This inherent nucleophilicity makes it highly susceptible to electrophilic substitution. The Vilsmeier-Haack reaction exploits this by generating a mild electrophile, the Vilsmeier reagent (a chloroiminium salt), which is reactive enough to formylate the indole ring without causing unwanted side reactions or degradation. The choice of a substituted 2-methylaniline as the starting material is a strategic decision that leads to the formation of the indole ring system itself, followed by formylation in a one-pot or sequential process.
Reaction Mechanism: Vilsmeier-Haack Formylation
The reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the indole precursor.
This synthetic versatility allows for the creation of libraries of compounds where substituents on the indole ring and other parts of the molecule can be systematically varied to establish structure-activity relationships (SAR).
Mechanism of Action: Inhibition of the Wnt/β-Catenin Pathway
One of the most critical roles of GSK-3 is as a negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.
In many cancers, this pathway is aberrantly activated, leading to the accumulation of β-catenin, which then translocates to the nucleus and drives the transcription of pro-proliferative genes. [6]By inhibiting GSK-3, small molecules prevent the phosphorylation of β-catenin. This leads to its stabilization, accumulation, and subsequent activation of Wnt target genes. While this activation is desirable in contexts like regenerative medicine, in oncology, the interplay is more complex, and GSK-3 inhibitors can induce apoptosis through various other mechanisms. [6]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its synthesis is well-established and high-yielding, and its physicochemical properties are well-defined for laboratory use. The true value of this compound lies in the reactivity of its formyl group, which provides a gateway to complex heterocyclic systems with potent biological activities. As demonstrated by its potential as a precursor for GSK-3 inhibitors, this compound offers a validated starting point for the development of next-generation therapeutics targeting critical signaling pathways in cancer and other debilitating diseases. Future research will likely continue to exploit this versatile scaffold to generate novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles.
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CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents. [3]2. 6-Chloro-1H-indole-3-carboxaldehyde | C9H6ClNO | CID 12614669. PubChem. [1][2]3. McCubrey, J. A., et al. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer. Cells2021 , 10(7), 1735.
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A Technical Guide to 6-Chloro-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1H-indole-3-carbaldehyde, bearing the Chemical Abstracts Service (CAS) registration number 703-82-2 , is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development.[1] As a derivative of the indole scaffold, a privileged structure in numerous natural and synthetic bioactive compounds, this molecule offers a unique combination of features for molecular exploration. The presence of a chlorine atom at the 6-position of the indole ring and a reactive carbaldehyde group at the 3-position provides medicinal chemists with versatile handles for structural modification, enabling the systematic optimization of pharmacokinetic and pharmacodynamic properties.
This technical guide serves as an in-depth resource for researchers, providing a comprehensive overview of the synthesis, purification, physicochemical properties, and, most importantly, the rationale behind its utilization as a key intermediate in the development of novel therapeutic agents. The information presented herein is curated to support the practical application of this compound in a laboratory setting and to inspire its innovative use in drug design.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective use in research and development. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 703-82-2 | [1] |
| Molecular Formula | C₉H₆ClNO | [1] |
| Molecular Weight | 179.60 g/mol | [1] |
| Appearance | Solid powder (typically pale yellow or tan) | [2] |
| Melting Point | 210 °C | [3] |
| IUPAC Name | This compound | [1] |
| InChI Key | CTNIXLBHXMSZKL-UHFFFAOYSA-N | [1] |
Safety Information:
This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection).
Synthesis and Purification: A Detailed Protocol with Mechanistic Insights
The most common and efficient method for the synthesis of this compound is through the Vilsmeier-Haack reaction. This reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.
The Vilsmeier-Haack Reaction: The "Why"
The Vilsmeier-Haack reaction is employed because the indole nucleus, while aromatic, is highly activated towards electrophilic substitution, particularly at the C3 position. The reaction involves two key stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to form an electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent. This reagent is a potent electrophile, yet selective enough to avoid over-reactivity with the indole core.
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the indole attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.
The choice of a substituted 2-methylaniline as the starting material for the indole ring itself is a strategic one, as it allows for the construction of the indole core and subsequent formylation in a one-pot fashion, enhancing the overall efficiency of the synthesis.[3]
Experimental Protocol
The following protocol is adapted from established synthetic methods for this compound.[3]
Materials:
-
5-chloro-2-methyl-aniline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Deionized water
-
Ethanol (for recrystallization)
-
Ethyl acetate and Hexane (for column chromatography)
Step-by-Step Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (10 mL). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (equivalent to prepare 22 mL of Vilsmeier reagent for 10g of starting aniline) dropwise to the DMF with constant stirring. Maintain the temperature at 0 °C during the addition. The formation of the Vilsmeier reagent is exothermic.
-
Reaction with the Aniline Precursor: To the freshly prepared Vilsmeier reagent at 0 °C, slowly add a solution of 5-chloro-2-methyl-aniline (10 g, 70.6 mmol) in DMF (10 mL) dropwise.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour. Subsequently, heat the mixture to 90 °C and maintain this temperature for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of crushed ice. Then, add saturated sodium carbonate solution portion-wise until the mixture is basic (pH > 8). A pale yellow solid will precipitate.
-
Filtration and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts. Dry the solid under vacuum to obtain the crude this compound. A typical yield for this reaction is around 91%.[3]
Purification for High-Purity Applications
For applications in drug discovery and development, high purity of the starting material is paramount. The crude product can be purified by one of the following methods:
Method 1: Recrystallization
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Method 2: Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimum amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dried silica gel with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions and combine those containing the pure product as determined by TLC.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.32 (1H, br s, NH), 9.95 (1H, s, CHO), 8.30 (1H, s, H-2), 7.84 (1H, d, J = 1.8 Hz, H-7), 7.63 (1H, d, J = 8.5 Hz, H-4), 7.39 (1H, dd, J = 8.5, 2.0 Hz, H-5).[3]
-
¹³C NMR (100 MHz, DMSO-d₆): Expected chemical shifts around δ 185.5 (CHO), 138.0 (C-7a), 137.5 (C-2), 128.0 (C-6), 125.0 (C-3a), 124.5 (C-5), 122.0 (C-4), 118.0 (C-3), 114.0 (C-7). (Note: These are estimated values based on data for similar compounds).
-
Mass Spectrometry (ESI-MS): m/z 180.02 [M+H]⁺, 178.02 [M-H]⁻.
Applications in Drug Development: A Versatile Scaffold
The indole-3-carboxaldehyde framework is a well-established starting point for the synthesis of a diverse array of bioactive molecules. The 6-chloro substituent further enhances its utility by providing a site for potential metabolic blocking or for engaging in specific halogen bonding interactions with biological targets.
Role as a Kinase Inhibitor Scaffold
Protein kinases are a major class of drug targets, particularly in oncology. The indole nucleus is a key feature of many kinase inhibitors. This compound can be utilized to synthesize compounds targeting various kinases. For example, condensation of the aldehyde with amines can lead to the formation of Schiff bases, which can be further modified to create libraries of potential kinase inhibitors. The 6-chloro group can improve selectivity and potency for certain kinases.
Synthesis of Anticancer Agents
Beyond kinase inhibition, the indole scaffold is present in numerous anticancer agents that act through various mechanisms. This compound can serve as a precursor for the synthesis of:
-
Tubulin Polymerization Inhibitors: The carbaldehyde group can be used in Wittig or similar reactions to introduce complex side chains that can interact with the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis.
-
DNA Topoisomerase Inhibitors: The indole nucleus can be elaborated into more complex polycyclic structures that can intercalate with DNA or inhibit the function of topoisomerase enzymes.
Development of Antiviral and Antimicrobial Agents
The indole scaffold is also a common motif in antiviral and antimicrobial compounds. The aldehyde functionality of this compound allows for its conjugation with other pharmacophores, such as thiosemicarbazides or various heterocyclic amines, to generate novel compounds with potential activity against a range of pathogens. For instance, derivatives of indole-3-carboxaldehyde have shown promise as inhibitors of influenza virus and other viral pathogens.[4][5]
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the versatility of its chloro and carbaldehyde functional groups, makes it an attractive starting material for the development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, purify, and utilize this compound in their quest for new medicines.
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An In-depth Technical Guide to the Natural Occurrence of Halogenated Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated indole compounds represent a diverse and fascinating class of natural products, predominantly of marine origin, that exhibit a wide spectrum of potent biological activities. Their unique chemical structures, often featuring bromine, chlorine, and occasionally iodine, have attracted significant interest from the scientific community, particularly in the fields of drug discovery and chemical biology. This technical guide provides a comprehensive overview of the natural occurrence of these compounds, detailing their sources, biosynthesis, isolation, and characterization. Furthermore, it delves into their significant pharmacological properties, including anticancer, antiviral, antimicrobial, and enzyme-inhibitory activities, supported by quantitative data and mechanistic insights. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents derived from natural sources.
Introduction: The Allure of Halogenated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of halogen atoms onto this indole framework dramatically expands its chemical diversity and often enhances its biological potency.[2] Marine organisms, in particular, are prolific producers of halogenated secondary metabolites, with bromoindoles being especially abundant.[3] This is in contrast to terrestrial organisms, which more commonly synthesize chlorinated compounds.[3] The unique ecological pressures of the marine environment, such as competition for space and predation, are thought to drive the evolution of these unique biosynthetic pathways.[4]
This guide will explore the rich world of naturally occurring halogenated indoles, from the historic dye Tyrian purple to complex alkaloids with therapeutic potential. We will examine the organisms that produce them, the intricate enzymatic machinery responsible for their synthesis, the methods used to isolate and identify them, and the exciting biological activities that make them promising candidates for future drug development.
Natural Sources: A Marine Treasure Trove
Halogenated indole compounds are found in a remarkable variety of marine organisms, spanning different phyla. Sponges, tunicates (sea squirts), red algae, and marine bacteria are particularly rich sources of these fascinating molecules.[5][6]
Marine Invertebrates: Sponges and Tunicates
Sponges of the genera Aplysina, Hyrtios, and Geodia are well-known producers of brominated indoles.[7] For instance, the sponge Narrabeena nigra has been found to contain a variety of bromotryptamine and bromotyramine derivatives.[7] Tunicates, such as those of the genus Aplidium, are the source of the meridianin class of bromoindole alkaloids.[5]
Marine Algae
Red algae (Rhodophyta) are another significant source of halogenated indoles.[6] The genus Laurencia is known to produce a variety of brominated and even mixed bromo-chloro-iodo indoles.[8][9] These compounds are thought to play a role in the chemical defense of the algae.
Marine Microorganisms
Marine fungi and bacteria, including those living in symbiosis with larger organisms like sponges, are increasingly recognized as the true producers of many halogenated natural products.[10][11] Fungi of the genera Aspergillus and Penicillium isolated from marine environments have been shown to produce a variety of halogenated indole alkaloids with interesting biological activities.[10][11][12]
Biosynthesis: The Enzymology of Halogenation
The incorporation of halogen atoms into organic molecules is a fascinating enzymatic process. Two main classes of enzymes are responsible for the halogenation of indole compounds in nature: haloperoxidases and FADH2-dependent halogenases.[3]
Haloperoxidases
These enzymes utilize hydrogen peroxide to oxidize halide ions (Cl-, Br-, I-) to a reactive electrophilic halogenating species, which then reacts with the electron-rich indole ring.[3] Bromoperoxidases are particularly common in marine organisms.
FADH2-Dependent Halogenases
This class of enzymes is highly specific in terms of both the substrate and the position of halogenation.[13] They use flavin adenine dinucleotide (FADH2) and molecular oxygen to generate a reactive flavin-hypohalous acid intermediate within the enzyme's active site.[14][15] This intermediate then selectively halogenates the bound substrate. Tryptophan 7-halogenase is a well-studied example that specifically chlorinates tryptophan at the 7-position.[13][14][15] The biosynthetic gene clusters for many halogenated natural products have been identified, often revealing the presence of one or more halogenase genes.[8][16][17][18][19]
A notable example of a halogenated indole with a well-studied biosynthetic pathway is Tyrian purple (6,6'-dibromoindigo). This ancient dye is produced from precursors found in the hypobranchial glands of certain marine gastropods.[20] The biosynthesis involves the enzymatic conversion of a tryptophan derivative to 6-bromoindoxyl, which then undergoes oxidative dimerization to form the final pigment.[20]
dot graph "Tyrian_Purple_Biosynthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
Tryptophan [label="Tryptophan"]; BromoTryptophan [label="6-Bromotryptophan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BromoIndole [label="6-Bromoindole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BromoIndoxyl [label="6-Bromoindoxyl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TyrianPurple [label="6,6'-Dibromoindigo\n(Tyrian Purple)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Tryptophan -> BromoTryptophan [label="Tryptophan 6-halogenase\n(Br-)"]; BromoTryptophan -> BromoIndole; BromoIndole -> BromoIndoxyl; BromoIndoxyl -> TyrianPurple [label="Air Oxidation\n& Dimerization"]; }
Caption: Simplified biosynthetic pathway of Tyrian Purple.Isolation and Characterization: Unveiling the Molecules
The isolation and structural elucidation of halogenated indole compounds from complex natural extracts require a combination of chromatographic and spectroscopic techniques.
Extraction and Isolation Protocols
A general workflow for the isolation of these compounds is outlined below. It is important to note that specific protocols will vary depending on the source organism and the chemical properties of the target compounds.
Step-by-Step Methodology for Isolation from Marine Sponges:
-
Sample Collection and Preparation: Collect the marine sponge and freeze-dry it to preserve the chemical integrity of the metabolites. Grind the lyophilized sponge material into a fine powder.
-
Extraction: Perform a sequential extraction of the powdered sponge material with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and methanol (MeOH), to separate compounds based on their polarity.
-
Solvent Partitioning: The crude extracts are often subjected to liquid-liquid partitioning, for example, between n-hexane and 90% MeOH, or between water and ethyl acetate, to further fractionate the mixture.
-
Chromatographic Purification: The resulting fractions are then purified using a combination of chromatographic techniques. This typically involves:
-
Medium-Pressure Liquid Chromatography (MPLC): Often used for initial fractionation of the extract on a larger scale, using stationary phases like silica gel or C18-reversed phase material.[21]
-
High-Performance Liquid Chromatography (HPLC): The final purification step is usually carried out on a semi-preparative or analytical scale using reversed-phase (e.g., C18) or normal-phase columns with a suitable solvent system.[21]
-
-
Purity Assessment: The purity of the isolated compounds is assessed by analytical HPLC and spectroscopic methods.
dot graph "Isolation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
Start [label="Marine Organism\n(e.g., Sponge)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Extraction\n(e.g., DCM/MeOH)"]; Partitioning [label="Solvent Partitioning"]; MPLC [label="MPLC Fractionation"]; HPLC [label="Semi-preparative HPLC"]; PureCompound [label="Pure Halogenated Indole", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Extraction; Extraction -> Partitioning; Partitioning -> MPLC; MPLC -> HPLC; HPLC -> PureCompound; }
Caption: General workflow for the isolation of halogenated indoles.Structure Elucidation by Spectroscopic Methods
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. The isotopic pattern observed in the mass spectrum is a key indicator of the presence and number of chlorine and bromine atoms, due to their characteristic natural isotopic abundances (³⁵Cl/³⁷Cl ≈ 3:1; ⁷⁹Br/⁸¹Br ≈ 1:1).[4] Fragmentation patterns in tandem mass spectrometry (MS/MS) experiments can provide valuable information about the compound's structure.[22][23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for elucidating the complete chemical structure, including the position of the halogen atoms on the indole ring and the nature of any side chains.[4][17][25][26][27][28] The chemical shifts of the protons and carbons in the indole ring are significantly influenced by the presence and position of the halogen substituents.
Table 1: Representative ¹³C NMR Data for Selected Halogenated Indoles
| Carbon | Meridianin A (DMSO-d₆) | 5-Bromo-3-(2-(4-fluorophenyl)pyrimidin-4-yl)-1H-indole (DMSO-d₆) |
| C-2 | 125.6 | 127.35 |
| C-3 | 113.6 | 113.23 |
| C-3a | 122.8 | 125.33 |
| C-4 | 122.0 | 124.34 |
| C-5 | 121.4 | 114.74 |
| C-6 | 114.4 | 114.56 |
| C-7 | 112.7 | 114.09 |
| C-7a | 137.7 | 136.41 |
Data sourced from Pauletti et al. (2010)[4] and Hou et al. (2022)[29].
Biological Activities and Therapeutic Potential
Halogenated indole compounds exhibit a remarkable array of biological activities, making them attractive lead compounds for drug discovery.
Anticancer Activity
Many bromoindoles have demonstrated potent cytotoxic activity against various cancer cell lines.[5] The meridianins , for example, are known to be potent inhibitors of several protein kinases, including cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3][5] Variolin B , another marine-derived bromoindole, is also a potent CDK inhibitor and induces apoptosis in cancer cells.[10]
The mechanism of action of some meridianins involves the induction of macropinocytosis, a form of non-apoptotic cell death, in cancer cells.[20][30] For example, meridianin C has been shown to induce macropinocytosis in human tongue cancer cells.[20][30]
Table 2: Anticancer Activities of Selected Halogenated Indoles
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Meridianin C | YD-10B (Tongue) | ~5 µM | Park et al. (2018)[20][30] |
| Meridianin E | LMM3 (Adenocarcinoma) | 11.1 µM | Franco et al. (1998)[5] |
| Variolin B | Jurkat (Leukemia) | 0.1 - 2 µM | Cuevas et al. (2000)[10] |
| 6e (Meridianin derivative) | HeLa (Cervical) | 0.82 µM | Hou et al. (2022)[31] |
Antiviral Activity
Several halogenated indole alkaloids have shown promising antiviral activity. The eudistomins , a class of β-carboline alkaloids isolated from tunicates, have demonstrated activity against herpes simplex virus (HSV).[24][29][32][33] Their mechanism of action is thought to involve the inhibition of viral entry and replication.[29][33]
Antimicrobial Activity
The antimicrobial properties of halogenated indoles are well-documented.[6][12][22][34][35][36][37][38] These compounds have shown activity against a range of bacteria and fungi, including drug-resistant strains.[34][36][37] For example, 4,6-dibromoindole and 5-bromo-4-chloroindole have been shown to have potent antifungal activity against various Candida species.[1][36] Their mechanism of action can involve the disruption of biofilm formation and the induction of reactive oxygen species.[1][36]
Table 3: Antimicrobial Activities of Selected Halogenated Indoles
| Compound | Microorganism | Activity (MIC) | Reference |
| 4,6-Dibromoindole | Candida albicans | 25 µg/mL | Lee et al. (2022)[1][36] |
| 5-Bromo-4-chloroindole | Candida albicans | 25 µg/mL | Lee et al. (2022)[1][36] |
| Tricepyridinium bromide | Bacillus cereus | 0.78 µg/mL | Hu et al. (2021)[38] |
| 6-Bromo-4-iodoindole | Staphylococcus aureus | 20 µg/mL | Lee et al. (2023)[6][34] |
Other Pharmacological Activities
Beyond their anticancer, antiviral, and antimicrobial properties, halogenated indoles have been shown to interact with various other biological targets. The aplysinopsins , for instance, are known to be modulators of serotonin receptors, suggesting their potential for the development of drugs for neurological disorders.[1][2][20][30][31][36][39][40]
Conclusion and Future Perspectives
The natural world, particularly the marine environment, continues to be a rich and largely untapped source of novel chemical entities with therapeutic potential. Halogenated indole compounds stand out as a particularly promising class of natural products, with their diverse structures and potent biological activities. As our understanding of their biosynthesis deepens and our analytical techniques become more sophisticated, we can expect the discovery of many more of these fascinating molecules. The continued exploration of these compounds, coupled with advances in synthetic chemistry and pharmacological testing, holds great promise for the development of new and effective drugs to combat a wide range of human diseases. The insights provided in this guide aim to facilitate and inspire further research in this exciting and fruitful area of natural product science.
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A Theoretical and Spectroscopic Guide to 6-Chloro-1H-indole-3-carbaldehyde: A Key Scaffold in Medicinal Chemistry
This technical guide provides a comprehensive theoretical and spectroscopic examination of 6-chloro-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The indole ring system is a prevalent motif in numerous biologically active compounds, and the strategic placement of a chloro substituent and a carbaldehyde group imparts unique electronic and steric properties that are crucial for molecular interactions with biological targets.[1][2][3] This document delves into the synthesis, spectroscopic characterization, and in-depth computational analysis of this molecule, offering insights into its structural stability, reactivity, and potential as a pharmacophore in drug design.
Synthesis and Spectroscopic Characterization
The reliable synthesis of this compound is fundamental for its application in medicinal chemistry. A common and effective method for its preparation is the Vilsmeier-Haack reaction.[4] This reaction involves the formylation of an appropriately substituted aniline derivative.
General Synthetic Protocol: Vilsmeier-Haack Reaction
A typical synthesis involves the reaction of 5-chloro-2-methylaniline with a Vilsmeier reagent, which is prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction is typically carried out at elevated temperatures, and upon completion, the product is isolated as a solid.[4]
Experimental Protocol:
-
To a flask containing 10 mL of DMF at 0°C, slowly add 22 mL of Vilsmeier reagent.
-
Add 10g (70.6 mmol) of 5-chloro-2-methyl-aniline to the mixture.
-
Stir the mixture at room temperature for 1 hour.
-
Heat the reaction mixture to 90°C for 8 hours.
-
After the reaction, neutralize the mixture with a saturated sodium carbonate solution until a pale yellow solid precipitates.
-
Filter and dry the solid to obtain this compound.[4]
This method has been reported to yield approximately 12 g of the product (a 91% yield) with a melting point of 210°C.[4]
Spectroscopic Profile
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proton NMR (¹H NMR) spectroscopy is a powerful tool for confirming the structure of the synthesized compound. The chemical shifts observed in the ¹H NMR spectrum are indicative of the electronic environment of the protons in the molecule.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | 12.32 | broad | - |
| CH (aldehyde) | 8.30 | s | - |
| Aromatic CH | 7.84 | m | - |
| Aromatic CH | 7.63 | d | 8.5 |
| Aromatic CH | 7.39 | d | 2.0 |
| Table 1: ¹H NMR spectral data for this compound in DMSO-d₆.[4] |
Infrared (IR) and Raman Spectroscopy:
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in the molecule. The key vibrational modes for this compound are the N-H stretch of the indole ring, the C=O stretch of the aldehyde, and various C-H and C-C vibrations of the aromatic system.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy reveals the electronic transitions within the molecule. The indole chromophore exhibits characteristic absorption bands that are influenced by the substituents on the ring.
Theoretical Framework: A Computational Approach
To gain deeper insights into the molecular properties of this compound, a robust computational analysis using Density Functional Theory (DFT) is employed. These theoretical studies are crucial for understanding the molecule's electronic structure, reactivity, and potential interactions with biological macromolecules, thus guiding rational drug design.
Computational Methodology
The theoretical calculations are typically performed using the Gaussian suite of programs. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a 6-311++G(d,p) basis set is a widely accepted and reliable method for studying organic molecules of this nature. This level of theory provides a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties.
Molecular Geometry and Stability
The first step in the computational analysis is to determine the most stable three-dimensional conformation of the molecule through geometry optimization. This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. A subsequent vibrational frequency calculation is performed to confirm that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies.
Electronic Properties and Reactivity
Frontier Molecular Orbital (FMO) Analysis:
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping:
The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including those with biological receptors. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis:
NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energies associated with these interactions. This analysis is particularly useful for understanding hyperconjugative and resonance effects, which contribute to the overall stability of the molecule.
Applications in Drug Development
The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5][6][7] The theoretical studies on this compound provide a rational basis for its potential as a lead compound in drug discovery.
The insights gained from computational analysis can be directly applied to:
-
Pharmacophore Modeling: Identifying the key electronic and steric features responsible for biological activity.
-
Structure-Activity Relationship (SAR) Studies: Guiding the synthesis of new derivatives with improved potency and selectivity.
-
Molecular Docking: Predicting the binding mode and affinity of the molecule to its biological target.
The presence of the chloro group at the 6-position and the carbaldehyde at the 3-position significantly influences the molecule's electronic properties and its ability to form hydrogen bonds and other non-covalent interactions, which are critical for drug-receptor binding.
Conclusion
This technical guide has provided a detailed overview of the synthesis, spectroscopic characterization, and theoretical analysis of this compound. The integration of experimental data with computational modeling offers a powerful approach to understanding the fundamental properties of this important molecule. For researchers in drug development, the insights presented here can serve as a valuable resource for the rational design of novel therapeutic agents based on the versatile indole scaffold.
References
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Solubility of 6-chloro-1H-indole-3-carbaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 6-chloro-1H-indole-3-carbaldehyde in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic route optimization and purification to formulation design and ultimate bioavailability.[1][2][3] This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key heterocyclic intermediate in medicinal chemistry. Due to the scarcity of public quantitative data for this specific molecule, this document establishes a predictive framework based on its structural attributes and the known behavior of related indole compounds.[4][5][6] Furthermore, it presents a robust, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, empowering researchers to generate reliable data for their discovery and development programs.
Introduction: The Strategic Importance of Solubility
This compound is a substituted indole, a privileged scaffold in drug discovery due to its presence in numerous biologically active compounds.[7][8] The molecule's utility as a synthetic building block is fundamentally linked to its physicochemical properties, chief among them being solubility. A thorough understanding of its behavior in various organic solvents is not merely an academic exercise; it is a prerequisite for:
-
Process Chemistry: Selecting appropriate solvents for reaction media, controlling reaction kinetics, and facilitating product crystallization and purification.
-
Formulation Science: Designing stable and effective dosage forms, which requires dissolving the API in suitable excipients or solvent systems.[1]
-
Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays, where poor solubility can lead to inaccurate results and compound precipitation.[9][10]
The solubility profile dictates the strategic path forward in the drug development pipeline, making its early and accurate characterization a critical milestone.[3][9]
Physicochemical Profile and Structural Analysis
The solubility of a compound is governed by its molecular structure. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | [7][11] |
| Molecular Weight | 179.60 g/mol | [7] |
| IUPAC Name | This compound | [7][11] |
| Physical Form | Solid, Powder | [12] |
| CAS Number | 703-82-2 | [7][11] |
The molecule's structure features several key functional groups that dictate its interactions with solvents:
-
Indole N-H Group: The nitrogen-hydrogen bond acts as a potent hydrogen bond donor .[4]
-
Aldehyde Carbonyl Group (C=O): The oxygen atom is a hydrogen bond acceptor .[6]
-
Aromatic System: The fused benzene and pyrrole rings are largely non-polar and can participate in π-π stacking interactions.[5]
-
Chloro Substituent: The chlorine atom at the 6-position increases the molecule's lipophilicity and molecular weight, generally decreasing solubility in polar solvents compared to its non-halogenated parent, indole-3-carbaldehyde.
These features create a molecule with both polar (N-H, C=O) and non-polar (aromatic rings, chloro group) characteristics, suggesting a nuanced solubility profile.
References
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- 2. researchgate.net [researchgate.net]
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- 7. 6-Chloro-1H-indole-3-carboxaldehyde | C9H6ClNO | CID 12614669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
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- 10. lup.lub.lu.se [lup.lub.lu.se]
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- 12. 6-Chloroindole-3-carboxaldehyde, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Methodological & Application
Application Note & Protocol: Synthesis of 6-chloro-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 6-chloro-1H-indole-3-carbaldehyde from 6-chloroindole using the Vilsmeier-Haack reaction. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for the formylation of electron-rich heterocyclic compounds. The narrative delves into the mechanistic underpinnings of the reaction, offering insights into the experimental choices, and ensuring a robust and reproducible procedure.
Introduction: The Significance of Indole-3-Carbaldehydes
Indole-3-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a vast array of pharmacologically active compounds, including anti-cancer agents, antivirals, and cardiovascular drugs. The formyl group at the C3 position of the indole nucleus serves as a versatile chemical handle for further molecular elaboration. The Vilsmeier-Haack reaction stands as a classic and highly efficient method for the direct formylation of electron-rich aromatic and heteroaromatic systems, such as indoles.[1][2] The reaction's prevalence is due to its operational simplicity, use of readily available reagents, and generally high yields.
This application note focuses on the specific synthesis of this compound, a valuable building block in medicinal chemistry. The presence of the chlorine atom at the 6-position can significantly influence the biological activity and pharmacokinetic properties of the final drug candidates.
The Vilsmeier-Haack Reaction: A Mechanistic Overview
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution.
2.1. Formation of the Vilsmeier Reagent:
The reaction is initiated by the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphoryl chloride (POCl₃). This reaction forms a highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[1][3]
2.2. Electrophilic Attack and Hydrolysis:
The electron-rich indole ring of 6-chloroindole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The C3 position of the indole is the most electron-rich and, therefore, the preferred site of attack.[4] This electrophilic substitution leads to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during aqueous work-up yields the final aldehyde product, this compound.[1][5]
A simplified mechanistic pathway is illustrated below:
Sources
Application Notes and Protocols: Vilsmeier-Haack Formylation of 6-Chloroindole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Vilsmeier-Haack formylation of 6-chloroindole, a cornerstone reaction for synthesizing 6-chloro-1H-indole-3-carboxaldehyde. This aldehyde is a valuable intermediate in the development of various pharmaceutical agents and functional materials. This guide is structured to provide not only a step-by-step protocol but also the underlying mechanistic principles, safety imperatives, and practical insights to ensure a successful and safe execution of the synthesis.
Introduction and Significance
The Vilsmeier-Haack reaction is a powerful and widely utilized chemical transformation for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) to generate a potent electrophilic iminium salt known as the "Vilsmeier reagent".[2][3][4]
For indoles, the reaction demonstrates high regioselectivity, preferentially introducing a formyl group (-CHO) at the C3 position, which is the site of highest electron density.[5] The resulting indole-3-carboxaldehyde derivatives are pivotal building blocks in medicinal chemistry, serving as precursors to a multitude of biologically active compounds.[6] This protocol focuses specifically on the 6-chloroindole substrate, detailing a reliable method for its conversion to 6-chloro-1H-indole-3-carboxaldehyde.
The Reaction Mechanism
The Vilsmeier-Haack reaction proceeds in two primary stages: the formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution on the indole ring and subsequent hydrolysis.
Stage 1: Formation of the Vilsmeier Reagent N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion, the active Vilsmeier reagent.[1][3][7]
Stage 2: Electrophilic Attack and Hydrolysis The electron-rich C3 position of the 6-chloroindole ring attacks the electrophilic carbon of the Vilsmeier reagent.[5] This disrupts the aromaticity of the indole ring, which is restored by the deprotonation of the C3 hydrogen. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up phase to yield the final product, 6-chloro-1H-indole-3-carboxaldehyde.[1][2]
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
Part A: Preparation of the Vilsmeier Reagent (In Situ)
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Ensure the apparatus is under an inert atmosphere (e.g., nitrogen or argon).
-
Place anhydrous DMF (3 equivalents) in the flask and cool it to 0-5 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF via the dropping funnel. Causality: This addition is highly exothermic; slow, dropwise addition at low temperature is critical to control the reaction rate, prevent side reactions, and ensure safety. [8]An orange-colored mixture, the Vilsmeier reagent, will form.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the reagent. [8] Part B: Formylation of 6-Chloroindole
-
Dissolve 6-chloroindole (1 equivalent) in a minimum amount of anhydrous DMF.
-
Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the reaction temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC. Part C: Work-up and Product Isolation
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.
-
Crucial Step (Reverse Quench): Slowly and carefully pour the reaction mixture into the ice-water. [9]This procedure safely quenches the reactive excess POCl₃ and hydrolyzes the iminium salt intermediate. The significant heat generated by the hydrolysis of POCl₃ is effectively dissipated by the large volume of ice. [9]4. A precipitate should form. Continue stirring for 30 minutes.
-
Carefully neutralize the acidic solution by the slow addition of a cold aqueous sodium hydroxide solution (e.g., 2 M NaOH) until the pH is approximately 7-8. [10]This will precipitate the product completely.
-
Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts and residual DMF.
-
Dry the product under vacuum to obtain the crude 6-chloro-1H-indole-3-carboxaldehyde. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.
Safety and Hazard Management
The Vilsmeier-Haack reaction involves hazardous materials that demand strict adherence to safety protocols.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: POCl₃ is highly toxic, corrosive, and reacts violently with water in a dangerously exothermic manner, producing toxic fumes of hydrochloric acid and phosphoric acid. [9][11][12]Contact can cause severe burns to the skin, eyes, and respiratory tract. [13] * Handling: Always handle POCl₃ in a certified chemical fume hood. [14]Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a flame-resistant lab coat. [11][13]An emergency eyewash station and safety shower must be immediately accessible. [13][14] * Quenching: Never add water directly to POCl₃ or the reaction mixture. The reverse quench method described in the protocol is mandatory. [9]
-
-
N,N-Dimethylformamide (DMF):
-
Hazards: DMF is a combustible liquid and an irritant.
-
Handling: Use in a well-ventilated area and avoid contact with skin and eyes.
-
-
General Precautions:
-
The preparation of the Vilsmeier reagent is exothermic and must be controlled with an ice bath.
-
Ensure all glassware is dry before use to prevent uncontrolled reactions with POCl₃.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive POCl₃ (hydrolyzed by moisture).- Insufficient reaction time or temperature.- Loss of product during work-up. | - Use fresh, high-purity POCl₃.- Ensure all glassware is scrupulously dried.- Optimize heating time/temperature based on TLC monitoring.- Ensure complete precipitation by adjusting pH carefully. |
| Formation of Dark, Tarry Byproducts | - Reaction temperature was too high during reagent formation or substrate addition.- Decomposition of the substrate or product. | - Strictly maintain low temperatures (0-5 °C) during the initial steps.- Ensure slow, controlled addition of all reagents. |
| Difficult Product Filtration | - Product is too fine or oily. | - Allow the precipitate to age in the mother liquor (with stirring) before filtration.- Cool the mixture thoroughly in an ice bath to promote crystallization. |
| Impure Product | - Incomplete removal of phosphorus byproducts or DMF. | - Wash the crude product thoroughly with copious amounts of cold water.- Perform recrystallization from an appropriate solvent system. Residual phosphorus impurities can complicate this step. [9] |
References
Click to expand
- Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. (n.d.).
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.).
- Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30).
- US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent - Google Patents. (n.d.).
- Technical Support Center: Vilsmeier-Haack Reaction Workup - Benchchem. (n.d.).
- Vilsmeier–Haack reaction of indole - YouTube. (2025, June 10).
- Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025, March 22).
- Phosphorus oxychloride SDS, 10025-87-3 Safety Data Sheets - ECHEMI. (n.d.).
- SAFETY DATA SHEET - Spectrum Chemical. (2015, April 10).
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).
- 6-Chloro-1H-indole-3-carboxaldehyde | C9H6ClNO | CID 12614669 - PubChem. (n.d.).
- PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals - NOAA. (n.d.).
- DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry| - YouTube. (2020, July 15).
- Vilsmeier–Haack reaction - Wikipedia. (n.d.).
- Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov. (n.d.).
- Phosphorus oxychloride - SAFETY DATA SHEET. (n.d.).
- Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube. (2021, October 11).
- Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.).
- Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles - Benchchem. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- 6-Chloroindole-3-carboxaldehyde - Sigma-Aldrich. (n.d.).
- 6-Chloroindole-3-carboxaldehyde - Sigma-Aldrich. (n.d.).
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Application Notes: A Deep Dive into the Vilsmeier-Haack Formylation of Indoles
<
Abstract
The Vilsmeier-Haack reaction stands as a cornerstone of synthetic organic chemistry, offering a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This application note provides an in-depth exploration of the Vilsmeier-Haack reaction mechanism, with a specific focus on its application to the formylation of indoles to produce indole-3-carboxaldehydes. These products are crucial intermediates in the synthesis of a vast array of pharmaceuticals and biologically active molecules.[4][5] We will dissect the formation of the key electrophilic species, the Vilsmeier reagent, and its subsequent electrophilic attack on the indole nucleus. Furthermore, this guide presents a detailed, field-proven experimental protocol, a comparative analysis of reaction conditions for various indole derivatives, and a discussion of critical experimental parameters to ensure robust and reproducible results.
Introduction: The Significance of Indole Formylation
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. The introduction of a formyl (-CHO) group, particularly at the C3 position, provides a versatile chemical handle for further molecular elaboration. The Vilsmeier-Haack reaction is a highly effective and widely adopted method for achieving this transformation.[4] It employs a Vilsmeier reagent, an electrophilic iminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][6][7] This reagent is a relatively weak electrophile, rendering the reaction highly selective for electron-rich substrates like indoles.[1][6][8]
The Reaction Mechanism: A Two-Act Play
The Vilsmeier-Haack formylation of indole can be conceptually divided into two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the indole ring, followed by hydrolysis.[1][7]
Act I: Formation of the Vilsmeier Reagent
The reaction is initiated by the nucleophilic attack of the oxygen atom of N,N-dimethylformamide (DMF) on the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly reactive electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[6][7][8][9]
Figure 1: Formation of the Vilsmeier Reagent.
Act II: Electrophilic Attack and Hydrolysis
The electron-rich indole nucleus, specifically the C3 position which possesses the highest electron density, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent.[7][10] This electrophilic aromatic substitution leads to the formation of an iminium salt intermediate. Subsequent aqueous workup hydrolyzes this intermediate to furnish the final product, indole-3-carboxaldehyde.[7][9][11]
Figure 2: Electrophilic substitution and hydrolysis.
Experimental Protocol: Synthesis of Indole-3-carboxaldehyde
This protocol provides a robust and reproducible method for the gram-scale synthesis of indole-3-carboxaldehyde.
3.1. Materials and Reagents:
-
Indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
3.2. Reaction Setup and Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Indole Addition: Dissolve indole in a minimal amount of anhydrous DMF in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the reaction to the desired temperature (see Table 1) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to 0 °C. Carefully and slowly pour the reaction mixture onto crushed ice or into a vigorously stirred ice-water mixture.[12] This "reverse quench" is crucial for safely hydrolyzing the excess POCl₃ and the iminium salt intermediate.[12]
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium acetate solution or another suitable base until the pH is approximately 7-8. A precipitate of the product may form. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to afford the pure indole-3-carboxaldehyde.
3.3. Characterization:
The identity and purity of the synthesized indole-3-carboxaldehyde can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[13][14][15][16]
Comparative Data: Reaction Conditions and Yields for Substituted Indoles
The Vilsmeier-Haack formylation is applicable to a wide range of substituted indoles. The following table summarizes typical reaction conditions and reported yields, providing a valuable reference for researchers.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [4] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [4] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 5 | 88 | [17] |
| 6-Methylindole | POCl₃, DMF | 0 to 90 | 8 | 89 | [17] |
| 5-Bromoindole | POCl₃, DMF | 0 to 90 | 9 | - | [17] |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Therefore, the use of anhydrous solvents and a dry reaction setup under an inert atmosphere (e.g., nitrogen or argon) is critical for optimal results.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature during the addition of POCl₃ is essential to prevent side reactions and ensure safety.
-
Workup Safety: The quenching of the reaction mixture with water is highly exothermic due to the reaction of excess POCl₃.[12] A slow, controlled addition of the reaction mixture to ice is imperative.
-
Substrate Reactivity: The reactivity of the indole substrate can influence the optimal reaction conditions. Electron-donating groups on the indole ring generally accelerate the reaction, while electron-withdrawing groups may require more forcing conditions.
Conclusion
The Vilsmeier-Haack reaction is a robust and highly efficient method for the synthesis of indole-3-carboxaldehydes. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and adherence to safety protocols are paramount for achieving high yields and purity. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals seeking to utilize this powerful transformation in their synthetic endeavors. Recent advancements have even led to the development of catalytic versions of the Vilsmeier-Haack reaction, addressing some of the limitations of the classical method.[18][19][20]
References
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Wikipedia. (2023, October 29). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Química Orgánica. (n.d.). Electrophilic substitution at the indole. Retrieved from [Link]
- James, P. N., & Snyder, H. R. (1959). Reactivity of indoles in electrophilic substitution.
- Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubChem. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]
-
ChemWis. (2025, June 10). Vilsmeier–Haack reaction of indole. Retrieved from [Link]
- S. M. K. R. C. S. & K. A. K. (n.d.).
- van der Mey, M., et al. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.
- S. P., & M. S. (2015, November). IR Spectral Studies of Indole-3-Carboxaldehyde with Copper II Complex.
- Xue, J., Zhang, Y.-S., Huan, Z., & Yang, J.-D. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15699–15706.
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. Retrieved from [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- P. G. Research Center, Department of Chemistry, Z.B. Patil College, Dhule, Maharashtra, India, & S. V. S's Dadasaheb Rawal College, Dondaicha, Dhule, Maharashtra, India. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
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Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
- NIH. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Roohi, L., et al. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- ResearchGate. (2025, August 7). Reactions of Vilsmeier Haack Reagent with Aromatic and Heterocyclic Aldoximes | Request PDF.
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Application Notes and Protocols: Alternative Synthetic Routes to 6-chloro-1H-indole-3-carbaldehyde
Abstract
6-chloro-1H-indole-3-carbaldehyde is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds. Its indole scaffold, coupled with a reactive aldehyde functional group, provides a versatile platform for the construction of complex molecular architectures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on various synthetic strategies to access this key building block. We will delve into the well-established Vilsmeier-Haack formylation, explore classical alternatives such as the Reimer-Tiemann and Duff reactions, and present modern, efficient methodologies including a boron-catalyzed approach and a catalytic Vilsmeier-Haack reaction. Each section offers a detailed protocol, an in-depth mechanistic explanation to elucidate the chemical transformations, and expert insights into the advantages and limitations of each route.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The introduction of a formyl group at the C3 position of the indole ring, as in this compound, unlocks a plethora of subsequent chemical modifications. This aldehyde can readily participate in reactions such as Wittig olefination, reductive amination, and aldol condensations, making it an invaluable precursor for drug discovery programs. The chlorine substituent at the C6 position further allows for modulation of the electronic properties and metabolic stability of the final compounds, and can serve as a handle for cross-coupling reactions.
The choice of synthetic route to this compound is often dictated by factors such as scale, available starting materials, functional group tolerance, and environmental considerations. This guide aims to provide a comparative overview of the most pertinent synthetic methodologies, enabling the researcher to make an informed decision based on the specific requirements of their project.
Prerequisite: Synthesis of the Starting Material, 6-chloro-1H-indole
A common and efficient pathway to many substituted indoles begins with appropriately substituted nitrotoluenes. For the synthesis of 6-chloroindole, 4-chloro-2-nitrotoluene is a readily available starting material. The following protocol outlines a reliable two-step synthesis.
Protocol 1: Synthesis of 6-chloro-1H-indole
Step 1: Condensation of 4-chloro-2-nitrotoluene with DMFDMA
-
To a solution of 4-chloro-2-nitrotoluene (6.6 g, 0.039 mol) in acetonitrile (80 mL), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (23.0 g, 0.193 mol, 5 equivalents).
-
Heat the reaction mixture to 85-95 °C and maintain at reflux for 5 hours.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Wash the crude product with water and a small amount of ethanol to obtain the intermediate enamine (yields are typically high, ~94.6%).[1]
Step 2: Reductive Cyclization to 6-chloroindole
-
Add the crude enamine intermediate from the previous step to 118 mL of methanol containing 10 wt% hydrazine.
-
Heat the mixture to 50 °C and stir for 8 hours.
-
Cool the reaction to room temperature and evaporate the solvent under reduced pressure to obtain 6-chloroindole (yields are typically around 96.3%).[1]
Expertise & Experience: This method, often referred to as the Leimgruber-Batcho indole synthesis, is highly efficient for preparing indoles from o-nitrotoluenes. The use of DMFDMA creates a reactive enamine intermediate which readily undergoes reductive cyclization with agents like hydrazine. This approach avoids harsh acidic conditions often required in other indole syntheses.
Route 1: The Vilsmeier-Haack Reaction (The Standard Approach)
The Vilsmeier-Haack reaction is the most common and often highest-yielding method for the formylation of electron-rich heterocycles like indoles.[2][3][4] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds in two main stages: formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the indole ring.
Caption: Vilsmeier-Haack Reaction Workflow.
Causality: The reaction's success hinges on the generation of the electrophilic chloroiminium ion (Vilsmeier reagent). The electron-rich nature of the indole, particularly at the C3 position, facilitates the electrophilic attack. The final hydrolysis step is crucial for converting the iminium salt intermediate to the desired aldehyde.
Protocol 2: Vilsmeier-Haack Formylation of 6-chloroindole
-
In a reaction vessel, add anhydrous N,N-dimethylformamide (DMF) (10 mL).
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (2.1 mL, 22.5 mmol) dropwise to the cooled DMF while stirring, maintaining the temperature between 0-5 °C.
-
Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve 6-chloroindole (1.5 g, 9.9 mmol) in anhydrous DMF (10 mL).
-
Slowly add the solution of 6-chloroindole to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the reaction mixture to 90 °C and maintain for 5-8 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until a precipitate forms.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound. Recrystallization from ethanol can be performed for further purification.
Trustworthiness: This protocol is adapted from a high-yielding patented procedure which reports a yield of 91%. The formation of a precipitate upon neutralization is a key indicator of product formation. The melting point of the purified product should be consistent with literature values (approximately 210 °C).
Alternative Synthetic Routes
While the Vilsmeier-Haack reaction is robust, alternative methods may be desirable to avoid the use of phosphorus oxychloride or to accommodate sensitive functional groups.
Route 2: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, but it can also be applied to electron-rich heterocycles like indoles.[5][6][7] It typically involves the reaction of the substrate with chloroform in the presence of a strong base.
Mechanism of the Reimer-Tiemann Reaction
The key reactive species in this reaction is dichlorocarbene (:CCl₂), which is generated in situ from chloroform and a strong base.
Caption: Reimer-Tiemann Reaction Workflow.
Causality: The strong base deprotonates both the chloroform to generate the dichlorocarbene electrophile and the indole N-H to form the highly nucleophilic indolide anion. The subsequent attack of the anion on the carbene leads to the formylated product after hydrolysis. However, this reaction is often plagued by low yields and the formation of byproducts, including ring-expansion to form quinolines.[8]
Protocol 3: Reimer-Tiemann Formylation of 6-chloroindole (Representative)
-
Dissolve 6-chloroindole (1.5 g, 9.9 mmol) in ethanol (50 mL).
-
Add a solution of sodium hydroxide (4.0 g, 100 mmol) in water (10 mL).
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Slowly add chloroform (2.4 mL, 30 mmol) dropwise over 1 hour.
-
Maintain the reaction at 70 °C for an additional 3 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.
-
Acidify the remaining aqueous solution with dilute hydrochloric acid to pH 4-5.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Trustworthiness: Yields for the Reimer-Tiemann reaction on indoles are often modest. The progress of the reaction can be monitored by TLC. Successful formylation will result in a product with a lower Rf value than the starting indole.
Route 3: The Duff Reaction
The Duff reaction is another classical formylation method that uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[9][10] It is most effective for highly activated aromatic compounds.
Mechanism of the Duff Reaction
The reaction proceeds through the formation of an iminium ion from protonated HMTA, which then acts as the electrophile.
Caption: Duff Reaction Workflow.
Causality: The acidic medium is essential for the generation of the electrophilic iminium species from HMTA. The reaction involves an initial aminomethylation of the indole, followed by an intramolecular redox reaction and subsequent hydrolysis to yield the aldehyde. The yields are generally lower than those of the Vilsmeier-Haack reaction.[9]
Protocol 4: Duff Reaction on 6-chloroindole (Representative)
-
To a flask containing glacial acetic acid (50 mL), add 6-chloroindole (1.5 g, 9.9 mmol) and hexamethylenetetramine (HMTA) (2.8 g, 20 mmol).
-
Heat the reaction mixture to reflux (around 120 °C) and maintain for 6-8 hours.
-
Cool the mixture to room temperature and pour it into a beaker of cold water (200 mL).
-
Heat the aqueous mixture to boiling for 15 minutes to hydrolyze the intermediate imine.
-
Cool the solution and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness: The Duff reaction is known for its operational simplicity but often provides low to moderate yields. The formation of a complex mixture is common, necessitating chromatographic purification.
Route 4: Boron-Catalyzed Formylation
A more modern and efficient alternative involves the use of boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with trimethyl orthoformate (TMOF) as the formylating agent.[1] This method offers mild reaction conditions, short reaction times, and high yields.
Mechanism of Boron-Catalyzed Formylation
The Lewis acid BF₃·OEt₂ activates the trimethyl orthoformate, generating a highly electrophilic species that readily reacts with the indole.
Caption: Boron-Catalyzed Formylation Workflow.
Causality: The role of the boron trifluoride etherate is to act as a Lewis acid, coordinating to an oxygen atom of the trimethyl orthoformate. This coordination enhances the electrophilicity of the formylating agent, allowing the reaction to proceed rapidly at ambient temperature.
Protocol 5: Boron-Catalyzed Formylation of 6-chloroindole
-
To a solution of 6-chloroindole (1.5 g, 9.9 mmol) in a suitable solvent (e.g., dichloromethane, or neat), add trimethyl orthoformate (TMOF) (10.5 g, 99 mmol, 10 equivalents).
-
Stir the mixture at room temperature.
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.4 g, 9.9 mmol, 1 equivalent) dropwise. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 5-10 minutes. The reaction is typically very fast.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Trustworthiness: This method has been reported to be high-yielding (in the range of 66-98% for various indoles) and very rapid.[1] The use of 10 equivalents of TMOF is noted to be beneficial for chloro-substituted indoles to ensure a smooth reaction.[1]
Route 5: Catalytic Vilsmeier-Haack Reaction
Recent advances have led to the development of a catalytic version of the Vilsmeier-Haack reaction, which avoids the use of stoichiometric amounts of hazardous POCl₃.[11] This method utilizes a phosphine oxide catalyst in a P(III)/P(V)=O cycle.
Protocol 6: Catalytic Vilsmeier-Haack Formylation of Indole (Representative)
-
In a flask charged with argon, add indole (e.g., 20.0 mmol, 1.0 equiv) and 3-methyl-1-phenyl-2-phospholene 1-oxide (3.0 mmol, 0.15 equiv).
-
Add anhydrous acetonitrile (40 mL).
-
Sequentially add diethyl bromomalonate (24.0 mmol, 1.2 equiv), N,N-dimethylformamide (30.0 mmol, 1.5 equiv), and phenylsilane (PhSiH₃) (30.0 mmol, 1.5 equiv) via syringe.
-
Stir the resulting mixture at room temperature for 16 hours.
-
Upon completion, quench the reaction with a 2 M aqueous solution of sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expertise & Experience: This catalytic variant represents a greener and safer alternative to the classical Vilsmeier-Haack reaction. The phosphine oxide catalyst is regenerated in situ, reducing waste and avoiding the handling of large quantities of POCl₃. While this specific protocol is for indole, it is applicable to substituted indoles like 6-chloroindole.
Quantitative Data Summary
| Synthetic Route | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Vilsmeier-Haack | POCl₃, DMF | 0 to 90 | 6-10 | 91 | [2] |
| Reimer-Tiemann | CHCl₃, NaOH | 60-70 | 4 | Low to Moderate | [6][7] |
| Duff Reaction | HMTA, Acetic Acid | Reflux (~120) | 6-8 | Low to Moderate | [9][12] |
| Boron-Catalyzed | BF₃·OEt₂, TMOF | Room Temp. | 0.1-0.2 | 66-98 | [1] |
| Catalytic Vilsmeier-Haack | Phosphine Oxide, DEBM, PhSiH₃, DMF | Room Temp. | 16 | Good to Excellent | [11] |
Conclusion
The synthesis of this compound can be successfully achieved through a variety of synthetic routes. The classical Vilsmeier-Haack reaction remains a highly reliable and high-yielding method, making it suitable for large-scale production. For researchers seeking milder conditions and rapid synthesis, the boron-catalyzed formylation presents an excellent modern alternative with high efficiency. The newly developed catalytic Vilsmeier-Haack reaction offers a significant improvement in terms of safety and environmental impact by avoiding stoichiometric phosphorus oxychloride. The Reimer-Tiemann and Duff reactions , while historically significant, are generally less efficient and are typically employed when other methods are not feasible. The selection of the optimal synthetic pathway will depend on the specific constraints and objectives of the research, and this guide provides the necessary protocols and rationale to make an informed choice.
References
-
Vilsmeier-Haack Reaction - NROChemistry. [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. (2024). [Link]
-
Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - ACS Omega. (2025). [Link]
-
indole-3-aldehyde - Organic Syntheses Procedure. [Link]
- Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formyl
-
Duff Reaction - Cambridge University Press. [Link]
-
Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | Request PDF - ResearchGate. [Link]
-
Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles - The Journal of Organic Chemistry - ACS Figshare. (2022). [Link]
-
Reimer-Tiemann Reaction | JEE Chemistry - Unacademy. [Link]
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Duff reaction - Wikipedia. [Link]
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Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
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Reimer–Tiemann reaction - Wikipedia. [Link]
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Reimer Tiemann Reaction - CollegeSearch. (2024). [Link]
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PHOTO-REIMER-TIEMANN REACTION OF PHENOLS, ANILINES AND INDOLINEsa - Sciencemadness.org. [Link]
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Duff Reaction - SynArchive. [Link]
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Reimer–Tiemann reaction - L.S.College, Muzaffarpur. (2021). [Link]
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]
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The Versatile Keystone: 6-Chloro-1H-indole-3-carbaldehyde as a Pivotal Intermediate in Synthetic Chemistry
Introduction: Unveiling the Potential of a Halogenated Indole Scaffold
In the landscape of modern medicinal chemistry and materials science, the indole nucleus stands as a "privileged structure," a foundational scaffold present in a multitude of biologically active compounds and functional materials.[1][2] The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of its physicochemical and pharmacological properties. Among the vast array of substituted indoles, 6-chloro-1H-indole-3-carbaldehyde has emerged as a particularly valuable and versatile synthetic intermediate.
The presence of a chlorine atom at the 6-position of the indole ring significantly influences the molecule's electronic properties, enhancing its utility in various synthetic transformations.[3] This, combined with the reactive aldehyde group at the 3-position—a hub for carbon-carbon and carbon-nitrogen bond formation—renders this compound a critical building block for the synthesis of complex molecular architectures.[4] Its applications span from the development of novel anticancer agents to the creation of advanced polymers and dyes.[3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of this compound as a synthetic intermediate. We will delve into its preparation and detail field-proven protocols for its application in several cornerstone organic reactions, elucidating the causality behind experimental choices to ensure both scientific integrity and practical success.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectroscopic characteristics of this compound is essential for its effective use in synthesis and for the accurate characterization of its downstream products.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | [5] |
| Molecular Weight | 179.60 g/mol | [5] |
| Appearance | Pale yellow solid | [6] |
| Melting Point | 210 °C | [6] |
| IUPAC Name | This compound | [5] |
| CAS Number | 703-82-2 | [5] |
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.32 (1H, br): N-H proton of the indole ring. The broadness is characteristic of the acidic nature of this proton.
-
δ 8.30 (1H, s): C2-H proton, a singlet due to the absence of adjacent protons.
-
δ 7.84 (1H, m): Aromatic proton.
-
δ 7.63 (1H, d, J = 8.5 Hz): Aromatic proton.
-
δ 7.39 (1H, d, J = 2 Hz): Aromatic proton.[6]
Part I: Synthesis of this compound
The most common and efficient method for the preparation of indole-3-carbaldehydes from indoles is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.[7]
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
This protocol details the formylation of 6-chloroindole, which is commercially available. The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich 3-position of the 6-chloroindole ring.
Caption: Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound (1 mmol)
-
Malononitrile (1 mmol, 1 equivalent)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, e.g., 2-3 drops)
-
Ice-cold water and cold ethanol for washing
Procedure:
-
Dissolve this compound and malononitrile in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the mixture at room temperature. The product may begin to precipitate out of the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting aldehyde is consumed, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the precipitated product by filtration.
-
Wash the solid with ice-cold water, followed by a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum. [3] Expert Insights: Piperidine acts as a base to deprotonate the malononitrile, generating a nucleophilic carbanion that attacks the aldehyde. The resulting β-hydroxy nitrile intermediate readily dehydrates to form the stable conjugated product. The choice of a weak base like piperidine is crucial to avoid side reactions.
Protocol 3: Synthesis of Bis(indolyl)methanes (BIMs)
Bis(indolyl)methanes are an important class of compounds with a wide range of biological activities. They are typically synthesized by the electrophilic substitution of two equivalents of an indole onto an aldehyde, catalyzed by a protic or Lewis acid. [7] Materials:
-
This compound (1.0 mmol)
-
6-chloroindole (2.0 mmol)
-
AlCl₃·6H₂O (0.1 mmol)
-
Sodium dodecyl sulfate (SDS, 0.3 mmol)
-
Silica gel (0.5 g)
-
Ethyl acetate
Procedure:
-
In an agate mortar, combine the this compound, 6-chloroindole, AlCl₃·6H₂O, SDS, and silica gel.
-
Grind the mixture at room temperature for 10-45 minutes. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, dissolve the mixture in ethyl acetate and filter to remove the silica gel.
-
Concentrate the filtrate, and purify the residue using silica gel chromatography (Petroleum ether/EtOAc gradient) to yield the product. [8] Expert Insights: This solvent-free grinding method is an example of green chemistry, reducing waste and often accelerating reaction times. The Lewis acid catalyst activates the aldehyde group, making it more electrophilic for the attack by the indole nucleophile.
Protocol 4: Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed C-C bond-forming reaction between a nitroalkane and a carbonyl compound. [9]The resulting β-nitro alcohol can be further transformed into other valuable functional groups, such as nitroalkenes or β-amino alcohols.
Materials:
-
This compound (1 mmol)
-
Nitromethane (10 mmol)
-
Diisopropylethylamine (DIPEA, 0.5 mmol)
-
Zinc triflate (catalyst)
-
N-methylephedrine (chiral ligand, for asymmetric synthesis)
-
Dichloromethane (3 mL)
Procedure:
-
To a solution of this compound in dichloromethane, add nitromethane.
-
Add the base (DIPEA) and the catalyst system (e.g., zinc triflate and a chiral ligand for asymmetric versions).
-
Stir the reaction at room temperature for approximately 8 hours, monitoring by TLC.
-
Upon completion, the reaction is typically worked up by quenching with a mild acid and extracting the product into an organic solvent.
-
The crude product can be purified by column chromatography. [10] Expert Insights: The base deprotonates the nitroalkane to form a nucleophilic nitronate anion, which then attacks the aldehyde. The reaction is reversible, and conditions can be tuned to favor either the β-nitro alcohol product or, with stronger bases and heat, the dehydrated nitroalkene. [11]
Part III: Applications in Carbon-Nitrogen Bond Formation
Protocol 5: Reductive Amination
Reductive amination is a powerful and widely used method for synthesizing amines. It involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. [12]
Caption: Reductive amination workflow for the synthesis of N-substituted indolylmethanamines.
Materials:
-
This compound (1 mmol)
-
Aniline (1 mmol)
-
CeCl₃·7H₂O (0.1 mmol)
-
Sodium borohydride (NaBH₄, 1.5 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound, aniline, and CeCl₃·7H₂O in ethanol.
-
Stir the mixture at room temperature for a short period (e.g., 15 minutes) to facilitate imine formation.
-
Slowly add sodium borohydride in portions to the reaction mixture. Be cautious as hydrogen gas may be evolved.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. [12] Expert Insights: The use of CeCl₃·7H₂O can catalyze the imine formation and also acts as a Lewis acid to activate the imine for reduction. Sodium borohydride is a mild reducing agent that is selective for the imine over the starting aldehyde, though it is often added after a period of initial imine formation. For less reactive amines or ketones, a dehydrating agent can be added to drive the initial imine formation.
Conclusion
This compound is a robust and highly adaptable synthetic intermediate. Its dual functionality—an electron-rich indole core modified by a halogen, and an electrophilic aldehyde—provides a gateway to a vast chemical space. The protocols detailed herein for Knoevenagel condensation, bis(indolyl)methane synthesis, Henry reaction, and reductive amination represent a fraction of its potential applications. By understanding the principles behind these transformations and adhering to carefully controlled experimental conditions, researchers can effectively leverage this keystone molecule to construct novel compounds for drug discovery, materials science, and beyond.
References
-
The Royal Society of Chemistry. (n.d.). Convenient One-pot Synthesis of N-Aryl Indole-3-carbonitriles via Halogenation of Enamines Followed by Zn(OAc)2•2H2O-Mediated. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2025). Preparation of 3, 3'-(phenylmethylene) bis (1H-indole) -a proposed organic synthesis experiment. ResearchGate. [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Wikipedia. (n.d.). Henry reaction. Wikipedia. [Link]
-
PubMed Central. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. PubMed Central. [Link]
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Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
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ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with malononitrile a. ResearchGate. [Link]
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Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
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PubChem. (n.d.). 6-Chloro-1H-indole-3-carboxaldehyde. PubChem. [Link]
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Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. [Link]
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PubMed. (2013). Reductive amination of tertiary anilines and aldehydes. PubMed. [Link]
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ResearchGate. (n.d.). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. [Link]
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OSTI.gov. (n.d.). Henry reaction resubmission. OSTI.gov. [Link]
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Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34235-34273. [Link]
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Kumar, A., Singh, B., & Kumar, V. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Drug Discovery Technologies, 18(4), 488-505. [Link]
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MDPI. (2021). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. MDPI. [Link]
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ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
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RSC Advances. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12836-12844. [Link]
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Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatal. The Royal Society of Chemistry. [Link]
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ResearchGate. (2015). One-pot reductive amination of araldehydes by aniline using borohydride with CeCl3.7H2O as catalyst. ResearchGate. [Link]
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Application Note & Protocols: Strategic Derivatization of 6-chloro-1H-indole-3-carbaldehyde for High-Throughput Biological Screening
Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Among its many functionalized forms, 6-chloro-1H-indole-3-carbaldehyde stands out as a particularly valuable and versatile starting material for chemical library synthesis. The presence of the electron-withdrawing chlorine atom at the 6-position and the highly reactive aldehyde function at the 3-position provides a strategic platform for diverse chemical modifications. This guide details robust protocols for the derivatization of this scaffold into distinct chemical classes—notably Schiff bases, Knoevenagel adducts, and chalcones—and discusses their subsequent application in biological screening programs, with a focus on antimicrobial and anticancer activities.
The Rationale: Why Derivatize this compound?
The aldehyde group at the C3 position of the indole ring is a prime handle for synthetic elaboration.[3][4] It readily participates in condensation reactions, allowing for the systematic and efficient introduction of a wide array of chemical functionalities. This process of derivatization is a cornerstone of modern drug discovery for several key reasons:
-
Structural Diversity: Simple, one- or two-step reactions can generate a large library of structurally distinct molecules from a single, common core.
-
Modulation of Physicochemical Properties: Modifications can fine-tune critical properties such as solubility, lipophilicity, and metabolic stability, which are essential for bioavailability and therapeutic efficacy.
-
Exploration of Structure-Activity Relationships (SAR): By systematically altering substituents and linkers, researchers can identify the specific structural features responsible for a desired biological effect, leading to the rational design of more potent and selective compounds.[1]
-
Access to Novel Bioactive Scaffolds: Combining the indole core with other known pharmacophores (e.g., chalcones, triazoles, amino acids) can lead to hybrid molecules with unique or enhanced biological activities.[4][5]
The overall workflow, from the starting scaffold to biological evaluation, is a streamlined process designed to efficiently identify lead compounds.
Caption: General workflow from scaffold to lead optimization.
Core Derivatization Strategies and Protocols
The aldehyde functionality is amenable to a variety of carbon-nitrogen and carbon-carbon bond-forming reactions. We present three reliable and high-yielding strategies.
Caption: Key derivatization pathways from the core scaffold.
Strategy 1: Schiff Base Formation
The condensation of an aldehyde with a primary amine to form an imine (or Schiff base) is one of the most fundamental reactions in organic chemistry. These derivatives are of significant interest for their antimicrobial and anticancer properties.[3][6][7][8]
Protocol 1: Synthesis of an N-Aryl Schiff Base Derivative
-
Rationale: This protocol describes the reaction of this compound with a substituted aniline. The use of a catalytic amount of acid accelerates the reaction by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.
-
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-fluoroaniline) (1.1 eq)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic, ~2-3 drops)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the selected aniline derivative (1.1 eq).
-
Add sufficient ethanol to dissolve the solids (approx. 10-15 mL per mmol of aldehyde).
-
Add 2-3 drops of glacial acetic acid to the mixture with stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified Schiff base.
-
-
Self-Validation (Characterization):
-
FT-IR: Appearance of a C=N (imine) stretch (~1620-1640 cm⁻¹) and disappearance of the C=O (aldehyde) stretch (~1680-1700 cm⁻¹).
-
¹H NMR: A characteristic singlet for the imine proton (-CH=N-) typically appears between δ 8.0-9.0 ppm.
-
Strategy 2: Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, Z and Z').[9][10] It is a powerful method for creating α,β-unsaturated systems.[11]
Protocol 2: Synthesis of a Knoevenagel Condensation Adduct
-
Rationale: This protocol uses piperidine, a mild base, to deprotonate the active methylene compound (e.g., malononitrile), which then acts as a nucleophile, attacking the aldehyde. A subsequent dehydration step yields the final product.[9][11]
-
Materials:
-
This compound (1.0 eq)
-
Active Methylene Compound (e.g., malononitrile) (1.0 eq)
-
Ethanol
-
Piperidine (catalytic amount)
-
-
Procedure:
-
Dissolve this compound and malononitrile in ethanol in a flask at room temperature.
-
Add a catalytic amount of piperidine (2-3 drops) to the stirring solution.
-
A precipitate often begins to form within minutes. Continue stirring at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the aldehyde spot disappears.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the product by vacuum filtration and wash with ice-cold ethanol. The product is often pure enough for screening, but can be recrystallized if needed.
-
-
Self-Validation (Characterization):
-
¹H NMR: Appearance of a new singlet for the vinylic proton (-CH=C-) at δ 7.5-8.5 ppm.
-
¹³C NMR: Signals corresponding to the new C=C double bond.
-
Strategy 3: Claisen-Schmidt Condensation for Indole-Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a privileged scaffold in medicinal chemistry.[12] The Claisen-Schmidt condensation between an aldehyde and a ketone (such as acetophenone) is the classic method for their synthesis.[13]
Protocol 3: Synthesis of an Indole-Based Chalcone
-
Rationale: This base-catalyzed reaction involves the formation of an enolate from the ketone, which then attacks the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone structure of a chalcone.
-
Materials:
-
This compound (1.0 eq)
-
Substituted Acetophenone (1.0 eq)
-
Ethanol
-
Potassium Hydroxide (KOH) pellets (2.0 eq)
-
-
Procedure:
-
In a flask, dissolve the substituted acetophenone in ethanol.
-
Add KOH pellets to the solution and stir at room temperature for 20-30 minutes until the base dissolves and the enolate forms.
-
Add a solution of this compound in ethanol to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by a color change and TLC. The reaction may take several hours.
-
Once complete, pour the reaction mixture into a beaker of cold water and acidify with dilute HCl until the pH is neutral.
-
The precipitated solid is the crude chalcone. Collect it by vacuum filtration and wash thoroughly with water.
-
Purify the product by recrystallization from a suitable solvent like ethanol.
-
-
Self-Validation (Characterization):
-
¹H NMR: Two characteristic doublets for the α- and β-vinylic protons (-CO-CH=CH-) with a large coupling constant (J ≈ 15-16 Hz), indicating a trans-configuration.
-
Biological Screening and Potential Outcomes
Derivatives synthesized from this compound are prime candidates for screening against various biological targets. The indole scaffold is well-established for its broad-spectrum bioactivity.[14][15]
-
Antimicrobial Activity: Indole derivatives have shown significant promise against a range of pathogens, including drug-resistant bacteria like MRSA and fungi.[16][17] Screening is typically performed using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).
-
Anticancer Activity: Many indole-based compounds, particularly chalcones and Schiff bases, exhibit potent cytotoxic effects against various human cancer cell lines, such as those from colon, ovarian, and breast cancers.[2][18][19][20] The standard screening method is the MTT or similar cell viability assay to determine the IC₅₀ value.
Table 1: Summary of Derivatization Strategies
| Strategy | Reagent Class | Catalyst | Key Product Feature | Potential Biological Activity |
| Schiff Base Formation | Primary Amines (R-NH₂) | Acid (e.g., Acetic Acid) | Imine (C=N) bond | Antimicrobial, Anticancer[6][7] |
| Knoevenagel Condensation | Active Methylene (Z-CH₂-Z') | Base (e.g., Piperidine) | C=C(Z)(Z') bond | Antimicrobial, Anti-inflammatory |
| Claisen-Schmidt Condensation | Ketones (Ar-CO-CH₃) | Base (e.g., KOH, NaOH) | Enone (-CH=CH-CO-) | Anticancer, Antimicrobial, Antioxidant[5][12][21] |
Table 2: Representative Biological Activity Data from Literature
| Compound Class | Example Target | Metric | Reported Value Range |
| Indole Schiff Bases | S. aureus, B. subtilis | MIC | 3 - 50 µg/mL[16] |
| Indole-Thiazolidinones | K562 (Leukemia) | IC₅₀ | < 0.63 µM[2] |
| Indole-Sulfonamides | MOLT-3 (Leukemia) | IC₅₀ | 10 - 56 µM[20] |
| 3-Substituted Indoles | SK-OV-3 (Ovarian Cancer) | % Inhibition | ~70-77%[18] |
Note: The values in Table 2 are illustrative examples compiled from various studies on different indole derivatives and are intended to show the potential potency, not specific results for derivatives of this compound.
Conclusion and Future Directions
This compound is a high-potential scaffold for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust and validated foundation for creating diverse chemical libraries of Schiff bases, Knoevenagel adducts, and chalcones. These derivatives can be readily advanced into high-throughput screening cascades to identify novel hits for antimicrobial and anticancer drug discovery programs. Future work should focus on expanding the diversity of the reacting partners, exploring multi-component reactions, and undertaking detailed mechanistic and in-vivo studies for the most promising lead compounds identified through this strategic derivatization approach.
References
- Akbaş, E., & Berber, İ. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Center for Biotechnology Information.
- Kaur, J., Utreja, D., Ekta, Jain, N., & Sharma, S. (2019). Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives. Bentham Science Publishers.
- Chen, W.-L., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PubMed.
- (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Bentham Science.
- (n.d.). Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. Science Direct.
- (2025). Two efficient methods for the synthesis of novel indole-based chalcone derivatives. ResearchGate.
- (2025). A Facile and Rapid Synthetic Method for Indole-Chalcone Hybrids. Preprints.org.
- (n.d.). Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Derivatives. ResearchGate.
- Ntie-Kang, F., et al. (n.d.). A Facile and Rapid Method for Synthesizing Indole–Chalcone Hybrids. MDPI.
- (2025). A Facile and Rapid Synthetic Method for Indole-Chalcone Hybrids. Preprints.org.
- Sinha, D., et al. (n.d.). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed.
- (n.d.). troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. Benchchem.
- (2025). Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. ResearchGate.
- (n.d.). Knoevenagel condensation. Wikipedia.
- Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
- (n.d.). Knoevenagel Condensation Reaction. Sigma-Aldrich.
- (2025). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. ResearchGate.
- (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. ResearchGate.
- Sulaiman, M. K., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.
- (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
- (n.d.). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons.
- (n.d.). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI.
- (2023). Knoevenagel condensation. YouTube.
- (2024). Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. ResearchGate.
- (n.d.). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PubMed Central.
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The Versatile Role of 6-Chloro-1H-indole-3-carbaldehyde in the Synthesis of Novel Heterocyclic Scaffolds
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: A Privileged Scaffold in Heterocyclic Chemistry
6-Chloro-1H-indole-3-carbaldehyde is a versatile and highly reactive building block in the synthesis of a wide array of heterocyclic compounds. The indole nucleus itself is a prominent feature in numerous natural products and pharmacologically active molecules.[1] The presence of a chlorine atom at the 6-position and a formyl group at the 3-position of the indole ring imparts unique reactivity and provides multiple avenues for constructing complex molecular architectures. The electron-withdrawing nature of the chloro and formyl groups influences the electron density of the indole ring, affecting its reactivity in various chemical transformations. This guide provides a detailed overview of the applications of this compound in heterocyclic synthesis, complete with detailed protocols, mechanistic insights, and practical considerations for its use in research and drug development.
Physicochemical Properties and Safety Considerations
Before embarking on any synthetic protocol, a thorough understanding of the starting material's properties and safety hazards is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNO | [2] |
| Molecular Weight | 179.60 g/mol | [2] |
| Appearance | Pale yellow solid | [3] |
| Melting Point | 210 °C | [3] |
| CAS Number | 703-82-2 | [2] |
Safety and Handling:
-
Hazard Statements (based on related compounds): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[4]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Synthetic Applications in Heterocyclic Chemistry
The reactivity of this compound is primarily centered around the aldehyde functionality and the indole nucleus, allowing for a diverse range of synthetic transformations.
Synthesis of Schiff Bases: Gateway to Diverse Heterocycles
The condensation of the aldehyde group of this compound with primary amines is a straightforward and efficient method for the synthesis of Schiff bases (imines). These Schiff bases are not only valuable compounds in their own right, exhibiting a range of biological activities, but also serve as versatile intermediates for the synthesis of more complex heterocyclic systems.
Protocol 1: General Synthesis of Schiff Bases from this compound
Materials:
-
This compound (1.0 mmol)
-
Substituted primary amine (1.0 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount, 2-3 drops)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the substituted primary amine to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure Schiff base.
Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration, which is catalyzed by the acid. The electron-withdrawing effect of the 6-chloro substituent can enhance the electrophilicity of the carbonyl carbon, potentially facilitating the initial nucleophilic attack.
Visualization of the Reaction Pathway:
Caption: Formation of a Schiff base from this compound.
Synthesis of Bis(indolyl)methanes: Biologically Active Dimers
This compound can react with other indole derivatives in the presence of an acid catalyst to yield bis(indolyl)methanes (BIMs). These compounds are of significant interest due to their wide spectrum of pharmacological activities.[8]
Protocol 2: Synthesis of Bis(indolyl)methanes
Materials:
-
This compound (1.0 mmol)
-
Indole (or substituted indole) (2.0 mmol)
-
Acetonitrile (15 mL)
-
Lewis acid catalyst (e.g., FeCl₃, 10 mol%)
Procedure:
-
To a solution of this compound and indole in acetonitrile, add the Lewis acid catalyst.
-
Stir the reaction mixture at room temperature for the appropriate time (typically 1-3 hours), monitoring by TLC.
-
After completion of the reaction, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired bis(indolyl)methane.
Causality and Mechanistic Insight: The reaction is an electrophilic substitution on the electron-rich C3 position of the indole ring. The Lewis acid activates the aldehyde group, making it more electrophilic. This is followed by a nucleophilic attack from the indole, leading to an intermediate that then reacts with a second indole molecule to form the final product. The 6-chloro substituent on the starting aldehyde will be present on the methylene bridge of the resulting BIM.
Visualization of the Reaction Workflow:
Caption: Workflow for the synthesis of bis(indolyl)methanes.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation provides a powerful tool for carbon-carbon bond formation.[1][9] this compound readily undergoes this reaction with active methylene compounds, leading to the formation of α,β-unsaturated products that are valuable intermediates for the synthesis of various heterocyclic systems.[8]
Protocol 3: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount)
Procedure:
-
Dissolve this compound and malononitrile in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction at room temperature. The progress of the reaction can be monitored by TLC.
-
The product often precipitates out of the solution upon formation.
-
After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Causality and Mechanistic Insight: The basic catalyst (piperidine) deprotonates the active methylene compound (malononitrile) to generate a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate undergoes dehydration to yield the stable, conjugated α,β-unsaturated product.
Synthesis of Fused Heterocyclic Systems: Building Molecular Complexity
This compound is an excellent precursor for the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry. One notable example is the synthesis of pyrimido[4,5-b]indoles.
Protocol 4: Four-Component Synthesis of 6-Chloro-2-phenyl-9H-pyrimido[4,5-b]indole
This protocol is adapted from a general method for the synthesis of pyrimido[4,5-b]indoles.
Materials:
-
This compound (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Ammonium iodide (NH₄I) (2.0 mmol)
-
Iodine (I₂) (20 mol%)
-
Dimethyl sulfoxide (DMSO) (as oxidant and solvent)
Procedure:
-
Combine this compound, benzaldehyde, ammonium iodide, and iodine in a reaction vessel.
-
Add DMSO as the solvent and oxidant.
-
Heat the reaction mixture under an oxygen atmosphere (as described in the general procedure for related compounds). The optimal temperature and reaction time should be determined empirically.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is worked up by pouring into water and extracting with a suitable organic solvent.
-
The crude product is then purified by column chromatography.
Causality and Mechanistic Insight: This is a multi-component reaction where the indole-3-carbaldehyde, another aldehyde, and a nitrogen source (from ammonium iodide) cyclize to form the pyrimidine ring fused to the indole core. The iodine and DMSO likely act as an oxidative system to facilitate the aromatization of the newly formed ring. The chloro-substituent remains on the indole portion of the final fused heterocyclic system.
Table 2: Summary of Representative Heterocyclic Syntheses from this compound
| Heterocyclic System | Key Reagents | Catalyst/Conditions | Typical Yield | Reference |
| Schiff Bases | Primary amines | Acetic acid/Ethanol, reflux | Good to excellent | [10] |
| Bis(indolyl)methanes | Indoles | Lewis acids/Room temp. | Good | [8] |
| α,β-Unsaturated nitriles | Malononitrile | Piperidine/Ethanol, RT | High | [8] |
| Pyrimido[4,5-b]indoles | Aldehydes, NH₄I | I₂, DMSO, Heat | Moderate to Good | (Adapted from general methods) |
Future Perspectives and Conclusion
This compound has proven to be a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this guide for the synthesis of Schiff bases, bis(indolyl)methanes, and fused heterocyclic systems demonstrate its utility. The presence of the chloro-substituent offers a handle for further functionalization through cross-coupling reactions, further expanding the accessible chemical space.
Future research in this area could explore:
-
The development of novel multi-component reactions utilizing this compound to rapidly build molecular complexity.
-
The application of this building block in the synthesis of other important heterocyclic scaffolds such as oxazoles, thiazoles, and pyrazoles, adapting general synthetic methods.[11][12][13]
-
Investigation into the biological activities of the newly synthesized heterocycles, leveraging the indole scaffold which is a known pharmacophore.
References
- 1. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 2. 6-Chloro-1H-indole-3-carboxaldehyde | C9H6ClNO | CID 12614669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
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- 12. Thiazole - Wikipedia [en.wikipedia.org]
- 13. discovery.researcher.life [discovery.researcher.life]
Synthesis of Novel Schiff Bases from 6-chloro-1H-indole-3-carbaldehyde: A Comprehensive Guide for Drug Discovery
Introduction: The Strategic Importance of Indole-Based Schiff Bases
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it an ideal starting point for the design of novel therapeutic agents.[3] When the indole core is functionalized with a Schiff base (azomethine) moiety (–C=N–), the resulting compounds exhibit a remarkable breadth of pharmacological activities, including potent antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[4][5]
This guide provides a detailed exploration of the synthesis of Schiff bases derived from a specifically functionalized precursor, 6-chloro-1H-indole-3-carbaldehyde. The presence of a chlorine atom at the 6-position is a strategic design element. Halogen substituents can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often enhancing its therapeutic potential.
This document is intended for researchers, medicinal chemists, and drug development professionals. It offers not just procedural steps but also the underlying chemical principles, validated protocols, and a framework for the biological evaluation of these promising compounds.
Core Synthesis: The Chemistry of Imine Formation
The synthesis of Schiff bases is fundamentally a condensation reaction between a primary amine and an aldehyde, resulting in the formation of an imine and the elimination of a water molecule.[1] The reaction is typically reversible and often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Reaction Mechanism: An Overview
The acid-catalyzed formation of a Schiff base from this compound and a primary amine (R-NH₂) proceeds through several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the oxygen atom of the aldehyde group on the indole, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water).
-
Elimination: A molecule of water is eliminated, and a double bond is formed between the carbon and nitrogen atoms, yielding the protonated Schiff base.
-
Deprotonation: The final step is the deprotonation of the nitrogen atom to give the neutral Schiff base product.
The following diagram, generated using DOT language, illustrates this workflow.
Caption: Experimental workflow for Schiff base synthesis and evaluation.
Experimental Protocols: A Step-by-Step Guide
The following protocols are presented as robust starting points for the synthesis of Schiff bases from this compound. These methods are based on established procedures for analogous indole derivatives and are designed to be self-validating through in-process monitoring and final product characterization.[3][6]
Protocol 1: Conventional Synthesis via Acid Catalysis
This protocol details a standard and widely used method for Schiff base synthesis using conventional heating under reflux.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine, or other functionalized amines)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 179.6 mg) in absolute ethanol (20 mL).
-
Amine Addition: To this stirring solution, add an equimolar amount of the desired primary amine (1.0 mmol).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting aldehyde.
-
Isolation: After completion, cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water (50 mL) to induce precipitation.
-
Washing: Wash the collected solid with cold ethanol or distilled water to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C.
Trustworthiness Check: The success of the synthesis can be validated at each step. The formation of a precipitate upon cooling or addition to water is a strong indicator of product formation. TLC analysis should show the disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of reaction times and often leads to higher yields and cleaner products.
Materials:
-
This compound
-
Substituted primary amine
-
Ethanol (minimal amount)
-
Microwave synthesizer
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
Vessel Charging: In a microwave-safe reaction vessel, combine this compound (1.0 mmol, 179.6 mg) and the primary amine (1.0 mmol).
-
Solvent Addition: Add a minimal amount of ethanol (2-3 mL) to facilitate mixing. A catalytic amount of acetic acid can also be added if required.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable power (e.g., 100-250 W) and temperature (e.g., 100 °C) for a short duration (e.g., 5-15 minutes).
-
Cooling and Isolation: After irradiation, cool the vessel to room temperature. Isolate the product by filtration or by adding a non-polar solvent to induce precipitation.
-
Purification: Wash the product with a cold solvent and dry under vacuum.
Characterization of Synthesized Schiff Bases
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The following spectroscopic techniques are standard in this field.[3][6]
| Technique | Expected Observations for a Schiff Base of this compound |
| FT-IR | Disappearance of the C=O stretching band of the aldehyde (around 1650-1700 cm⁻¹). Appearance of a characteristic C=N (imine) stretching band (around 1600-1650 cm⁻¹). Presence of the N-H stretching band of the indole ring (around 3100-3300 cm⁻¹). |
| ¹H NMR | A characteristic singlet for the azomethine proton (-CH=N-) in the downfield region (typically δ 8.0-9.0 ppm). Signals corresponding to the aromatic protons of the indole and the amine substituent. A broad singlet for the indole N-H proton (often > δ 10.0 ppm). |
| ¹³C NMR | A signal for the azomethine carbon (-CH=N-) in the range of δ 150-165 ppm. Signals for the aromatic carbons of both the indole and amine moieties. |
| Mass Spec. | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized Schiff base. |
Applications in Drug Development: A Landscape of Opportunity
Schiff bases derived from indole-3-carbaldehydes are a fertile ground for the discovery of new therapeutic agents. The 6-chloro substitution pattern adds a valuable handle for tuning the pharmacological profile of these molecules.
Antimicrobial and Antifungal Activity
A significant body of research has demonstrated the potent antimicrobial and antifungal properties of indole-based Schiff bases.[7][8] The imine group is often crucial for their biological activity, potentially by interfering with microbial cell wall synthesis or other vital cellular processes. The lipophilicity conferred by the indole nucleus and the chloro-substituent can enhance the ability of these compounds to penetrate microbial cell membranes.
Anticancer Potential
Indole derivatives are well-represented among anticancer agents. Schiff bases of these compounds have shown promise in inhibiting the proliferation of various cancer cell lines.[9] Their mechanisms of action can be diverse, including the induction of apoptosis, inhibition of key enzymes involved in cell cycle progression, and interaction with DNA.
The diagram below illustrates the logical flow for evaluating the biological potential of newly synthesized Schiff bases.
References
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- 2. ajol.info [ajol.info]
- 3. researchgate.net [researchgate.net]
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- 6. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. ajchem-b.com [ajchem-b.com]
Application Notes and Protocols for the Synthesis of Potential Antimicrobial Agents
Introduction: The Imperative for Novel Antimicrobial Synthesis
The escalating crisis of antimicrobial resistance (AMR) poses a formidable threat to global public health. The relentless evolution of multidrug-resistant (MDR) pathogens has rendered many frontline antibiotics ineffective, creating an urgent need for the discovery and development of new antimicrobial agents with novel mechanisms of action.[1][2] Synthetic medicinal chemistry remains at the forefront of this endeavor, providing the tools to design and construct unique molecular architectures that can circumvent existing resistance mechanisms and inhibit essential microbial pathways.
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of potential antimicrobial agents. It moves beyond a mere recitation of procedural steps to provide a deeper understanding of the causality behind experimental choices, thereby empowering researchers to not only replicate but also innovate. We will delve into the synthesis of two prominent classes of antimicrobials, quinolones and sulfonamides, offering detailed protocols, mechanistic insights, and data interpretation to guide the synthetic chemist in this critical area of research.
Strategic Approaches in Antimicrobial Synthesis: A Tale of Two Scaffolds
The rational design of new antimicrobial compounds often involves the modification of existing pharmacophores or the exploration of entirely new chemical scaffolds.[3] In this guide, we will focus on two classes of synthetic antimicrobials that have had a profound impact on infectious disease treatment: the fluoroquinolones and the sulfonamides.
Fluoroquinolones: This class of broad-spectrum antibiotics exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[4][5] The synthesis of the quinolone core is a classic endeavor in medicinal chemistry, with the Gould-Jacobs reaction being a cornerstone of this process.[3][6]
Sulfonamides: As one of the first classes of synthetic antibiotics discovered, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[2][7] Humans are unaffected as they obtain folic acid from their diet, making this a selective target.[2] The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine.
Visualizing the Synthetic Workflow: A Roadmap to Antimicrobial Discovery
The journey from a conceptual molecular design to a potential antimicrobial candidate follows a structured, multi-step process. This workflow emphasizes a continuous feedback loop between synthesis, characterization, and biological evaluation to guide the optimization of lead compounds.
Caption: A generalized workflow for the discovery and development of new antimicrobial agents.
Detailed Synthetic Protocols and Methodologies
The following sections provide step-by-step protocols for the synthesis of representative antimicrobial agents from the quinolone and sulfonamide classes. The causality behind key experimental choices is explained to provide a deeper understanding of the synthetic strategy.
Protocol 1: Synthesis of a Fluoroquinolone Antibiotic - Norfloxacin
Norfloxacin is a broad-spectrum fluoroquinolone antibiotic.[8] Its synthesis is a multi-step process that showcases several key organic reactions, including the Gould-Jacobs reaction for the formation of the quinolone core.
Reaction Scheme:
Caption: A simplified schematic of the key steps in the synthesis of Norfloxacin.
Materials:
-
1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
-
Piperazine
-
Lewis acid catalyst (e.g., aluminum chloride)
-
High-boiling point alcohol solvent (e.g., isoamyl alcohol)
-
Sodium hydroxide
-
Activated carbon
-
Hydrochloric acid
Procedure:
-
Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (1 eq), piperazine (excess, e.g., 6 eq), a Lewis acid catalyst such as aluminum chloride (0.1 eq), and a high-boiling point alcohol like isoamyl alcohol.[9]
-
Expertise & Experience: The use of a high-boiling point solvent is crucial for achieving the necessary temperature for the nucleophilic aromatic substitution to proceed efficiently. An excess of piperazine is used to drive the reaction to completion and to act as a solvent.
-
-
Reaction: Heat the reaction mixture to 100-135°C and maintain this temperature for 5-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Work-up: After the reaction is complete, add sodium hydroxide to the mixture and remove the solvent under reduced pressure.[9]
-
Purification: To the residue, add water, sodium hydroxide, and activated carbon. Heat the mixture to 90°C for 30 minutes and then filter.[9]
-
Isolation: Adjust the pH of the filtrate to neutral with hydrochloric acid, which will cause the product to precipitate. Cool the mixture and collect the solid product by filtration.[9]
-
Drying: Dry the filter cake in an oven at 100°C to obtain the final product, Norfloxacin.[9]
Protocol 2: Synthesis of a Sulfonamide Antibiotic - Sulfamethoxazole
Sulfamethoxazole is a sulfonamide bacteriostatic antibiotic.[10] Its synthesis involves the coupling of an acetyl-protected sulfonyl chloride with an amino-substituted heterocycle, followed by deprotection.
Reaction Scheme:
Caption: Inhibition of DNA gyrase/topoisomerase IV by fluoroquinolones.
Mechanism of Action of Sulfonamides:
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase (DHPS). By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides and certain amino acids. This disruption of the folate pathway leads to the cessation of bacterial growth. [2][7][11]
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.
Conclusion
The synthesis of novel antimicrobial agents is a dynamic and challenging field that requires a multidisciplinary approach. This guide has provided a framework for the synthesis and evaluation of potential antimicrobial compounds, with a focus on quinolones and sulfonamides. By understanding the underlying synthetic strategies, the rationale behind experimental choices, and the mechanisms of action, researchers can contribute to the development of the next generation of antibiotics to combat the growing threat of antimicrobial resistance.
References
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Schematic representation of quinolone action with gyrase as the primary... - ResearchGate. Available at: [Link]
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Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits... - ResearchGate. Available at: [Link]
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Structure-activity relationships of the fluoroquinolones - ASM Journals. Available at: [Link]
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Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles - Journal of Materials Chemistry B (RSC Publishing). Available at: [Link]
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Quinolone antibiotics - PMC - PubMed Central - NIH. Available at: [Link]
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13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. Available at: [Link]
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Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed. Available at: [Link]
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Minimum inhibitory concentration - Wikipedia. Available at: [Link]
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Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. Available at: [Link]
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Classification and structure-activity relationships of fluoroquinolones - PubMed. Available at: [Link]
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Mechanism of action of and resistance to quinolones - PMC - NIH. Available at: [Link]
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The minimum inhibitory concentration of antibiotics | BMG LABTECH. Available at: [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. Available at: [Link]
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Quinolone antibiotic - Wikipedia. Available at: [Link]
- CN101481350A - Process for synthesizing norfloxacin - Google Patents.
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Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC - NIH. Available at: [Link]
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Antibacterial mechanism of action of quinolones at DNA gyrase as target... - ResearchGate. Available at: [Link]
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(PDF) Structure—activity and structure—side-effect relationship for the quinolone antibacterials - ResearchGate. Available at: [Link]
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MIC Values (mg/L) of Synthesized Fluoroquinolone (6e) vs Ciprofloxacin... - ResearchGate. Available at: [Link]
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What are DHPS inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]
- CN102241629A - Chemical preparation method of norfloxacin - Google Patents.
-
Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - NIH. Available at: [Link]
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SYNTHESIS OF SULPHAMETHOXAZOLE - YouTube. Available at: [Link]
- CN104292159A - Preparation method of norfloxacin, ciprofloxacin and enrofloxacin.
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Dihydropteroate synthase inhibitor - Wikipedia. Available at: [Link]
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SULFAMETHOXAZOLE SYNTHESIS - YouTube. Available at: [Link]
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Mode of action of sulfonamides on Tetrahydrofolate synthesis pathway - ResearchGate. Available at: [Link]
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MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). - ResearchGate. Available at: [Link]
-
MIC comparison of quinolones. The potency of each drug presented in the... - ResearchGate. Available at: [Link]
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Synthesis and Testing of Antibiotic Properties of Functionalized Quinolone Analogs - UNC Press | Janeway. Available at: [Link]
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Synthesis and Spectral Study of Novel Norfloxacin Derivatives - SciSpace. Available at: [Link]
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Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase - NIH. Available at: [Link]
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Values of the MIC, MIC 50 and MIC 90 of the sulfonamide derivatives... - ResearchGate. Available at: [Link]
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Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC - PubMed Central. Available at: [Link]
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Minimum Inhibitory Concentration (MIC) of 1A, 1B, and 1C against various bacterial strains - ResearchGate. Available at: [Link]
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Gould–Jacobs reaction - Wikipedia. Available at: [Link]
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Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not - ResearchGate. Available at: [Link]
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General scheme of the Gould–Jacobs quinoline synthesis - ResearchGate. Available at: [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. Available at: [Link]
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Application Notes and Protocols for the Development of Antifungal Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Pressing Need for Novel Antifungal Therapies
The global burden of fungal diseases is significant and growing, with invasive fungal infections causing an estimated 1.5 million deaths annually.[1] This escalating threat is compounded by the emergence of drug-resistant strains, such as Candida auris, and the limited number of antifungal drug classes available.[2][3] Fungal pathogens, being eukaryotes like their human hosts, present a fundamental challenge for drug development: the need for selective toxicity.[3][4] Many compounds that are toxic to fungi also exhibit toxicity in human cells due to conserved biochemical and cellular pathways.[4]
This reality has historically constrained the antifungal arsenal to a few major classes, primarily targeting fungal-specific structures like the ergosterol-rich cell membrane and the β-glucan and chitin-containing cell wall.[3][4][5] However, with increasing resistance and a growing population of immunocompromised individuals at risk, the urgency for innovative antifungal strategies has never been greater.[1][2]
This guide provides a comprehensive overview of the modern antifungal drug development pipeline, from initial screening to preclinical evaluation. It is designed to equip researchers with both the conceptual framework and the detailed, field-proven protocols necessary to identify and characterize novel antifungal compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
Chapter 1: The Antifungal Drug Discovery Workflow
The journey from a compound library to a viable drug candidate is a multi-stage process. Historically, this began with screening large libraries of synthetic molecules or natural products for their ability to inhibit fungal growth.[4] Modern approaches are more target-driven, leveraging genomic and proteomic data to identify essential fungal-specific pathways that can be inhibited.[6]
The overall workflow can be visualized as a funnel, starting with broad screening and progressively narrowing down to the most promising candidates through rigorous characterization.
Caption: A workflow for elucidating the mechanism of action.
Investigating Cell Wall Integrity
The fungal cell wall, composed of chitin and β-glucans, is essential for viability and absent in humans, making it an excellent drug target. [7] Protocol 1: Sorbitol Protection Assay
Rationale: Sorbitol is an osmotic stabilizer. If a compound targets the cell wall, the fungus will lyse in a standard hypotonic medium. The addition of sorbitol stabilizes the resulting protoplasts, allowing them to survive. An increase in the MIC in the presence of sorbitol strongly suggests a cell wall-active compound. [8][9][10]
-
Perform the standard broth microdilution MIC assay as described in Chapter 2.1.
-
Simultaneously, perform an identical assay but in RPMI-1640 medium supplemented with 0.8 M sorbitol. [8][9]3. Compare the MIC values after 24-48 hours. A four-fold or greater increase in the MIC in the sorbitol-containing medium is a strong indicator of cell wall disruption. [8] Protocol 2: Calcofluor White Staining for Cell Wall Damage
Rationale: Calcofluor White is a fluorescent dye that binds to chitin in the fungal cell wall. [11][12]In healthy cells, it produces uniform fluorescence. In cells treated with a cell wall-disrupting agent, aberrant or patchy fluorescence indicates damage to the cell wall structure. [13][14]
-
Treat a mid-log phase fungal culture with the test compound at its MIC and 2x MIC for several hours. Include an untreated control.
-
Harvest the cells by centrifugation and wash with Phosphate-Buffered Saline (PBS).
-
Resuspend the cells in a solution of 10% Potassium Hydroxide (KOH) mixed 1:1 with a Calcofluor White staining solution (e.g., 1 g/L). [15]4. Incubate for 1-5 minutes in the dark. [12][14]5. Examine the cells using a fluorescence microscope with a UV filter set (e.g., excitation ~355 nm, emission ~433 nm). [12]Look for irregular, patchy, or overly intense fluorescence at bud scars, which indicates cell wall stress and repair. [14]
Investigating Cell Membrane Integrity
The fungal cell membrane's unique ergosterol composition is the target of the two most successful antifungal classes, the polyenes and the azoles. [5] Protocol 1: Propidium Iodide (PI) Influx Assay
Rationale: Propidium iodide is a fluorescent nuclear stain that cannot cross the membrane of live cells. If a compound damages the cell membrane, PI will enter the cell and intercalate with DNA, causing a significant increase in red fluorescence. This provides a direct measure of membrane permeabilization. [16]
-
Treat a mid-log phase fungal culture with the test compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) for a defined period (e.g., 30-60 minutes). Include an untreated control and a positive control (e.g., 70% ethanol).
-
Add PI to a final concentration of 1-2 µg/mL. [16]3. Incubate for 5-10 minutes in the dark.
-
Analyze the cell suspension using a flow cytometer or fluorescence microscope. A significant increase in the population of PI-positive (red fluorescent) cells indicates membrane damage. [17] Protocol 2: Ergosterol Quantification
Rationale: Azole antifungals inhibit the enzyme lanosterol 14-α-demethylase, blocking the ergosterol biosynthesis pathway. [18]This leads to a depletion of ergosterol and the accumulation of toxic sterol intermediates. Quantifying the total cellular ergosterol content after drug treatment can confirm this mechanism. [19]
-
Grow a fungal culture to late-log phase in the presence of the test compound at a sub-inhibitory concentration (e.g., 0.5x MIC).
-
Harvest and weigh the cell pellet.
-
Add 3 mL of 25% alcoholic potassium hydroxide and vortex for 1 minute.
-
Incubate in an 85°C water bath for 1 hour to saponify the cells. [19]5. After cooling, extract the non-saponifiable lipids (including ergosterol) by adding 1 mL of sterile water and 3 mL of n-heptane, followed by vigorous vortexing for 3 minutes. [19]6. Collect the upper heptane layer and scan the absorbance from 240 nm to 300 nm using a spectrophotometer.
-
Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol (at 281.5 nm) and its precursor, 24(28) dehydroergosterol (at 230 nm). A decrease in the ergosterol peak and a corresponding increase in the precursor peak compared to the untreated control is indicative of pathway inhibition.
Specific Enzyme Inhibition Assays
Once a general MoA is hypothesized (e.g., cell wall disruption), specific enzyme assays can be used to pinpoint the exact molecular target.
Protocol: Non-Radioactive Chitin Synthase Activity Assay [20] Rationale: This assay measures the synthesis of new chitin by a crude enzyme preparation. The newly synthesized chitin is captured on a plate coated with Wheat Germ Agglutinin (WGA), which specifically binds chitin. The captured chitin is then detected colorimetrically. [3][20][21]
-
Enzyme Preparation: Prepare a microsomal fraction containing chitin synthase from fungal protoplasts or homogenized mycelia. [1]2. Plate Coating: Coat a 96-well microtiter plate with WGA (e.g., 50 µg/mL) overnight. [3][21]3. Enzyme Reaction: Add the enzyme preparation to the WGA-coated wells along with the reaction mixture (containing the substrate UDP-N-acetylglucosamine) and various concentrations of the test inhibitor. [1]4. Incubation: Incubate the plate at 30-37°C for 1-3 hours to allow for chitin synthesis. [1]5. Detection:
-
Wash the plate to remove unreacted substrate.
-
Add a WGA-Horseradish Peroxidase (HRP) conjugate, which will bind to the newly synthesized chitin.
-
Wash again, then add a colorimetric HRP substrate (e.g., TMB).
-
Measure the absorbance at 450 nm. A decrease in absorbance in the presence of the test compound indicates inhibition of chitin synthase activity. [1]
-
Chapter 4: Evaluating Compounds in Advanced Models
Promising compounds must be evaluated in more complex systems that better mimic the challenges of a true infection, such as the presence of biofilms and a host immune system.
Anti-Biofilm Activity
Fungal biofilms are structured communities of cells encased in an extracellular matrix, which are notoriously resistant to conventional antifungal drugs.
Protocol: Biofilm Disruption Assay using Crystal Violet
Rationale: This protocol first allows a mature biofilm to form. The biofilm is then treated with the test compound. The remaining biofilm biomass is stained with crystal violet, which is then solubilized and quantified. A reduction in crystal violet staining indicates that the compound can disrupt or eradicate a pre-formed biofilm. [10]
-
Biofilm Formation:
-
In a flat-bottom 96-well plate, add 100 µL of a fungal suspension (1 x 10⁶ cells/mL in RPMI-1640).
-
Incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation. [10]
-
-
Treatment:
-
Gently remove the medium from the wells, being careful not to disturb the biofilm.
-
Wash the biofilm twice with sterile PBS to remove non-adherent cells. [19] * Add 100 µL of the test compound at various concentrations (typically much higher than the planktonic MIC) to the wells.
-
Incubate for another 24 hours at 37°C.
-
-
Quantification:
-
Discard the compound solution and wash the wells twice with PBS.
-
Allow the plate to air dry for 45 minutes. [19] * Add 110 µL of 0.1-0.4% aqueous crystal violet solution to each well and stain for 45 minutes. [19][22] * Wash the wells four times with water to remove excess stain. [19] * Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stain from the biofilm. [19] * Transfer 100 µL of the solubilized stain to a new plate and measure the absorbance at 570-590 nm. [22]A lower absorbance compared to the untreated control indicates biofilm disruption.
-
In Vivo Efficacy Models
In vivo testing is essential to evaluate a compound's efficacy in the context of a host immune system and to assess its pharmacokinetic and pharmacodynamic properties. [23] Model 1: Galleria mellonella (Greater Wax Moth Larva)
Rationale: The G. mellonella model is a cost-effective and ethically favorable alternative to mammalian models for initial in vivo screening. [4]Its innate immune system shares functional similarities with that of mammals, and it can be incubated at 37°C, making it suitable for studying human pathogens. [4][24] Protocol: G. mellonella Systemic Infection Model [4][25]
-
Larvae Selection: Select final-instar larvae of similar size and weight (e.g., 250-350 mg) that are cream-colored and show no signs of melanization.
-
Infection: Prepare a fungal inoculum (e.g., C. albicans) in PBS. Inject 10 µL of the inoculum (e.g., 1 x 10⁶ cells/larva) into the hemocoel via the last left proleg using a Hamilton syringe. [26][25]3. Treatment: At a set time post-infection (e.g., 1-2 hours), inject a second 10 µL dose of the test compound into a different proleg. Include control groups: PBS only, fungus only, and compound only.
-
Monitoring: Incubate the larvae at 37°C and monitor survival daily for 5-7 days. Larvae are considered dead when they are unresponsive to touch.
-
Fungal Burden (Optional): At specific time points, sacrifice a subset of larvae, homogenize them in PBS, and plate serial dilutions on SDA to determine the Colony Forming Units (CFU) per larva. [4]
Group Treatment Expected Outcome 1 PBS Injection High survival (>90%) 2 Fungus Only Low survival (<20%) 3 Fungus + Effective Compound Significantly increased survival vs. Group 2 | 4 | Compound Only | High survival (assesses drug toxicity) |
Model 2: Murine Model of Systemic Candidiasis
Rationale: Mouse models are the gold standard for preclinical evaluation of antifungal agents. [8]The intravenous infection model mimics hematogenously disseminated candidiasis, a common and severe clinical presentation. [17][27] Protocol: Murine Intravenous Infection Model (Adapted from)[27]
-
Immunosuppression (Optional but common): To establish a robust infection, mice (e.g., female ICR or BALB/c) are often rendered neutropenic by intraperitoneal injection of an agent like cyclophosphamide (e.g., 150-200 mg/kg) 1-3 days prior to infection. [12][27]2. Infection: Inject mice via the lateral tail vein with 100 µL of a C. albicans suspension (e.g., 1 x 10⁵ CFU/mouse). [27]3. Treatment: Begin treatment at a specified time post-infection (e.g., 2-24 hours). Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor mice daily for signs of illness and record survival over 14-21 days.
-
Organ Fungal Burden: At the end of the study or at specified time points, sacrifice the mice, aseptically remove target organs (typically kidneys, as they are a primary site of fungal replication), weigh them, homogenize them, and plate serial dilutions to determine CFU/gram of tissue. A significant reduction in fungal burden in treated mice compared to controls indicates efficacy.
Chapter 5: Key Fungal Pathways as Drug Targets
A deep understanding of fungal-specific pathways is crucial for target-based drug design. The two most successfully exploited pathways are ergosterol biosynthesis and cell wall biosynthesis.
Ergosterol Biosynthesis Pathway
This pathway produces the primary sterol in the fungal cell membrane, ergosterol. Its inhibition disrupts membrane integrity and function. The azole drugs, for instance, target the enzyme Lanosterol 14-α-demethylase (encoded by ERG11). [23][28]
Caption: A simplified diagram of the ergosterol biosynthesis pathway.
Fungal Cell Wall Biosynthesis
The fungal cell wall is a dynamic structure primarily composed of β-glucans and chitin, cross-linked to mannoproteins. [7][22][29]The enzymes responsible for synthesizing these polymers, such as glucan synthase and chitin synthase, are prime targets for antifungal development. [7]The echinocandin class of drugs, for example, inhibits β-1,3-glucan synthase. [30]
Caption: Key pathways in fungal cell wall biosynthesis.
Conclusion
The development of new antifungal compounds is a complex but critical endeavor. The rise of resistance necessitates a move beyond traditional screening methods towards a more rational, mechanism-based approach to drug discovery. By employing standardized, robust protocols for susceptibility testing, MoA elucidation, and preclinical evaluation, researchers can increase the efficiency and success rate of the development pipeline. The workflows and detailed methodologies presented in this guide provide a solid foundation for these efforts, empowering scientists to identify and validate the next generation of antifungal therapies needed to combat the growing threat of fungal diseases.
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Advancements and challenges in antifungal therapeutic development. (2024). Clinical Microbiology Reviews - ASM Journals. [Link]
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Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches. (n.d.). Cold Spring Harbor Perspectives in Medicine. [Link]
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A nonradioactive, high throughput assay for chitin synthase activity. (2002). Analytical Biochemistry. [Link]
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Recent innovations and challenges in the treatment of fungal infections. (n.d.). Frontiers. [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments. [Link]
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The biosynthesis pathway of ergosterol in fungi. The diagram... (n.d.). ResearchGate. [Link]
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Avenues for antifungal drug discovery and development: where to now?. (n.d.). Taylor & Francis Online. [Link]
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M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). Clinical and Laboratory Standards Institute. [Link]
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Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (n.d.). Microbial Cell. [Link]
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The structure and synthesis of the fungal cell wall. (n.d.). ScienceDirect. [Link]
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Calcofluor white fungal cell wall staining. (2019). PombEvolution. [Link]
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The Fungal Cell Wall: Structure, Biosynthesis, and Function. (n.d.). ASM Journals. [Link]
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Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (2024). MDPI. [Link]
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Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008). ResearchGate. [Link]
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Schematic overview of fungal cell wall composition. The fungal cell... (n.d.). ResearchGate. [Link]
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EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. (n.d.). Scribd. [Link]
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Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans. (n.d.). PMC. [Link]
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Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans. (n.d.). Hindawi. [Link]
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Use of Galleria mellonella larvae for evaluation of antifungal... (n.d.). ResearchGate. [Link]
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Galleria mellonella as a Model for Fungal Pathogenicity Testing. (2015). SpringerLink. [Link]
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Standard Operating Procedure for Murine Inhalational Pulmonary Aspergillosis. (n.d.). NIH. [Link]
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A Histological Procedure to Study Fungal Infection in the Wax Moth Galleria Mellonella. (n.d.). NIH. [Link]
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Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]
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The contribution of mouse models to our understanding of systemic candidiasis. (n.d.). Oxford Academic. [Link]
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Calcofluor White® staining for cell-wall damage. (a) untreated cells;... (n.d.). ResearchGate. [Link]
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effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. (n.d.). PubMed. [Link]
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Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review. (n.d.). PubMed Central. [Link]
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Aucklandia lappa Causes Cell Wall Damage in Candida albicans by Reducing Chitin and (1,3)-β-D-Glucan. (n.d.). NIH. [Link]
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A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. (2020). MDPI. [Link]
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In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps. (n.d.). MDPI. [Link]
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Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. (n.d.). MDPI. [Link]
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Genomic Approaches to Antifungal Drug Target Identification and Validation. (2022). Annual Review of Microbiology. [Link]
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protection of growth with sorbitol and characterization. (n.d.). J-Stage. [Link]
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). NIH. [Link]
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In Vitro Antifungal Activity of (1)-N-2-Methoxybenzyl-1,10-phenanthrolinium Bromide against Candida albicans and Its Effects on Membrane Integrity. (n.d.). NIH. [Link]
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Rodent Models of Invasive Aspergillosis due to Aspergillus fumigatus: Still a Long Path toward Standardization. (n.d.). Frontiers. [Link]
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Mechanisms of action in antifungal drugs. (n.d.). EBSCO. [Link]
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Murine Model of Invasive Aspergillosis. (n.d.). Springer Nature Experiments. [Link]
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Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Antifungal drug discovery: the process and outcomes. (n.d.). PMC - NIH. [Link]
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How do I determine mechanism of action?. (2022). ResearchGate. [Link]
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Application Note: Strategic Synthesis of Key Precursors for Modern Anticancer Therapeutics
Abstract: The synthesis of complex organic molecules lies at the heart of modern oncology drug development. The precise, stereocontrolled construction of advanced precursors is a critical determinant of therapeutic efficacy, safety, and manufacturing viability. This document provides an in-depth guide to the synthesis of key precursors for two distinct and highly significant classes of anticancer agents: taxane-based microtubule stabilizers and platinum-based DNA alkylating agents. We will explore the underlying mechanistic principles, provide detailed, field-proven protocols, and discuss the critical quality control measures necessary to ensure the integrity of these vital compounds. This note is intended for researchers, medicinal chemists, and process development scientists engaged in the field of cancer therapeutics.
Chapter 1: Synthesis of a Chiral Precursor for Taxane-Class Anticancer Drugs
Mechanistic Context and Strategic Importance
Taxanes, such as Paclitaxel (Taxol®) and Docetaxel, are among the most important chemotherapeutic agents used today. Their mechanism of action involves the stabilization of microtubules, leading to the disruption of mitotic spindle assembly and subsequent cell cycle arrest and apoptosis. The intricate, densely functionalized tetracyclic core of these molecules presents a formidable synthetic challenge.[1] While total synthesis has been achieved by several groups, it is often lengthy and not commercially viable for large-scale production.[2][3]
Consequently, the semi-synthesis of taxanes from advanced, naturally-derived precursors is the preferred industrial route. Baccatin III, a diterpenoid isolated from the needles of the yew tree (Taxus species), is the most crucial of these precursors.[4][5] The key synthetic step in converting baccatin III to paclitaxel is the esterification of the C13 hydroxyl group with a protected N-benzoylphenylisoserine side chain. The stereoselective synthesis of this side chain, often via a β-lactam intermediate, is therefore a critical process in its own right.[6][7]
Retrosynthetic Strategy: The Ojima-Holton Approach
A highly effective and widely adopted strategy for the synthesis of the paclitaxel side chain is the Ojima-Holton β-Lactam method.[6][7] This approach utilizes a [2+2] cycloaddition between a chiral ester enolate and an imine to construct the four-membered β-lactam ring with excellent stereocontrol. The lactam then serves as a stable, activated precursor for coupling with the baccatin III core.
Caption: Retrosynthetic analysis of the Paclitaxel side chain via the Ojima-Holton β-Lactam method.
Protocol: Enantioselective Synthesis of a cis-β-Lactam Precursor
This protocol describes the key diastereoselective [2+2] cycloaddition step. It assumes the prior synthesis of the chiral ester and the N-(trimethylsilyl)benzaldimine. The causality for key steps is explained.
Rationale for Reagent Selection:
-
Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base is required to generate the ester enolate quantitatively without competing side reactions like ester cleavage.
-
-78 °C (Dry Ice/Acetone): This low temperature is critical to maintain the kinetic control of the enolization and prevent enolate decomposition or racemization, ensuring high stereoselectivity.
-
N-(trimethylsilyl)benzaldimine: The TMS group on the imine nitrogen activates it for nucleophilic attack and facilitates the subsequent deprotection steps.[7]
Table 1.1: Reagents and Reaction Conditions for β-Lactam Formation
| Reagent/Parameter | Quantity/Value | Molar Eq. | Purpose |
| Chiral Ester | 1.0 g | 1.0 | Chiral starting material |
| Anhydrous THF | 20 mL | - | Solvent |
| Lithium Diisopropylamide (LDA) | 1.1 mL (2.0 M in THF/heptane) | 1.1 | Base for enolate formation |
| N-(trimethylsilyl)benzaldimine | 1.15 g | 1.2 | Imine for cycloaddition |
| Temperature | -78 °C | - | Control stereoselectivity |
| Reaction Time | 4 hours | - | Ensure complete reaction |
Step-by-Step Methodology:
-
Reactor Setup: Under an inert atmosphere (Argon or Nitrogen), add the chiral ester (1.0 eq) and anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add LDA (1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 30 minutes at -78 °C. The formation of the lithium enolate is the critical stereochemistry-defining step.[7]
-
Cycloaddition: In a separate flask, dissolve the N-(trimethylsilyl)benzaldimine (1.2 eq) in anhydrous THF. Add this solution dropwise to the enolate solution over 20 minutes at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired cis-β-lactam.
In-Process Controls and Characterization
The validation of precursor synthesis is paramount. A battery of analytical techniques must be employed to confirm the structure, purity, and stereochemical integrity of the synthesized β-lactam.
Table 1.2: Analytical Characterization of the β-Lactam Precursor
| Technique | Parameter | Expected Result |
| ¹H NMR | Coupling constants (J) for C3-H and C4-H | ~5 Hz, confirming cis stereochemistry |
| ¹³C NMR | Number of signals | Corresponds to the number of unique carbons |
| Mass Spec (HRMS) | m/z | [M+H]⁺ or [M+Na]⁺ matches calculated exact mass |
| Chiral HPLC | Enantiomeric Excess (ee) | >98% |
| FT-IR | Carbonyl stretch (C=O) | ~1750-1770 cm⁻¹, characteristic of β-lactam |
Chapter 2: Synthesis of a Platinum-Based Anticancer Drug Precursor
Mechanistic Context and Strategic Importance
Platinum-based drugs, beginning with the discovery of cisplatin, are a cornerstone of chemotherapy for various cancers, including ovarian, lung, and testicular cancers.[8] Their mechanism involves the formation of platinum-DNA adducts, which induce cytotoxic lesions and trigger apoptosis. However, the severe side effects of cisplatin, such as nephrotoxicity, and the emergence of resistance have driven the development of second and third-generation analogs like Carboplatin and Oxaliplatin.[8][9]
Carboplatin exhibits a more favorable toxicity profile than cisplatin, which is attributed to its greater kinetic stability.[10] The bidentate cyclobutane-1,1-dicarboxylate ligand in carboplatin replaces the two chloride ligands of cisplatin, slowing the rate of aquation and subsequent DNA binding.[10][11] The synthesis of carboplatin typically proceeds from a cisplatin precursor, making the efficient and pure synthesis of this intermediate critical.
Synthetic Workflow: From Cisplatin to Carboplatin
The conversion of cisplatin to carboplatin is a ligand substitution reaction. A common and effective method involves an intermediate step where the chloride ligands of cisplatin are replaced by nitrate or aqua ligands, which are more labile and easily displaced by the dicarboxylate.[9][10]
Caption: A simplified workflow for the synthesis of Carboplatin from a Cisplatin precursor.
Protocol: Synthesis of Carboplatin from Cisplatin
This protocol details the conversion of cisplatin to carboplatin. Safety Precaution: Platinum compounds are toxic and sensitizing. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Rationale for Reagent Selection:
-
Silver Nitrate (AgNO₃): Used to abstract the chloride ligands from cisplatin. Silver chloride (AgCl) is highly insoluble in water and precipitates out, driving the reaction forward according to Le Châtelier's principle.[9]
-
Cyclobutane-1,1-dicarboxylic acid: This is the chelating ligand that defines carboplatin. It is typically added as a salt (e.g., potassium or silver salt) to facilitate the reaction with the positively charged platinum intermediate.[10][11]
Table 2.1: Reagents and Conditions for Carboplatin Synthesis
| Reagent/Parameter | Quantity/Value | Molar Eq. | Purpose |
| Cisplatin | 1.0 g | 1.0 | Starting material |
| Deionized Water | 30 mL | - | Solvent |
| Silver Nitrate (AgNO₃) | 1.13 g | 2.0 | Chloride abstracting agent |
| Cyclobutane-1,1-dicarboxylic acid | 0.53 g | 1.1 | Chelating ligand |
| Temperature | Room Temp -> 40 °C | - | Reaction condition |
Step-by-Step Methodology:
-
Preparation: Suspend cisplatin (1.0 eq) in deionized water in a flask wrapped in aluminum foil to protect it from light.
-
Chloride Abstraction: Prepare a solution of silver nitrate (2.0 eq) in deionized water. Add this solution to the cisplatin suspension. Stir the mixture vigorously at room temperature for 24 hours in the dark. A dense white precipitate of AgCl will form.
-
Intermediate Isolation: Filter the mixture through a fine filter (e.g., 0.22 µm syringe filter or Celite pad) to completely remove the AgCl precipitate. The filtrate contains the cis-[Pt(NH₃)₂(OH₂)₂]²⁺ diaqua intermediate.[9]
-
Ligand Substitution: Add cyclobutane-1,1-dicarboxylic acid (1.1 eq), previously neutralized with an equivalent of potassium hydroxide, to the filtrate.
-
Reaction and Crystallization: Stir the solution and heat gently to 40 °C for 2 hours. Then, allow the solution to cool slowly to 4 °C and let it stand for 24 hours. Carboplatin will crystallize out as a white solid.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, followed by ethanol, and then ether.
-
Drying: Dry the product under vacuum to a constant weight.
Purity and Quality Assessment
The purity of platinum-based drugs is of utmost importance, as impurities can lead to increased toxicity.
Table 2.2: Analytical Characterization of Carboplatin
| Technique | Parameter | Expected Result |
| HPLC | Purity | ≥99.5% |
| ¹H NMR (in D₂O) | Chemical shifts and integration | Confirms the presence of ammine and dicarboxylate protons |
| FT-IR | N-H and C=O stretches | Characteristic peaks for ammine and carboxylate groups |
| Elemental Analysis | %C, H, N, Pt | Within ±0.4% of theoretical values |
References
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Introduction: The Strategic Importance of a Privileged Scaffold
An In-Depth Guide to 6-chloro-1H-indole-3-carbaldehyde in Medicinal Chemistry: Synthesis, Reactivity, and Application Protocols
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring an indole core substituted with a chlorine atom at the 6-position and a reactive carbaldehyde group at the 3-position, makes it an ideal starting material for the synthesis of complex molecules with diverse pharmacological activities. The indole nucleus is a well-established "privileged scaffold," appearing in numerous natural products and FDA-approved drugs, while the chloro and aldehyde functionalities provide critical handles for synthetic manipulation and modulation of physicochemical properties.[1][2]
The chlorine atom can enhance metabolic stability, improve membrane permeability, and participate in specific halogen bonding interactions with biological targets. The aldehyde group at the C3 position is a key reactive center, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular architectures, from simple Schiff bases to complex heterocyclic systems.[2][3] This guide provides a detailed overview of its synthesis, key reactions, and protocols for its application in the development of novel therapeutic agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₉H₆ClNO | [5] |
| Molecular Weight | 179.60 g/mol | [4] |
| CAS Number | 703-82-2 | |
| Appearance | Solid powder | [5] |
| Melting Point | 210 °C | [6] |
| InChI Key | CTNIXLBHXMSZKL-UHFFFAOYSA-N |[5] |
Part 1: Synthesis via Vilsmeier-Haack Formylation
The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[7] This reaction involves the formylation of an electron-rich aromatic compound, such as 6-chloroindole, using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9]
1.1: Reaction Mechanism Explained
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism:
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with the strong electrophile phosphorus oxychloride to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[10]
-
Electrophilic Aromatic Substitution: The electron-rich indole ring acts as a nucleophile, attacking the Vilsmeier reagent. The substitution occurs preferentially at the C3 position due to the high electron density at this carbon, which is stabilized by the nitrogen atom.
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final 3-formylindole product.[11]
Caption: Mechanism of the Vilsmeier-Haack formylation of 6-chloroindole.
1.2: Detailed Experimental Protocol
This protocol is adapted from established procedures for indole formylation.[6][12]
Materials:
-
6-chloroindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ice
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice-salt bath
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a drying tube, add anhydrous DMF (e.g., 5 molar equivalents). Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (e.g., 1.2 molar equivalents) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Ensure the temperature does not rise above 5 °C. Stir the resulting mixture at this temperature for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 6-chloroindole (1 molar equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the mixture is alkaline (pH > 8). A solid precipitate will form.
-
Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to obtain the crude this compound.
-
Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield a pale yellow solid.[6]
Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Part 2: Key Synthetic Transformations and Protocols
The aldehyde functionality at the C3 position and the N-H group of the indole ring are prime sites for derivatization, enabling the synthesis of a vast library of compounds for biological screening.
Caption: Primary sites for synthetic modification on the scaffold.
2.1: Protocol for Reductive Amination
Reductive amination is a powerful method to convert the aldehyde into secondary or tertiary amines, which are common moieties in pharmacologically active compounds. The reaction proceeds via the initial formation of an imine (Schiff base), which is then reduced in situ.
Objective: To synthesize a C3-aminomethyl-indole derivative.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 eq) in the chosen solvent (DCM or DCE) in a round-bottom flask.
-
Add the amine (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product using silica gel column chromatography to obtain the desired amine.
2.2: Protocol for Hydrazone Synthesis
Condensation of the aldehyde with hydrazides yields hydrazone derivatives, a class of compounds known for a wide spectrum of biological activities, including antimicrobial and anticancer properties.[13][14]
Objective: To synthesize an indole-3-carbaldehyde hydrazone derivative.
Materials:
-
This compound
-
A hydrazide (e.g., Isonicotinic hydrazide) (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Suspend this compound (1 eq) in ethanol in a round-bottom flask.
-
Add a solution of the hydrazide (1 eq) in ethanol to the suspension.
-
Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Heat the reaction mixture to reflux for 2-4 hours. A precipitate often forms as the reaction progresses.
-
Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure hydrazone product. No further purification is typically needed.
Part 3: Biological Significance and Medicinal Chemistry Applications
While this compound is primarily a synthetic intermediate, its derivatives have shown promise in various therapeutic areas. The indole scaffold itself is associated with a wide range of biological activities.[1]
Table 2: Potential Therapeutic Applications of Indole-3-Carbaldehyde Derivatives
| Derivative Class | Therapeutic Area | Rationale & Key Interactions | References |
|---|---|---|---|
| Hydrazones | Antimicrobial, Anticancer | The -C=N-N-C=O linker acts as a hydrogen bond donor/acceptor and a metal chelator, interfering with microbial or cancer cell processes. | [13][14] |
| Amines (from Reductive Amination) | Kinase Inhibitors, CNS Agents | The basic nitrogen can form crucial salt bridges in enzyme active sites. The substituent on the nitrogen allows for fine-tuning of steric and electronic properties. | [13][15] |
| Thio/semicarbazones | Antiviral, Antifungal | These derivatives are excellent metal chelators and can inhibit metalloenzymes essential for viral replication or fungal growth. | [1][14] |
| Chalcones (from Claisen-Schmidt) | Anti-inflammatory, Antioxidant | The extended π-system of the resulting α,β-unsaturated ketone is a Michael acceptor and can interact with biological nucleophiles like cysteine residues in enzymes. |[16] |
The strategic placement of the chlorine atom at the 6-position is critical. It increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Furthermore, the electron-withdrawing nature of chlorine can influence the pKa of the indole N-H, affecting its hydrogen bonding capabilities. This modification can lead to improved potency and a more favorable pharmacokinetic profile in drug candidates.
Conclusion
This compound is a high-value, readily accessible starting material for medicinal chemists. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde and indole N-H groups provide a robust platform for generating molecular diversity. The protocols outlined in this guide offer a practical framework for leveraging this scaffold to synthesize novel derivatives with the potential to address a wide range of therapeutic targets, from infectious diseases to oncology. Its continued use in drug discovery programs underscores the enduring importance of the indole nucleus as a privileged structure in the quest for new medicines.
References
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
PubChem Compound Summary for CID 12614669 , 6-Chloro-1H-indole-3-carboxaldehyde. National Center for Biotechnology Information. [Link]
-
Vilsmeier-Haack Reaction . Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction . Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction . NROChemistry. [Link]
-
Vilsmeier-Haack Reaction . J&K Scientific LLC. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . World Journal of Pharmaceutical Research. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review . Chulalongkorn University Digital Collections. [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation . Der Pharma Chemica. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles . RSC Advances. [Link]
-
Bioactive natural compounds from 1H-indole-3-carboxaldhyde . ResearchGate. [Link]
-
Indole-3-aldehyde . Organic Syntheses Procedure. [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions . ResearchGate. [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. 6-Chloroindole-3-carboxaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 13. benchchem.com [benchchem.com]
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- 15. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 16. derpharmachemica.com [derpharmachemica.com]
The Alchemist's Guide to Indole: Advanced Palladium-Catalyzed Cross-Coupling of Haloindoles
Foreword: The Enduring Potency of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural heart of a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2][3] From anti-migraine agents to potent anti-cancer drugs, the functionalization of the indole ring system is a critical endeavor in the quest for novel therapeutics.[4] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the precise and efficient modification of the indole scaffold, allowing for the construction of complex molecular architectures under remarkably mild conditions.[5][6]
This comprehensive guide is intended for researchers, scientists, and drug development professionals. It moves beyond simple recitation of procedures to provide a deeper understanding of the causality behind experimental choices. Herein, we dissect the mechanisms, optimize the protocols, and troubleshoot the challenges associated with the palladium-catalyzed cross-coupling of haloindoles, empowering you to unlock the full synthetic potential of this privileged heterocycle.
PART 1: The Palladium Catalysis Toolbox for Indole Functionalization
The strategic installation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds on the indole ring is paramount for modulating the pharmacological profile of indole-containing molecules. Palladium catalysis offers a suite of reactions to achieve this with unparalleled precision. This section will delve into the most impactful of these transformations: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.
The Suzuki-Miyaura Coupling: Forging Biaryl and Vinyl Indole Scaffolds
The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of aryl- and vinyl-indoles.[7] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[8]
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood, three-stage process involving a palladium(0) active species.[9][10] Understanding this cycle is key to rational catalyst and ligand selection.
Caption: Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the haloindole. The reactivity order for this step is I > Br > Cl, making iodoindoles the most reactive substrates.[11]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species. PdCl₂(dppf) is a pre-formed, air-stable Pd(II) complex that is highly efficient.[12] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[13] Bulky, electron-rich phosphine ligands like SPhos and XPhos facilitate the oxidative addition and reductive elimination steps, proving essential for less reactive chloroindoles. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid for transmetalation. The choice of base can significantly impact yield; Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility and basicity. |
| Solvent | Toluene, Dioxane, DMF, with H₂O | A biphasic solvent system (e.g., Toluene/H₂O) is often employed to dissolve both the organic substrates and the inorganic base.[12] |
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-bromoindole (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add a degassed 4:1 mixture of dioxane and water.
-
Catalyst Addition: Add PdCl₂(dppf) (0.05 equiv) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 85-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 5-phenylindole.
The Heck Reaction: Alkenylation of the Indole Core
The Heck reaction provides a powerful route to vinyl-substituted indoles by coupling haloindoles with alkenes.[14][15] This transformation is highly valued for its atom economy and its ability to form C-C bonds with stereocontrol.
The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, distinct from the Suzuki coupling in its key steps.[16][17]
Caption: Heck Reaction Catalytic Cycle.
-
Oxidative Addition: Similar to the Suzuki reaction, Pd(0) inserts into the C-X bond of the haloindole.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by a syn-addition of the indole group and the palladium across the double bond.
-
β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated in a syn-fashion, forming the new C=C double bond and a hydridopalladium(II) species.
-
Catalyst Regeneration: A base is required to neutralize the generated H-X and regenerate the Pd(0) catalyst.[14]
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a widely used and cost-effective precursor. It is often reduced in situ by a phosphine ligand or the solvent.[18] |
| Ligand | PPh₃, P(o-tolyl)₃ | For standard Heck reactions, triphenylphosphine is often sufficient. More sterically hindered ligands can sometimes improve selectivity. |
| Base | Et₃N, K₂CO₃, NaOAc | An inorganic or organic base is essential for regenerating the catalyst. Triethylamine (Et₃N) is a common choice as it acts as both a base and a solvent. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are typically used to facilitate the reaction and dissolve the catalyst and reagents. |
-
Reaction Setup: In a sealed tube, combine 4-iodoindole (1.0 equiv), ethyl acrylate (1.5 equiv), and sodium acetate (1.5 equiv).
-
Inert Atmosphere: Purge the tube with argon or nitrogen.
-
Solvent and Catalyst: Add degassed DMF, followed by Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.04 equiv).
-
Reaction: Seal the tube and heat to 100-120 °C for 16-24 hours.
-
Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the residue via silica gel chromatography to obtain the desired (E)-ethyl 3-(1H-indol-4-yl)acrylate.
The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is the method of choice for coupling terminal alkynes with haloindoles, creating C(sp²)-C(sp) bonds.[19][20] This reaction is fundamental for synthesizing precursors to complex alkaloids and functional materials.
The Sonogashira coupling uniquely employs a dual-catalyst system of palladium and copper(I).[20]
Caption: Sonogashira Dual Catalytic Cycle.
-
Palladium Cycle: This cycle is analogous to the Suzuki reaction, involving oxidative addition of the haloindole to Pd(0), transmetalation, and reductive elimination.
-
Copper Cycle: A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more reactive than the terminal alkyne itself and readily participates in the transmetalation step with the palladium(II) complex.[19]
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are robust and commonly used catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Copper(I) iodide is the standard co-catalyst for generating the reactive copper acetylide. Copper-free Sonogashira protocols exist but often require more specialized ligands and conditions.[11] |
| Base | Et₃N, DIPEA | An amine base is crucial. It deprotonates the terminal alkyne and neutralizes the H-X byproduct. It often serves as the solvent as well. |
| Solvent | THF, DMF, Et₃N | The choice of solvent depends on the solubility of the substrates. Anhydrous and anaerobic conditions are typically required to prevent side reactions like Glaser coupling (alkyne homocoupling).[19] |
-
Reaction Setup: To a Schlenk flask, add 3-iodoindole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagents: Add degassed triethylamine, followed by phenylacetylene (1.1 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.
-
Workup: Once complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify by column chromatography to yield 3-(phenylethynyl)-1H-indole.[21]
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl indoles, which are prevalent in pharmaceuticals.[22][23][24] It has largely replaced harsher classical methods.
The mechanism is similar in its fundamental steps to other cross-coupling reactions but is highly dependent on the choice of ligand and base.
Caption: Buchwald-Hartwig Amination Cycle.
-
Oxidative Addition: Pd(0) inserts into the haloindole C-X bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.[22]
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are standard choices. The selection is often paired with a specific ligand to form a highly active catalytic system. |
| Ligand | BINAP, XPhos, RuPhos, BrettPhos | This reaction is highly sensitive to the ligand. Bulky, electron-rich biaryl phosphine ligands (the "Buchwald ligands") are critical for promoting the reductive elimination step, which is often rate-limiting.[25] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃, LiHMDS | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is very common and effective. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures. LiHMDS is useful for coupling unprotected haloindoles.[26] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential to avoid quenching the strong base and interfering with the catalyst. |
-
Reaction Setup: In a glovebox, add NaOt-Bu (1.4 equiv) to an oven-dried Schlenk tube. Add 6-chloroindole (1.0 equiv), aniline (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.08 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture to 100 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ether and filter through Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford N-phenyl-1H-indol-6-amine.
PART 2: Chemoselectivity and Advanced Applications
Navigating Chemoselectivity in Dihaloindoles
A significant challenge in indole synthesis is the selective functionalization of substrates bearing multiple halogens.[27] The site of the reaction is primarily dictated by the carbon-halogen bond dissociation energy (C-I < C-Br < C-Cl).[28] This inherent reactivity difference allows for sequential, site-selective cross-coupling reactions.
-
Strategy: By choosing milder conditions (lower temperature, less active catalyst), one can often selectively react at the more labile C-I bond, leaving a C-Br or C-Cl bond intact for a subsequent, different coupling reaction. For instance, a Sonogashira coupling can be performed at an iodo-position, followed by a Suzuki coupling at a bromo-position. This strategy is a cornerstone of combinatorial library synthesis.[29]
C-H Activation: The Next Frontier
While cross-coupling of haloindoles is a mature field, direct C-H activation/functionalization is an emerging area that circumvents the need for pre-halogenated substrates. Palladium catalysts, often in the presence of a directing group on the indole nitrogen, can selectively activate and functionalize C-H bonds at positions like C2, C3, C4, and C7.[30][31][32] This approach offers a more atom-economical and step-efficient route to complex indoles.
PART 3: Workflow and Troubleshooting
A successful cross-coupling reaction relies on meticulous experimental technique. The following workflow and troubleshooting guide are designed to ensure reproducible and high-yielding results.
Sources
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
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- 8. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
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- 13. benchchem.com [benchchem.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. | Semantic Scholar [semanticscholar.org]
- 32. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-chloro-1H-indole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 6-chloro-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions related to this important synthetic transformation. Our goal is to empower you to improve the yield, purity, and reproducibility of your synthesis.
Introduction
The synthesis of this compound is a crucial step in the preparation of a variety of biologically active compounds. The most common and effective method for this transformation is the Vilsmeier-Haack reaction, which involves the formylation of 6-chloroindole using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1] While this reaction is generally reliable for electron-rich heterocycles like indoles, achieving high yields and purity can be challenging.[2] This guide will address common issues encountered during this synthesis and provide practical, evidence-based solutions.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of this compound, or in some cases, no product at all. What are the likely causes and how can I improve the yield?
Answer:
Low or no product yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a breakdown of potential causes and their solutions:
-
Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is sensitive to moisture and can decompose if not prepared and handled under anhydrous conditions.[3]
-
Solution:
-
Ensure that the DMF used is anhydrous. Freshly distilled or commercially available anhydrous DMF is recommended. Old bottles of DMF can absorb moisture and contain dimethylamine as an impurity, which can interfere with the reaction.
-
Use fresh, high-quality phosphorus oxychloride (POCl₃). POCl₃ is highly reactive with water and should be handled under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Prepare the Vilsmeier reagent in situ by adding POCl₃ dropwise to chilled DMF (0-5 °C) and use it immediately.[5]
-
-
-
Cause 2: Suboptimal Reaction Temperature. The temperature for both the formation of the Vilsmeier reagent and the subsequent formylation of 6-chloroindole is critical.
-
Solution:
-
Vilsmeier Reagent Formation: Prepare the reagent at low temperatures (0-5 °C) to prevent its decomposition.[6] The Vilsmeier intermediate can be thermally unstable, with exothermic decomposition observed at temperatures as low as 48°C.[3][7]
-
Formylation Reaction: After the addition of 6-chloroindole at low temperature, the reaction mixture often requires heating to proceed to completion. A temperature of around 90°C for several hours has been reported to give high yields.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.
-
-
-
Cause 3: Incomplete Reaction. The reaction may not have gone to completion, leaving unreacted starting material.
-
Solution:
-
Increase the reaction time and/or temperature, monitoring by TLC.
-
Ensure efficient stirring, especially if the reaction mixture becomes thick.
-
Consider using a slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents relative to the 6-chloroindole).
-
-
Issue 2: Formation of a Dark, Tarry Substance
Question: My reaction mixture turned dark brown or black, and I ended up with a tarry, intractable material instead of a clean product. What went wrong?
Answer:
The formation of dark, tarry substances is usually an indication of side reactions, such as polymerization or degradation of the starting material or product.
-
Cause 1: Reaction Temperature is Too High. Excessive heat can lead to the decomposition of the Vilsmeier reagent and the indole substrate.
-
Solution:
-
Carefully control the temperature during the addition of POCl₃ to DMF, keeping it below 10°C.
-
When heating the reaction mixture after the addition of 6-chloroindole, increase the temperature gradually and monitor for any sudden changes in color or viscosity.
-
-
-
Cause 2: Presence of Impurities. Impurities in the starting materials or solvents can catalyze polymerization reactions.
-
Solution:
-
Use high-purity 6-chloroindole. If necessary, purify the starting material by recrystallization or column chromatography before use.
-
Ensure all solvents are anhydrous and reagents are of high quality.
-
-
Issue 3: Product is Difficult to Purify
Question: I have obtained a product, but it is contaminated with impurities that are difficult to remove by recrystallization or column chromatography. What are these impurities and how can I get a pure product?
Answer:
Purification challenges often arise from the presence of side products with similar polarity to the desired this compound.
-
Common Impurities and Their Origins:
-
Unreacted 6-chloroindole: This can be a major impurity if the reaction did not go to completion.
-
Di-formylated or other over-reacted products: While formylation of indoles typically occurs at the C3 position, over-reaction can lead to other substituted products.[9]
-
Polymeric materials: As discussed above, these can form at high temperatures.
-
Hydrolysis products of the Vilsmeier reagent: Incomplete reaction and improper work-up can lead to various phosphorus-containing byproducts.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the final product.
-
Solvent Selection: A good solvent for recrystallization will dissolve the compound when hot but not at room temperature.[10] Common solvents to try for indole derivatives include ethanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate.[11] Experiment with small amounts of your crude product to find the optimal solvent or solvent system.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used.
-
Eluent System: A gradient of ethyl acetate in hexane is a good starting point for separating indole derivatives.[4] Use TLC to determine the optimal solvent system that gives good separation between your product and the impurities.
-
-
Liquid-Liquid Extraction: If acidic or basic impurities are present, a wash with a mild base (e.g., saturated sodium bicarbonate solution) or a mild acid during the work-up can help remove them.
-
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?
A1: The Vilsmeier-Haack reaction is a formylation reaction that uses a Vilsmeier reagent (typically a chloroiminium salt) to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[12] It is particularly effective for indoles because the indole nucleus is highly electron-rich, and the reaction proceeds with high regioselectivity at the C3 position.[13]
Q2: How do I safely handle phosphorus oxychloride (POCl₃)?
A2: Phosphorus oxychloride is a corrosive and toxic chemical that reacts violently with water.[4] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] It should be stored under an inert atmosphere and away from water or moisture.
Q3: What is the best way to quench the reaction and destroy excess POCl₃?
A3: A common and safe method is to slowly pour the reaction mixture onto crushed ice with vigorous stirring.[5] This should be followed by careful neutralization with a base, such as a saturated solution of sodium carbonate or sodium hydroxide.[8] An alternative and potentially safer quenching protocol involves the slow addition of the reaction mixture to an aqueous solution of sodium acetate at 35-40°C. This method ensures the complete and instantaneous hydrolysis of unreacted POCl₃, preventing delayed exothermic reactions.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[15] Spot the reaction mixture alongside your starting material (6-chloroindole) on a silica gel plate. The product, being more polar due to the aldehyde group, will have a lower Rf value than the starting material. A typical eluent system for TLC analysis of this reaction is a mixture of petroleum ether and ethyl acetate (e.g., 2:1).[16]
Q5: What are the expected ¹H NMR signals for this compound?
A5: Based on reported data, the expected ¹H NMR signals in DMSO-d₆ are approximately: δ 12.32 (1H, broad singlet, NH), 8.30 (1H, singlet, H-2), 7.84 (1H, multiplet, H-4 or H-7), 7.63 (1H, doublet, J = 8.5 Hz, H-7 or H-4), and 7.39 (1H, doublet, J = 2 Hz, H-5).[8] The aldehyde proton signal is typically observed around δ 9.9-10.1 ppm in CDCl₃.[17][18]
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is adapted from a high-yield procedure and should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.
Materials:
-
6-chloroindole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Crushed ice
-
Suitable solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0-5 °C using an ice-salt bath.
-
Slowly add POCl₃ (1.2-1.5 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The mixture should appear as a pale yellow to pinkish solution or slurry.
-
-
Formylation Reaction:
-
Dissolve 6-chloroindole (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the 6-chloroindole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Heat the reaction mixture to 90 °C and maintain this temperature for 5-8 hours. Monitor the reaction's progress by TLC. The mixture may become a thick paste.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the resulting solution by the slow addition of a saturated sodium carbonate solution until the pH is basic. This step is exothermic and may cause foaming.
-
The product should precipitate as a pale yellow solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the solid under vacuum to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.
-
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale/Reference |
| Reagent Stoichiometry | ||
| 6-chloroindole | 1.0 equivalent | Starting material. |
| POCl₃ | 1.2 - 1.5 equivalents | A slight excess ensures complete formation of the Vilsmeier reagent. |
| DMF | Solvent and reagent | Use anhydrous grade. |
| Reaction Conditions | ||
| Vilsmeier Reagent Formation Temp. | 0 - 5 °C | To prevent decomposition of the thermally sensitive reagent.[6] |
| Formylation Reaction Temp. | 90 °C | To drive the reaction to completion.[8] |
| Reaction Time | 5 - 8 hours | Monitor by TLC for completion.[8] |
| Work-up | ||
| Quenching | Pour onto crushed ice | To hydrolyze the intermediate and excess reagents. |
| Neutralization | Saturated Na₂CO₃ solution | To neutralize the acidic mixture and precipitate the product.[8] |
| Purification | ||
| Method | Recrystallization | Effective for obtaining high-purity product.[10] |
| Solvents to try | Ethanol, Ethyl Acetate/Hexane | Common solvents for purifying indole derivatives.[11] |
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction mechanism for the formylation of 6-chloroindole.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- Benchchem. (2025). Vilsmeier-Haack Intermediate Thermal Stability: Technical Support Center.
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ChemBK. (n.d.). Phosphorus oxychloride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
- Progress in Chemical and Biochemical Research. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-1H-indole-3-carboxaldehyde. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Benchchem. (2025). Technical Support Center: Recrystallization of 6-Chloroisoquinoline-1-carbaldehyde.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]
-
YouTube. (2021). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video. Retrieved from [Link]
-
YouTube. (2021). Vilsmeier-Haack-Arnold Reaction Mechanism | Organic Chemistry. Retrieved from [Link]
- [Supporting Information] Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionaliz
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- ResearchGate. (2025).
-
Slideshare. (n.d.). Vilsmeier haack rxn. Retrieved from [Link]
- Benchchem. (2025). A Comparative Guide to the Mechanistic Nuances of the Vilsmeier-Haack Reaction.
- Benchchem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).
-
YouTube. (2025). Vilsmeier–Haack reaction of indole. Retrieved from [Link]
- Note Reactions of Vilsmeier Haack reagent with arom
-
PubMed. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Retrieved from [Link]
- Der Pharma Chemica. (2012).
- ResearchGate. (n.d.).
- Benchchem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup.
- Benchchem. (2025). Application Notes and Protocols for the Analytical Characterization of Indole-3-Carboxaldehyde.
-
Quora. (2016). How does sodium acetate react with sodium hydroxide?. Retrieved from [Link]
- Benchchem. (2025). Application Notes and Protocols for the Formylation of 6-Chloro-2-naphthol Derivatives via Electrophilic Aromatic Substitution.
- ResearchGate. (2025). Selective and Efficient Formylation of Indoles (C3) and Pyrroles (C2) Using 2,4,6-Trichloro-1,3,5-Triazine/Dimethylformamide (TCT/DMF) Mixed Reagent.
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- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
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Technical Support Center: Purification of Crude 6-chloro-1H-indole-3-carbaldehyde
Welcome to the technical support center for the purification of 6-chloro-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this compound.
Introduction
This compound is a crucial intermediate in the synthesis of various biologically active compounds.[1] Its purity is paramount for the success of subsequent reactions. The Vilsmeier-Haack reaction is a common and efficient method for the synthesis of indole-3-carboxaldehydes, involving the formylation of an indole using a Vilsmeier reagent (e.g., POCl₃/DMF).[2][3][4][5] However, this reaction can yield a crude product containing unreacted starting materials, by-products, and polymeric impurities. This guide provides a structured approach to purifying the crude product to obtain high-purity this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound.
Issue 1: The Crude Product is a Dark, Oily, or Tarry Substance
Possible Cause: This often indicates the presence of polymeric by-products, residual acids from the Vilsmeier-Haack reaction, or other colored impurities. Direct purification by recrystallization or column chromatography may be challenging.
Suggested Solution: Aqueous Workup
An initial aqueous workup is highly recommended to remove acidic and highly polar impurities before proceeding with other purification methods.[6]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acids. This is often accompanied by effervescence, so perform this step in a separatory funnel with proper venting.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove excess water and some water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting solid should be more amenable to further purification.
Issue 2: Low Recovery After Recrystallization
Possible Cause: The choice of solvent is critical for successful recrystallization. Low recovery can result from the compound being too soluble in the cold solvent or using an excessive amount of solvent.
Suggested Solution: Solvent Screening and Optimization
The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[7]
Step-by-Step Protocol for Solvent Screening:
-
Small-Scale Tests: Place a small amount (10-20 mg) of the crude product into several test tubes.
-
Room Temperature Solubility: Add a few drops of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.[7]
-
Hot Solubility: Heat the test tubes with the undissolved solid and add the solvent dropwise until the solid just dissolves.[7]
-
Cooling and Crystallization: Allow the solutions to cool slowly to room temperature, then in an ice bath. The best solvent will yield well-formed crystals.[7][8]
Table 1: Potential Recrystallization Solvents [7]
| Solvent | Boiling Point (°C) | Polarity | Suitability |
| Ethanol | 78 | Polar | A good starting point for many aromatic compounds. |
| Methanol | 65 | Polar | Similar to ethanol, can be effective.[9] |
| Isopropanol | 82 | Polar | An alternative alcohol to consider. |
| Ethyl Acetate | 77 | Intermediate | Suitable for compounds with intermediate polarity. |
| Toluene | 111 | Nonpolar | Can be used if the compound's melting point is higher. |
| Ethanol/Water | Variable | Polar | A solvent/anti-solvent system that can be effective. |
| Toluene/Hexane | Variable | Nonpolar | A nonpolar solvent/anti-solvent system. |
Issue 3: Impurities Co-elute with the Product During Column Chromatography
Possible Cause: The solvent system (eluent) used for column chromatography may not have the optimal polarity to separate the desired compound from impurities.
Suggested Solution: TLC Analysis and Gradient Elution
Thin-Layer Chromatography (TLC) is an essential tool for determining the appropriate solvent system for column chromatography.[8]
Step-by-Step Protocol:
-
TLC Analysis: Spot the crude product on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate). The ideal solvent system will give the desired product an Rf value of 0.2-0.3.[6]
-
Column Preparation: Pack a silica gel column with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity. For example, begin with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.[6] This will help to separate compounds with similar polarities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the pure product.
Issue 4: Product Degradation on Silica Gel
Possible Cause: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[6]
Suggested Solution: Neutralized Silica Gel or Alternative Stationary Phases
-
Neutralize Silica Gel: Prepare a slurry of silica gel with a small amount of a non-nucleophilic base like triethylamine (0.5-1% v/v) in the eluent before packing the column.[6]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, if degradation persists.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Pure this compound is typically a pale yellow or off-white solid.[10] The reported melting point is around 210°C.[10]
Q2: What are the common impurities found in crude this compound synthesized via the Vilsmeier-Haack reaction?
Common impurities may include unreacted 6-chloroindole, residual dimethylformamide (DMF), and various phosphorylated by-products. Polymeric materials can also form under the reaction conditions.
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purity of fractions from column chromatography or the effectiveness of recrystallization.[8] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[11]
Q4: What are the recommended storage conditions for purified this compound?
It is recommended to store the purified compound in a cool, dry place, away from strong oxidizing agents.[12] Keeping the container tightly sealed is also important.[12] For long-term storage, refrigeration at 2-8°C is advisable.[13]
Q5: Is this compound soluble in water?
It is slightly soluble in water.[12] It is more soluble in organic solvents like DMSO and dimethylformamide.[14]
Experimental Workflow and Decision Making
The following diagram illustrates a typical workflow for the purification of crude this compound.
Caption: Decision-making workflow for the purification of this compound.
References
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
-
Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.). Retrieved from [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
6-Chloro-1H-indole-3-carboxaldehyde | C9H6ClNO | CID 12614669 - PubChem. (n.d.). Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
1H-Indole-3-carbaldehyde - PMC - NIH. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Retrieved from [Link]
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. (2024). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved from [Link]
- RU2760000C1 - Method for producing indole-3-carbinol - Google Patents. (n.d.).
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. (2018). Retrieved from [Link]
-
[PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. (2017). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 1H-Indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 11. 6-Chloroindole-3-carboxaldehyde, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 12. 6-Chloroindole-3-carboxaldehyde, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 13. 6-Chloro-1H-indole-3-carboxaldehyde | 703-82-2 [sigmaaldrich.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Recrystallization of 6-chloro-1H-indole-3-carbaldehyde
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the purification of 6-chloro-1H-indole-3-carbaldehyde via recrystallization. This document moves beyond a simple protocol, offering a comprehensive support structure to troubleshoot common issues and explain the fundamental principles behind each step, ensuring a successful and efficient purification process.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the recrystallization of this compound, providing the core knowledge needed to approach the protocol effectively.
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[1][2] Impurities from this process can include unreacted starting materials, byproducts from the Vilsmeier reagent (e.g., residual dimethylformamide), and over-reacted products.[3] Additionally, the aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid (6-chloro-1H-indole-3-carboxylic acid), especially with prolonged exposure to air.[3]
Q2: How do I select the ideal solvent for recrystallization?
A2: The perfect recrystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[4] This differential solubility is the driving force for crystallization. For substituted indoles, polar protic solvents are often a good starting point.[5] Ethanol, for instance, is frequently effective.[5] A mixed solvent system, such as ethanol/water or methanol/water, can also be highly effective for indoles, where the compound is soluble in the primary solvent (the alcohol) and insoluble in the anti-solvent (water).[6] The key is to find a system where the crude material dissolves completely when hot but precipitates with high recovery upon cooling.
Q3: Why is the rate of cooling so critical for obtaining pure crystals?
A3: The rate of cooling directly influences the size and purity of the resulting crystals. Slow, controlled cooling allows the crystal lattice to form in an orderly fashion, selectively incorporating the desired molecule (this compound) while excluding impurities, which remain in the solution (the "mother liquor").[7] Conversely, rapid cooling or "crashing out" can trap impurities within the rapidly forming crystal lattice, undermining the purification process and often resulting in smaller, less pure crystals or even a powder.[7]
Q4: What does it mean if my compound "oils out" instead of crystallizing?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens for one of two reasons: 1) The boiling point of the solvent is higher than the melting point of the solute, or 2) The melting point of the solute has been significantly depressed by a high concentration of impurities.[8] To remedy this, you can try reheating the solution and adding a small amount of additional solvent to keep the compound dissolved at a slightly lower temperature before attempting a slower cooling process.[7]
Recrystallization Workflow
The following diagram outlines the standard, systematic procedure for recrystallization.
Caption: A standard workflow for the purification of a solid compound via recrystallization.
Detailed Recrystallization Protocol
This protocol provides a step-by-step methodology for the purification of this compound, using ethanol as the primary solvent.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water (for potential mixed-solvent system)
-
Erlenmeyer Flasks
-
Hot Plate with Stirring Capability
-
Buchner Funnel and Filter Flask
-
Filter Paper
-
Glass Stirring Rod
Procedure:
-
Solvent Selection & Preparation: Based on preliminary tests, ethanol is a suitable solvent. Heat a beaker of ethanol on a hot plate. Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Dissolution: Add the hot ethanol to the flask containing the crude solid in small portions, with continuous stirring or swirling. Add just enough hot solvent to fully dissolve the solid.[9] Adding an excess of solvent is the most common reason for poor yield.[8]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the filter funnel.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals.[7]
-
Inducing Crystallization (If Necessary): If no crystals have formed after the solution has reached room temperature, the solution may be supersaturated. Induce crystallization by gently scratching the inside of the flask below the solvent line with a glass stirring rod or by adding a tiny "seed crystal" of the pure compound.[9]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation is well underway, place it in an ice-water bath for 15-20 minutes to maximize the yield by further decreasing the solubility of the compound.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals in the funnel with a minimum amount of ice-cold ethanol.[9] This removes any residual mother liquor containing dissolved impurities. Using cold solvent minimizes the loss of the purified product.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum for a period, then transfer them to a watch glass to air dry or dry in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide provides a systematic approach to diagnosing and resolving them.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. The solution is not saturated enough for crystals to form.[8] 2. Supersaturation. The solution has cooled below its saturation point without nucleation.[8] | 1. Gently heat the solution to boil off a portion of the solvent, concentrating the solute. Allow it to cool slowly again.[7] 2. Scratch the inner surface of the flask with a glass rod or add a seed crystal to provide a nucleation site.[9] |
| The compound "oils out" as a liquid. | 1. High impurity level. Impurities are significantly depressing the melting point of the compound. 2. Solvent boiling point is too high. The compound is melting before it dissolves.[10] | 1. Re-heat the mixture to dissolve the oil, add a small amount of extra solvent, and attempt a slower cooling process.[7] 2. If the issue persists, remove the solvent via rotary evaporation and attempt the recrystallization with a different solvent or solvent system with a lower boiling point.[7] |
| The final yield is very low. | 1. Excess solvent was used during dissolution. A significant amount of product remains in the mother liquor.[7] 2. Premature crystallization during a hot filtration step. 3. Excessive washing with solvent that was not ice-cold. | 1. Before discarding the filtrate (mother liquor), cool it in an ice bath to see if more crystals form. If so, collect them. Next time, use less solvent. 2. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. 3. Always use a minimal volume of ice-cold solvent for washing the collected crystals.[9] |
| The recrystallized product is still impure (e.g., poor color, broad melting point). | 1. Crystallization occurred too rapidly. Impurities were trapped within the crystal lattice.[7] 2. The chosen solvent is not ideal. The impurity has a similar solubility profile to the product and co-crystallizes. | 1. Repeat the recrystallization. Ensure the solution cools as slowly as possible. Insulating the flask can help. 2. Perform a second recrystallization using a different solvent system. If impurities persist, purification by column chromatography may be necessary.[3] |
Troubleshooting Decision Flowchart
Caption: A decision flowchart for troubleshooting common recrystallization problems.
References
-
Rostamizadeh, S., et al. (n.d.). Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
PubChem. (n.d.). 6-Chloro-1H-indole-3-carboxaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Ohlone College. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1H-Indole-3-carbaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
Sources
- 1. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-chloro-1H-indole-3-carbaldehyde by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 6-chloro-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for a successful purification. The methodologies and principles discussed herein are grounded in established chemical practices to ensure reliability and reproducibility in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The purification of this compound can present several challenges. Due to the presence of both a polar aldehyde group and a moderately non-polar chlorinated indole ring, the compound has intermediate polarity. This can sometimes lead to difficult separations from impurities with similar polarities. Additionally, indole derivatives can be sensitive to acidic conditions, potentially leading to decomposition on standard silica gel.[1] The aldehyde functional group itself can also be prone to oxidation.[2]
Q2: What is a recommended starting solvent system for thin-layer chromatography (TLC) analysis?
A good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. A common starting ratio to explore is petroleum ether/ethyl acetate (2:1) .[3] It is crucial to perform a thorough TLC analysis with various solvent systems to find the optimal conditions that provide good separation between your target compound and any impurities. An ideal Rf value for the target compound on a TLC plate is typically around 0.3, as this often translates well to column chromatography.[2]
Q3: My compound is streaking on the TLC plate. What could be the cause and how can I fix it?
Streaking on a TLC plate can be due to several factors:
-
Sample Overloading: Applying too much of the crude sample to the TLC plate can cause streaking. Try spotting a more dilute solution.
-
Compound Acidity/Basicity: The indole nitrogen can interact strongly with the acidic silica gel. Adding a small amount of a modifier to your eluent, such as a few drops of triethylamine (TEA) for basic compounds or acetic acid for acidic compounds, can often resolve this issue.
-
Inappropriate Solvent System: If the solvent system is too polar, the compound may move up the plate with the solvent front, resulting in a streak. Conversely, if it's not polar enough, the compound may remain at the baseline. Experiment with different solvent polarities.
Q4: I am observing co-elution of my product with an impurity. What are my options?
Co-elution occurs when the chosen solvent system fails to adequately separate compounds with similar polarities. Here are several strategies to address this:
-
Solvent System Optimization: Systematically vary the ratio of your polar and non-polar solvents. Sometimes, a small change in polarity can significantly improve separation.
-
Change Solvent Composition: Instead of a hexane/ethyl acetate system, consider trying dichloromethane/methanol or toluene/ethyl acetate mixtures.[2] Different solvents interact with the stationary phase and your compounds in unique ways, which can alter the elution profile.
-
Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the chromatography run. This can help to first elute the less polar impurities, followed by your target compound, and finally the more polar impurities.
-
Alternative Stationary Phase: If optimization on silica gel fails, consider using a different stationary phase like alumina or even reverse-phase silica gel (C18).[1][4]
Troubleshooting Guide
This section provides solutions to common problems encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound is not eluting from the column. | The eluent system is not polar enough. | Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before running a full column.[1] If it is unstable, consider using a deactivated silica gel (e.g., by adding triethylamine to the eluent) or an alternative stationary phase like alumina. | |
| The compound elutes too quickly (with the solvent front). | The eluent system is too polar. | Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any cracks or air bubbles. A well-packed column is critical for good separation.[2] | |
| Fractions are very dilute, and the compound is not detected. | The compound may have a low concentration in the crude mixture. | Concentrate the fractions in the expected elution range and re-analyze by TLC.[1] |
| The column diameter may be too large for the amount of sample. | Use a narrower column for smaller sample sizes to ensure the compound elutes in a more concentrated band. | |
| Poor separation of the compound from impurities. | The eluent system is not optimal. | Optimize the eluent system using TLC to achieve a clear separation between the spot of your target compound and impurities. Aim for an Rf of ~0.3 for your product.[2] |
| The column was overloaded with the crude sample. | Use an appropriate amount of silica gel for the amount of sample being purified. A general rule of thumb is a silica gel to sample ratio of 50:1 to 100:1 by weight. |
Experimental Workflow
Step 1: TLC Analysis and Solvent System Selection
The first and most critical step is to determine an appropriate solvent system using Thin-Layer Chromatography (TLC).
Caption: Workflow for TLC solvent system optimization.
Step 2: Column Preparation and Sample Loading
Proper column packing is essential for a successful separation.
Caption: Step-by-step column packing and sample loading.
Sample Loading Techniques
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[5] Carefully add this solution to the top of the column.
-
Dry Loading: If the compound has poor solubility in the eluent, it can be pre-adsorbed onto a small amount of silica gel.[5] To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent until a free-flowing powder is obtained. This powder is then carefully added to the top of the column.
Step 3: Elution and Fraction Collection
Once the sample is loaded, the elution process can begin.
Caption: The elution and fraction collection workflow.
Recommended Column Chromatography Conditions
Based on available literature and general principles of chromatography, the following table summarizes potential starting conditions for the purification of this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | Standard and widely available stationary phase suitable for compounds of intermediate polarity. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | A good starting point is a 2:1 ratio, which can be adjusted based on TLC results.[3] |
| Dichloromethane/Methanol | An alternative for more polar compounds or when better separation is needed.[2] | |
| Loading Method | Dry loading | Recommended if the compound is not very soluble in the initial eluent. This can lead to sharper bands and better separation.[5] |
| Elution Mode | Isocratic or Gradient | Start with isocratic elution if TLC shows good separation. Use gradient elution if impurities are close to the product. |
References
Technical Support Center: Vilsmeier-Haack Formylation of Indoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthetic outcomes. Our focus is on understanding and mitigating the formation of common side products, ensuring the integrity and yield of your target indole-3-carboxaldehydes.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses specific experimental issues that can arise during the Vilsmeier-Haack formylation of indoles, leading to the formation of unwanted side products. Each issue is presented in a question-and-answer format, detailing the potential causes and providing actionable solutions.
Issue 1: Significant formation of a 3-cyanoindole byproduct.
-
Question: My reaction is producing a significant amount of 3-cyanoindole alongside my desired 3-formylindole. What is causing this and how can I prevent it?
-
Answer: The formation of 3-cyanoindole is a known side reaction in the Vilsmeier-Haack formylation of indoles.[1] This is often attributed to the presence of nitrogen-containing impurities, such as hydroxylamine or ammonia derivatives, in the reagents or solvents.[1] These impurities can react with the formyl group of the intermediate or product. Additionally, inappropriate work-up conditions, particularly the use of ammonia-based quenching agents, can lead to the formation of 3-cyanoindole.[1]
Solutions:
-
Reagent and Solvent Purity: Use high-purity, anhydrous solvents and freshly distilled reagents. Ensure that the N,N-dimethylformamide (DMF) is free from decomposition products, which can include various amines.[1]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the in-situ formation of reactive species from atmospheric moisture.[1]
-
Optimized Reaction Conditions: High reaction temperatures or prolonged reaction times can promote side reactions. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS to identify the optimal reaction time and avoid extended heating.[1]
-
Appropriate Work-up: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[1]
-
Issue 2: Observation of di-formylated products.
-
Question: I am observing a product with a mass corresponding to the addition of two formyl groups. How is this happening and what can I do to favor mono-formylation?
-
Answer: Di-formylation can occur under forcing reaction conditions or with highly activated indole substrates. The second formylation can happen at various positions, including the nitrogen atom (N-formylation) or another carbon atom on the indole ring. For instance, with 2,3,3-trimethylindolenine, a di-formylation at the 2-methyl group has been observed.[2][3]
Solutions:
-
Control Stoichiometry: Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). An excess of the reagent can drive the reaction towards di-formylation.
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the indole to the Vilsmeier reagent. Allowing the reaction to proceed at room temperature should be done with careful monitoring.
-
Substrate Reactivity: For electron-rich indoles that are highly susceptible to electrophilic attack, consider using milder formylating agents or reducing the reaction time.
-
Issue 3: Formation of N-formylated or 2-formylated indoles.
-
Question: My results show the formation of N-formyl or 2-formyl isomers in addition to the expected 3-formylindole. Why is the regioselectivity not exclusive to the C3 position?
-
Answer: While the Vilsmeier-Haack reaction on unsubstituted indole strongly favors formylation at the C3 position due to its highest electron density[4], substitution at other positions can occur. The order of susceptibility to electrophilic attack in the indole nucleus is generally C-3 > N-1 > C-2.[5] For some substituted indoles, particularly those with a substituent at the 3-position like 3-methylindole (skatole), formylation can occur at the N-1 and C-2 positions.[6][7]
Solutions:
-
Substrate-Specific Optimization: The regioselectivity is highly dependent on the substitution pattern of the indole. For 3-substituted indoles, a careful optimization of reaction conditions (temperature, solvent, and reaction time) is necessary to favor formylation at a specific position.
-
Protecting Groups: If N-formylation is a persistent issue, consider protecting the indole nitrogen with a suitable protecting group that can be removed after the formylation step.
-
Issue 4: Isolation of 2-chloro-3-formylindole derivatives.
-
Question: I have isolated a chlorinated side product, specifically a 2-chloro-3-formylindole derivative. What is the origin of this byproduct?
-
Answer: The formation of 2-chloro-3-formylquinolines from N-arylacetamides via Vilsmeier-Haack cyclization is a known transformation. While less common for simple indoles, the Vilsmeier reagent itself is a chloroiminium salt, and under certain conditions, it can act as a chlorinating agent, especially with substrates prone to oxidation or rearrangement.
Solutions:
-
Careful Control of Reaction Conditions: Avoid excessive heating and prolonged reaction times, which might favor chlorination pathways.
-
Alternative Reagents: If chlorination is a significant problem, exploring alternative formylation methods that do not involve a chloroiminium species might be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how is it formed?
A1: The Vilsmeier reagent is a chloroiminium salt, which is the active electrophile in the Vilsmeier-Haack reaction.[8] It is typically generated in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[8][9]
Q2: Why is the C3 position of indole preferentially formylated?
A2: The C3 position of the indole ring has the highest electron density, making it the most nucleophilic and thus the most reactive site for electrophilic aromatic substitution.[4] The attack of the electrophilic Vilsmeier reagent at this position leads to a more stable carbocation intermediate compared to attack at other positions.
Q3: Can this reaction be performed under catalytic conditions?
A3: Yes, catalytic versions of the Vilsmeier-Haack reaction have been developed.[10][11] These methods often utilize a P(III)/P(V)=O cycle to avoid the use of stoichiometric and caustic POCl₃, offering a milder and more environmentally friendly alternative.[10][11]
Q4: What is the typical work-up procedure for a Vilsmeier-Haack reaction?
A4: The reaction mixture is typically quenched by pouring it into ice-cold water or a basic solution like sodium bicarbonate or sodium carbonate to hydrolyze the iminium intermediate and neutralize excess acid.[9] The product may precipitate and can be collected by filtration, or it can be extracted into an organic solvent.[9]
Q5: How can I purify the final indole-3-carboxaldehyde?
A5: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[9] The choice of purification method depends on the physical properties of the product and the nature of the impurities.
Experimental Protocol: Vilsmeier-Haack Formylation of Indole
This protocol provides a general procedure for the formylation of indole to yield indole-3-carboxaldehyde, with critical steps highlighted to minimize side product formation.
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Vilsmeier Reagent Formation:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve indole (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Slowly neutralize the mixture by adding a saturated sodium bicarbonate solution until the pH is alkaline. This step is exothermic and should be performed with caution.
-
The product will often precipitate as a solid. Collect the precipitate by vacuum filtration and wash it with cold water.
-
If the product does not precipitate, extract the aqueous mixture with DCM or ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude indole-3-carboxaldehyde can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Reaction Mechanism and Side Product Pathways
The following diagram illustrates the mechanism of the Vilsmeier-Haack formylation of indole, including the pathways leading to the desired product and common side products.
Caption: Mechanism of Vilsmeier-Haack formylation and side product formation.
References
- Technical Support Center: Side Reactions in the Formyl
- Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Vilsmeier–Haack reaction of indole - YouTube.
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
- Application Notes and Protocols: Vilsmeier-Haack Formyl
- Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | The Journal of Organic Chemistry - ACS Public
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formyl
- Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conform
- Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles - Sciencemadness.org.
- Vilsmeier–Haack reaction - Wikipedia.
- Formylation of an indolenine: 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole.
Sources
- 1. benchchem.com [benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. youtube.com [youtube.com]
- 5. Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
How to remove unreacted 6-chloroindole from the product mixture
Topic: How to remove unreacted 6-chloroindole from the product mixture.
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword
Welcome to the technical support center. This guide is designed to provide you with a comprehensive, logic-driven framework for tackling a common purification challenge in organic synthesis: the removal of unreacted 6-chloroindole from your product mixture. As seasoned researchers know, a successful reaction is only half the battle; an effective purification strategy is paramount to obtaining high-quality, reliable data and advancing your research.
This document moves beyond simple step-by-step instructions. It is structured to empower you with the underlying principles of separation science, enabling you to make informed decisions tailored to your specific product's properties. We will explore the physicochemical characteristics of 6-chloroindole and how these compare to its likely reaction products, forming the basis for logical purification method selection. Every protocol herein is presented as a self-validating system, emphasizing in-process monitoring to ensure a successful outcome.
Let us begin by diagnosing the problem and navigating the path to a pure compound.
Frequently Asked Questions (FAQs): Troubleshooting Your Purification
Question: I've run a reaction with 6-chloroindole. How do I choose the best method to remove the unreacted starting material?
Answer: The optimal purification strategy hinges on the difference in physicochemical properties between your product and the starting material, 6-chloroindole. The key is to understand how the chemical transformation you performed has altered the molecule's characteristics.
First, let's establish a baseline for our starting material.
Table 1: Physicochemical Properties of 6-Chloroindole
| Property | Value | Significance for Purification |
| Molecular Weight | 151.59 g/mol [1][2] | Provides a reference for mass-based analysis. |
| Appearance | Beige or Light Orange Crystalline Powder[2][3] | Its solid nature makes recrystallization a viable option. |
| Melting Point | 87-90 °C[3][4] | A relatively sharp melting point indicates good purity. A depression or broadening of the product's melting point can indicate contamination with starting material. |
| pKa | ~16.1 (for the N-H proton)[2][3] | This high pKa indicates the N-H proton is not very acidic. The lone pair on the nitrogen is also not very basic, making acid-base extraction challenging but not impossible under specific conditions. |
| Polarity | Moderately polar | 6-Chloroindole is more polar than simple hydrocarbons like hexane but less polar than highly functionalized molecules like alcohols or carboxylic acids. Its polarity is a key parameter for chromatographic separations. |
| Solubility | Soluble in ethanol[4]; slightly soluble in water[2]. Generally soluble in moderately polar organic solvents like dichloromethane and ethyl acetate. | Solubility dictates the choice of solvents for chromatography, extraction, and recrystallization. |
The first step in your purification strategy is to analyze your product's structure relative to 6-chloroindole. The decision-making process can be visualized as follows:
Caption: Decision tree for selecting a purification method.
Question: My product and 6-chloroindole have very similar Rf values on TLC. What should I do?
Answer: This is a common challenge, indicating that the polarity of your product is very close to that of the starting material. This often occurs in reactions that cause minimal change to the overall polarity, such as some C-H functionalizations that add alkyl or aryl groups without introducing heteroatoms.
Troubleshooting Co-elution in Flash Chromatography:
-
Optimize Your Solvent System: The standard ethyl acetate/hexane system is a good starting point, but it may not be optimal for all separations.[5][6][7] Experiment with different solvent systems that offer alternative selectivities.[7]
-
Alternative Solvents: Try replacing ethyl acetate with diethyl ether or dichloromethane. For the non-polar component, toluene can sometimes provide better separation for aromatic compounds, though its toxicity is a concern.[5][6]
-
Ternary Mixtures: Adding a small amount of a third solvent (e.g., 1-2% methanol or acetone in a dichloromethane/hexane mixture) can sometimes dramatically improve separation.
-
-
Run a Shallow Gradient: Instead of a steep gradient or isocratic elution, a very shallow gradient (e.g., increasing the polar solvent by 0.5-1% per column volume) can resolve closely eluting spots.[5]
-
Change the Stationary Phase: If silica gel fails, consider using a different stationary phase.
-
Alumina: For compounds that are sensitive to the acidic nature of silica, neutral or basic alumina can be a good alternative.[8]
-
Reverse-Phase Chromatography: If your product is significantly more non-polar than 6-chloroindole, reverse-phase (e.g., C18) chromatography might be effective.
-
Protocol 1: Step-by-Step Guide to Flash Column Chromatography
-
TLC Analysis:
-
Develop a TLC method to visualize both your product and 6-chloroindole. A good solvent system will give the desired product an Rf of ~0.2-0.35.
-
Visualization: Indole derivatives are often UV-active and can be visualized under UV light (254 nm).[9][10][11] Staining with a p-anisaldehyde or potassium permanganate solution can also be effective for visualizing compounds that are not UV-active.[10][12]
-
-
Column Packing:
-
Choose a column with an appropriate diameter for the amount of crude material you are purifying. A common rule of thumb is a silica gel-to-crude material ratio of 40:1 to 100:1 for difficult separations.
-
Pack the column using the "slurry" method with your chosen non-polar solvent or the initial eluting solvent mixture to ensure a homogenous stationary phase.
-
-
Loading the Sample:
-
Dissolve the crude mixture in a minimal amount of the column solvent or another suitable solvent (e.g., dichloromethane).
-
For less soluble compounds, "dry loading" is recommended. Adsorb the crude material onto a small amount of silica gel, remove the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified product.
-
Question: My product is a solid. Can I just recrystallize it?
Answer: Yes, if your crude product is a solid and the reaction has proceeded with reasonable conversion (>80-90%), recrystallization is an excellent and often preferred method for obtaining highly pure material.[8] The principle relies on the subtle differences in solubility between your product and the impurities (in this case, 6-chloroindole) in a given solvent at different temperatures.
Table 2: Common Recrystallization Solvents & Mixtures
| Solvent/Mixture | Compound Type Suitability | Rationale |
| Ethanol/Water | For products more polar than 6-chloroindole. | The product dissolves in hot ethanol, and adding hot water (anti-solvent) brings the solution to its saturation point. Slow cooling promotes crystal growth. |
| Hexane/Ethyl Acetate | For products with polarity similar to or slightly greater than 6-chloroindole.[13][14] | Dissolve in the minimum amount of hot ethyl acetate, then slowly add hot hexane until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly. |
| Toluene or Xylenes | For products that are relatively non-polar. | These aromatic solvents are good for dissolving other aromatic compounds at high temperatures. |
| Isopropanol | A versatile solvent for moderately polar compounds. |
Protocol 2: Step-by-Step Guide to Recrystallization
-
Solvent Selection: On a small scale (a few milligrams of crude product in a test tube), test various solvents to find one in which your product is soluble when hot but sparingly soluble when cold. The unreacted 6-chloroindole should ideally remain in the cold solvent (the "mother liquor") or be significantly more soluble than your product.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (with stirring) on a hot plate until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Question: My reaction introduced a basic nitrogen or an acidic group. Can I use an extraction?
Answer: Absolutely. The introduction of an ionizable functional group is an ideal scenario for purification by acid-base extraction.[15][16] This technique exploits the differential solubility of neutral organic compounds in organic solvents versus their ionic salt forms in aqueous solutions.[16][17]
-
If your product is now basic (e.g., you've added an amine group): You can dissolve the crude mixture in an organic solvent (like diethyl ether or ethyl acetate) and wash it with a dilute aqueous acid (e.g., 1M HCl).[17][18] Your basic product will be protonated, forming a salt that dissolves in the aqueous layer. The neutral, unreacted 6-chloroindole will remain in the organic layer. You can then separate the layers, basify the aqueous layer (e.g., with NaOH) to regenerate your neutral product, and extract it back into an organic solvent.[17]
-
If your product is now acidic (e.g., you've added a carboxylic acid or a phenol group): You can use a similar strategy, but wash with a dilute aqueous base (e.g., 1M NaOH or saturated sodium bicarbonate).[18][19] Your acidic product will be deprotonated and move into the aqueous layer, leaving the 6-chloroindole behind in the organic layer.
Protocol 3: Step-by-Step Guide to Acid-Base Extraction (for a new basic group)
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer. Repeat the acid wash on the organic layer two more times to ensure complete extraction of the basic product. Combine all aqueous extracts.
-
Isolate Starting Material: The organic layer now contains the unreacted 6-chloroindole. It can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent evaporated to recover the starting material if desired.
-
Regenerate Product: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (check with pH paper). Your product should precipitate out if it is a solid, or it can be extracted back into an organic solvent.
-
Final Extraction: Add fresh organic solvent to the basified aqueous solution and perform a liquid-liquid extraction to recover your neutral product.
-
Drying and Evaporation: Dry the organic layer containing your pure product and remove the solvent by rotary evaporation.
Question: None of the above methods are working well. Are there any other options?
Answer: Yes. If conventional methods fail, a more specialized technique involving a scavenger resin can be highly effective. Scavenger resins are solid-supported reagents designed to react selectively with and "scavenge" specific types of molecules from a solution, such as excess starting materials or byproducts.[8][20] The key advantage is that the unwanted material becomes attached to the solid resin and can be removed by simple filtration.[21]
-
When to Use: This method is particularly useful when your product has a functional group that is unreactive towards a certain resin, while the unreacted 6-chloroindole has a functional group that can be scavenged.
-
Choosing a Resin:
-
Electrophilic Scavengers: If your product is, for example, an N-alkylated 6-chloroindole, the N-H bond of the starting material is gone. You could potentially use an electrophilic scavenger resin (e.g., a resin-bound isocyanate) that reacts with the N-H of the unreacted 6-chloroindole.
-
Nucleophilic Scavengers: This is less common for scavenging the indole itself but could be used to remove an electrophilic reagent used in excess.
-
Protocol 4: General Workflow for Purification with a Scavenger Resin
-
Select the Resin: Choose a scavenger resin with a functional group that will selectively and irreversibly react with 6-chloroindole but not your product.
-
Incubation: Add the scavenger resin (typically 2-5 equivalents relative to the excess starting material) to the crude reaction mixture dissolved in a suitable solvent (e.g., dichloromethane, THF).
-
Reaction: Stir the mixture at room temperature or with gentle heating for a few hours to overnight. Monitor the disappearance of the 6-chloroindole from the solution by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, simply filter the reaction mixture to remove the resin, which now has the unreacted 6-chloroindole bound to it.
-
Work-up: Wash the resin with a small amount of the solvent. The combined filtrate contains your purified product. Remove the solvent by rotary evaporation.
This method offers a powerful alternative when traditional purification techniques are not effective, often providing a very clean product with a simple filtration work-up.[8][21]
References
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]
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Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Scavenger resin. (2023, November 29). In Wikipedia. Retrieved from [Link]
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Thin Layer Chromatography. (n.d.). Retrieved from [Link]
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Acid-Base Extraction. (n.d.). Retrieved from [Link]
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Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013, January 31). The Cynical Chemist. Retrieved from [Link]
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Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Allain, C., Gellis, A., Tuccio, B., & Vanelle, P. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(3), 587. [Link]
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The application of scavenger resin in combinatorial chemistry. (2002). Chinese Journal of Organic Chemistry, 22(8), 549-555. Retrieved from [Link]
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Al-Ostoot, F. H., Al-attar, Z. N., Al-Wabli, R. I., Al-Ghorbani, M., Al-Salahi, R., & Al-Omar, M. A. (2023). Design, Synthesis, Molecular Docking, Dynamics Simulation, and Biological Evaluation of Novel Thiazolidinedione Derivatives Against Breast Cancer with Apoptosis-Inducing Activity. ACS Omega. [Link]
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Successful Flash Chromatography. (n.d.). King Group. Retrieved from [Link]
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Nichols, L. (2022). 2.3F: Visualizing TLC Plates. In Chemistry LibreTexts. Retrieved from [Link]
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Nichols, L. (2021). 5.7: Visualizing TLC Plates. In Chemistry LibreTexts. Retrieved from [Link]
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Nichols, L. (2022). 4.8: Acid-Base Extraction. In Chemistry LibreTexts. Retrieved from [Link]
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6-Chloroindole. (n.d.). PubChem. Retrieved from [Link]
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High-loading scavenger resins for combinatorial chemistry. (2001). Tetrahedron Letters, 42(41), 7323-7326. Retrieved from [Link]
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Acid–base extraction. (2023, December 1). In Wikipedia. Retrieved from [Link]
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Wipf, P. (2004). Strategies in organic synthesis. University of Pittsburgh. Retrieved from [Link]
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Using TLC to Scout Flash Chromatography Solvents. (2023, January 19). Biotage. Retrieved from [Link]
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Acid-Base Extraction Tutorial. (2020, March 21). [Video]. YouTube. Retrieved from [Link]
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6-Chloroindole. (n.d.). NIST WebBook. Retrieved from [Link]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers in Chemistry, 12. Retrieved from [Link]
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Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2021, July 8). [Video]. YouTube. Retrieved from [Link]
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Acid-Base Extraction. (2022, June 21). In Chemistry LibreTexts. Retrieved from [Link]
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Recrystallization: Choosing Solvent & Inducing Crystallization. (2021, March 21). [Video]. YouTube. Retrieved from [Link]
-
da Cruz, J. G. S., de Freitas, R. P., & Amarante, G. W. (2023). Rh(III)‐Catalyzed C‐2 Alkylation of Indoles followed by a Post‐Synthetic Modification via the Ugi Reaction. European Journal of Organic Chemistry, 26(21). [Link]
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Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
6-Chloroindole | C8H6ClN | CID 87111. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of functionalized indole- and benzo-fused heterocyclic derivatives through anionic benzyne cyclization. (2003). Chemistry, 9(13), 3128-36. Retrieved from [Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions. (2021). RSC Advances, 11(4), 246-261. Retrieved from [Link]
-
A Short Review of C7 – H Bond Functionalization of Indole/Indoline. (2024). International Journal of Research and Innovation in Applied Science (IJRIAS), 9(8), 22-29. Retrieved from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
Recrystallization of Crude Product 6 in Different Solvents. (n.d.). ResearchGate. Retrieved from [Link]
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Optimizing reaction conditions for the synthesis of 6-chloro-1H-indole-3-carbaldehyde
Technical Support Center: Synthesis of 6-chloro-1H-indole-3-carbaldehyde
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical insights into optimizing this crucial chemical transformation. We will focus on the most common and effective method: the Vilsmeier-Haack reaction. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot and optimize the reaction with confidence.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the primary method for synthesizing this compound? The most widely used and efficient method is the Vilsmeier-Haack reaction.[1] This reaction formylates electron-rich aromatic rings, and the indole nucleus is an excellent substrate.[2] Specifically, the reaction introduces a formyl group (-CHO) at the C3 position of the 6-chloroindole starting material.
Q2: What is the "Vilsmeier Reagent" and how is it formed? The Vilsmeier reagent is the active electrophile in this reaction. It is an electrophilic iminium salt, specifically a (chloromethylene)dimethylammonium chloride.[3][4] It is not typically isolated but is formed in situ by the reaction of a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃), with an anhydrous amide solvent, typically N,N-dimethylformamide (DMF).[5]
Q3: Why does formylation occur specifically at the C3 position of the indole ring? The indole ring is an electron-rich heterocycle. The C3 position is particularly nucleophilic and susceptible to electrophilic aromatic substitution.[6] This is because the nitrogen atom's lone pair can effectively stabilize the positive charge in the transition state (the sigma complex) when the attack occurs at C3. While substitution can occur at other positions under different conditions, C3 formylation is the kinetically favored outcome in the Vilsmeier-Haack reaction.
Q4: How critical is the quality of the reagents (DMF and POCl₃)? Reagent quality is paramount for success. Phosphorus oxychloride is highly sensitive to moisture and should be handled under anhydrous conditions. DMF can decompose over time to form dimethylamine and formic acid.[7] The presence of dimethylamine can consume the Vilsmeier reagent, leading to lower yields. It is highly recommended to use freshly distilled or newly opened bottles of anhydrous DMF and POCl₃.[8]
Q5: What is the purpose of the final aqueous basic work-up? The Vilsmeier-Haack reaction proceeds through a stable iminium salt intermediate formed after the indole attacks the Vilsmeier reagent.[4] This intermediate is not the final aldehyde. The aqueous basic work-up serves two critical functions:
-
Hydrolysis: It hydrolyzes the iminium salt to the desired aldehyde product.[3]
-
Precipitation: It neutralizes the acidic reaction mixture, causing the organic aldehyde product, which is typically a solid, to precipitate out of the aqueous solution, allowing for easy isolation by filtration.[9]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degraded Reagents: DMF or POCl₃ may be old or have absorbed moisture.[7] 2. Insufficient Vilsmeier Reagent Formation: Temperature during reagent preparation was too high, or addition was too fast. 3. Low Substrate Reactivity: The 6-chloro substituent slightly deactivates the ring compared to unsubstituted indole. 4. Incomplete Reaction: Reaction time or temperature was insufficient.[10] 5. Improper Work-up: The pH was not made sufficiently basic to precipitate the product, or the product is partially soluble in the work-up solution. | 1. Use freshly distilled or new, anhydrous DMF and POCl₃.[8] 2. Prepare the Vilsmeier reagent at 0-5 °C with slow, dropwise addition of POCl₃ to DMF.[10] 3. Ensure the reaction is heated sufficiently after the substrate is added. A temperature of 85-95 °C is often required.[9] 4. Increase reaction time and monitor progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. 5. After quenching on ice, add a saturated base solution (e.g., Na₂CO₃ or NaOH) until the pH is >10.[9] Cool the mixture to maximize precipitation before filtering. |
| Formation of Dark Tar or Polymer | 1. Excessive Heat: The reaction temperature was too high, especially during the initial addition, causing decomposition. Indoles can be sensitive to strong acids. 2. Incorrect Stoichiometry: A large excess of the Vilsmeier reagent can lead to uncontrolled side reactions. | 1. Maintain strict temperature control. Add the indole solution to the Vilsmeier reagent at low temperature (e.g., below 10 °C) before gradually heating.[8] 2. Carefully control the stoichiometry. A molar ratio of Vilsmeier reagent to substrate between 1.1:1 and 1.5:1 is a good starting point for optimization.[10] |
| Multiple Products Observed on TLC | 1. Di-formylation: Highly activating substrates can sometimes undergo formylation at a second site. This is less common for 6-chloroindole but possible with prolonged reaction times or high temperatures. 2. Chlorinated Byproducts: In some cases, the reaction conditions can lead to unwanted chlorination of the aromatic ring.[10] 3. N-formylation: While C3-formylation is preferred, some N-formylation might occur. | 1. Use a minimal excess of the Vilsmeier reagent and monitor the reaction closely to stop it upon consumption of the starting material. 2. Ensure the aqueous work-up is performed promptly after the reaction is complete to hydrolyze reactive intermediates. Using alternative reagents like oxalyl chloride instead of POCl₃ may sometimes mitigate this.[10] 3. N-formylated products are generally less stable and may not survive the work-up. Purification by column chromatography can separate isomers if necessary. |
| Difficult Product Isolation/Purification | 1. Very Fine Precipitate: The product may crash out as a very fine solid that is difficult to filter. 2. Oily Product: Impurities can prevent the product from solidifying. | 1. Allow the suspension to stir in the cold for several hours (or overnight) to allow crystals to grow larger before filtration.[8] 2. If the crude product is an oil or waxy solid, purify via column chromatography on silica gel. The crude solid can also be purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.[8] |
Optimized Experimental Protocol
This protocol is a robust starting point based on established procedures.[8][9]
Step 1: Preparation of the Vilsmeier Reagent
-
In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, ~4 equivalents).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, ~1.2 equivalents) dropwise via the dropping funnel to the stirred DMF over 30-60 minutes. Ensure the internal temperature does not rise above 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The mixture should become a thicker, pale-yellow to pinkish salt suspension.
Step 2: Formylation Reaction
-
Dissolve 6-chloro-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0-10 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 90 °C and maintain this temperature for 5-8 hours, or until TLC analysis indicates the complete consumption of the starting material.[9]
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Once all the ice has melted, slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a solution of sodium hydroxide (NaOH) with continuous stirring until the mixture is strongly basic (pH > 10).[9]
-
A pale yellow or off-white precipitate of this compound should form.
-
Stir the suspension in an ice bath for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum to yield the crude this compound.
Step 4: Purification (Optional)
-
The crude product is often of sufficient purity for subsequent steps.
-
If further purification is required, the solid can be recrystallized from hot ethanol or purified by silica gel column chromatography.[8]
Visualizations
Reaction Mechanism
The diagram below outlines the key steps of the Vilsmeier-Haack reaction on 6-chloroindole.
Caption: Vilsmeier-Haack reaction pathway for indole formylation.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common experimental issues.
Caption: A decision tree for troubleshooting the Vilsmeier-Haack reaction.
References
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Vilsmeier-Haack reaction. Name-Reaction.com. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2):783-790. Available at: [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]
-
Wang, Y., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. Available at: [Link]
-
Smith, G. (1963). Indole-3-aldehyde. Organic Syntheses, 4, 549. Available at: [Link]
-
6-Chloro-1H-indole-3-carboxaldehyde. PubChem. Available at: [Link]
-
Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (Note). Available at: [Link]
-
Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126. Available at: [Link]
-
Having some troubles with a Vislmeier-Haack reaction. Reddit. Available at: [Link]
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- 10. benchchem.com [benchchem.com]
Common impurities in 6-chloro-1H-indole-3-carbaldehyde and their identification
Welcome to the technical support center for 6-chloro-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and quality control professionals to navigate the common challenges associated with the purity and stability of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of this compound, and where do they come from?
The impurity profile of this compound is primarily dictated by its synthetic route and subsequent handling and storage conditions. Impurities can be broadly categorized into synthesis-related and degradation-related substances.
A. Synthesis-Related Impurities:
The most common industrial synthesis is the Vilsmeier-Haack reaction , which involves the formylation of an electron-rich aromatic ring.[1][2][3] This reaction, while efficient, can introduce several predictable impurities.
-
Unreacted Starting Material: Residual 6-chloro-1H-indole is a primary process-related impurity. Its presence indicates an incomplete reaction.
-
Reagent-Derived Impurities: The Vilsmeier reagent is formed in situ from dimethylformamide (DMF) and a halogenating agent, typically phosphoryl chloride (POCl₃).[4] Residuals or byproducts from these reagents can persist.[5]
-
Side-Reaction Products:
-
Di-formylated species: Although formylation strongly favors the C3 position of the indole ring, minor amounts of di-formylated products can occur under certain conditions.
-
Over-chlorinated indoles: Depending on the reaction control, other chlorinated isomers might form in trace amounts.
-
B. Degradation-Related Impurities:
These impurities arise from the inherent chemical instability of the molecule when exposed to certain environmental conditions.[6]
-
Oxidation Product: The aldehyde functional group is susceptible to oxidation, especially upon prolonged exposure to air or oxidizing agents, yielding 6-chloro-1H-indole-3-carboxylic acid .[5] This is often the most common degradant observed.
-
Hydrolysis Products: While the chloro-substituent is generally stable, harsh acidic or basic conditions during work-up or storage could potentially lead to its hydrolysis, forming hydroxy-indole derivatives.
-
Photolytic Degradants: Exposure to UV light can induce complex degradation pathways, leading to colored impurities and polymeric material.[7][8]
Troubleshooting & Analytical Guides
Q2: My initial HPLC analysis shows several unknown peaks. What is a systematic workflow for identifying them?
Observing unexpected peaks is a common challenge. A structured approach is critical to efficiently identify these unknowns without wasting valuable sample or time. The goal is to move from detection to structural elucidation.
The following diagram illustrates a logical workflow for impurity identification, starting from the initial observation in a routine analysis to the final structural confirmation.
Sources
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- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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- 8. ijrpp.com [ijrpp.com]
Stability issues of 6-chloro-1H-indole-3-carbaldehyde during reactions
Welcome to the technical support center for 6-chloro-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability issues and reactivity challenges associated with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.
I. Understanding the Molecule: A Double-Edged Sword
This compound is a valuable building block in medicinal chemistry, prized for its dual functionality: the reactive aldehyde group at the C3 position and the indole scaffold, a common motif in pharmacologically active compounds.[1] However, this reactivity also makes the molecule susceptible to degradation and side reactions under various experimental conditions. The presence of the electron-withdrawing chloro group on the benzene ring further modulates the electronic properties of the indole system, influencing its stability and reactivity.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, purification, and use of this compound.
Problem 1: Discoloration of the solid compound upon storage.
-
Question: My solid this compound has turned from a pale yellow to a brownish or pinkish color over time. Is it still usable?
-
Answer & Causality: This discoloration is a common observation for many indole derivatives and is often indicative of gradual oxidation or polymerization. The indole nucleus is susceptible to autoxidation, especially in the presence of light and air. The aldehyde group can also be slowly oxidized to the corresponding carboxylic acid (6-chloro-1H-indole-3-carboxylic acid). While minor discoloration may not significantly impact reactivity in some robust reactions, it signals a decrease in purity. For sensitive downstream applications, repurification is recommended.
-
Recommended Action:
-
Assess Purity: Before use, check the purity of the discolored material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) against a pure reference sample if available.
-
Repurification: If significant impurities are detected, repurify the compound by recrystallization or column chromatography (see Section IV for protocols).
-
Preventative Measures: Store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (2-8°C is often recommended for chlorinated compounds).[2]
-
Problem 2: Formation of multiple products during Vilsmeier-Haack formylation of 6-chloroindole.
-
Question: I am synthesizing this compound via the Vilsmeier-Haack reaction and observing multiple spots on my TLC plate, some of which are highly colored. What are these byproducts and how can I minimize them?
-
Answer & Causality: The Vilsmeier-Haack reaction, while generally efficient for formylating electron-rich heterocycles, can lead to side reactions.[3][4] Common byproducts include:
-
Di-formylated products: Although formylation typically occurs at the C3 position of the indole, over-reaction can lead to formylation at other positions, especially with highly activated substrates or excess reagent.[5]
-
Polymeric materials: Indoles are known to polymerize under acidic conditions, and the Vilsmeier-Haack reaction is performed under such conditions. This often results in the formation of insoluble, colored materials.
-
Products from ring-opening/rearrangement: In some cases, the indole ring can undergo rearrangement or opening under the reaction conditions.[6]
-
-
Recommended Action:
-
Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent (POCl₃/DMF) to the 6-chloroindole. A 1:1 to 1.5:1 ratio of the reagent to the substrate is a good starting point.[5]
-
Temperature Control: Maintain a low reaction temperature (typically 0°C) during the addition of the Vilsmeier reagent and the substrate to manage the reaction rate and improve selectivity.[7]
-
Order of Addition: Consider adding the Vilsmeier reagent dropwise to a solution of the 6-chloroindole to avoid localized high concentrations of the reagent.[5]
-
Reaction Monitoring: Monitor the reaction progress closely by TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.
-
Problem 3: Degradation of the compound during purification by silica gel chromatography.
-
Question: When I try to purify this compound on a silica gel column, I observe streaking and the appearance of new, often colored, spots on TLC. What is causing this and how can I improve my purification?
-
Answer & Causality: Standard silica gel is acidic, which can cause the degradation of acid-sensitive compounds like indoles. The acidic surface of the silica can catalyze polymerization or other acid-mediated decomposition reactions, leading to the observed streaking and formation of impurities.
-
Recommended Action:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with an eluent containing a small amount of a basic modifier, such as 1% triethylamine. Run the column with an eluent containing 0.5-1% triethylamine.[8]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina for the chromatography.[8]
-
Work Efficiently: Do not let the compound remain on the column for an extended period. Pack the column and run the chromatography as quickly as possible.[8]
-
Consider Recrystallization: If the crude product is a solid with relatively high purity (>85-90%), recrystallization is an excellent alternative to chromatography for obtaining highly pure material.[8]
-
III. Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for this compound?
-
A1: To ensure long-term stability, store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry place. For chlorinated compounds, storage at 2-8°C is often recommended.[2]
-
-
Q2: Can I use this compound in reactions under strongly acidic or basic conditions?
-
A2: Caution is advised. Under strongly acidic conditions, indoles are prone to polymerization. In the presence of strong bases, the aldehyde functionality can undergo reactions such as the Cannizzaro reaction or aldol condensation. Additionally, base-catalyzed reactions of indoles with aldehydes can sometimes lead to the formation of bis(indolyl)methanes as byproducts.[9][10] It is crucial to carefully control the reaction conditions and consider protecting the indole NH group if necessary.
-
-
Q3: What are the common impurities I should look for in commercially available this compound?
-
A3: Common impurities can originate from the synthesis (e.g., Vilsmeier-Haack reaction) or degradation. These may include unreacted 6-chloroindole, residual DMF and POCl₃, over-reacted products (di-formylated species), and the oxidation product, 6-chloro-1H-indole-3-carboxylic acid.[11]
-
-
Q4: How does the chloro-substituent affect the stability of the indole ring?
-
A4: The chlorine atom is an electron-withdrawing group, which can influence the electron density of the indole ring. This can affect its susceptibility to electrophilic attack and oxidation compared to the unsubstituted indole. The presence of a halogen can also impact intermolecular interactions and crystal packing, which may influence the solid-state stability of the compound.[12]
-
IV. Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Solvent Selection: In a test tube, suspend a small amount of the crude solid in a potential recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture of hexane/ethyl acetate). Heat the mixture to boiling. If the solid dissolves, it is a suitable solvent.
-
Dissolution: In a larger flask, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat at boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Optimized Vilsmeier-Haack Synthesis of this compound
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.05 equivalents) dropwise to the cold DMF, ensuring the temperature does not exceed 5°C. Stir the resulting mixture at 0°C for 30 minutes.
-
Formylation: Dissolve 6-chloroindole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 30-60 minutes.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up: Once the starting material is consumed, pour the reaction mixture slowly into a beaker of crushed ice and water.
-
Neutralization: Carefully neutralize the aqueous solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is basic.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography on deactivated silica gel.[8]
V. Visualizing Stability and Reactivity
Degradation Pathways
Vilsmeier-Haack Reaction Workflow
VI. References
-
CrystEngComm. An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA). [Link]
-
Reddit. Having some troubles with a Vislmeier-Haack reaction. [Link]
-
RSC Publishing. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]
-
MDPI. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. [Link]
-
MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]
-
National Institutes of Health. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]
-
Google Patents. Process of preparing purified aqueous indole solution.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Google Patents. Synthetic method for indole-3-carboxaldehyde compounds.
-
European Chlorinated Solvents Association. Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
ResearchGate. Haloindole Carboxaldehyde as an Emerging Precursor for the Synthesis of Versatile Essential Skeletons. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
PubMed. Stability of O-Phthalaldehyde-Derived Isoindoles. [Link]
-
European Chlorinated Solvents Association. Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
MDPI. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. [Link]
-
ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
-
National Institutes of Health. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. [Link]
-
Eurochlor. ECSA New Guidance on Storage and Handling for Chlorinated Solvents. [Link]
-
PubChem. 6-Chloro-1H-indole-3-carboxaldehyde. [Link]
-
National Institutes of Health. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. [Link]
-
PubMed. Water-stable fluorophores, produced by reaction with aldehyde solutions, for the histochemical localization of catechol- and indolethylamines. [Link]
-
National Institutes of Health. Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. [Link]
-
Wikipedia. Indole-3-carbaldehyde. [Link]
-
PubMed. Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection. [Link]
-
Journal of the American Chemical Society. Asymmetric Catalytic Construction of 1,1-Diheteroquaternary Tetrahydro-β-carbolines Enables Collective Syntheses of Polycyclic Alkaloids. [Link]
-
The Good Scents Company. indole-3-carboxaldehyde. [Link]
-
National Institutes of Health. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. [Link]
-
Organic Chemistry Portal. Novel Synthetic Approaches Toward Substituted Indole Scaffolds. [Link]
-
Office of Justice Programs. Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. [Link]
-
PubMed. Indole-3-carboxaldehyde alleviates acetaminophen-induced liver injury via inhibition of oxidative stress and apoptosis. [Link]
-
CiteDrive. Recent advances in oxidative dearomatization involving C–H bonds for constructing value-added oxindoles. [Link]
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- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. benchchem.com [benchchem.com]
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- 10. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting low yields in the synthesis of indole-3-carboxaldehyde derivatives
Introduction
Indole-3-carboxaldehyde and its derivatives are cornerstone intermediates in medicinal chemistry and materials science, serving as precursors for a vast array of bioactive compounds, including indole alkaloids and anti-cancer agents.[1][2] While several synthetic routes exist, the Vilsmeier-Haack and Reimer-Tiemann reactions remain the most prevalent methods for the C3-formylation of the indole nucleus.[1][3] However, researchers frequently encounter challenges, most notably low yields, which can stem from a variety of factors including reagent quality, reaction conditions, and substrate sensitivity.
This technical support guide provides a structured, in-depth resource for troubleshooting common issues encountered during the synthesis of these vital compounds. Designed for researchers, chemists, and drug development professionals, this center moves beyond simple procedural lists to explain the underlying chemical principles, enabling you to diagnose problems effectively and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Section 1: General Issues & Low Yields
-
Q1: My reaction yield is consistently low or zero. Where should I start troubleshooting?
-
Begin with a systematic evaluation of your reagents, reaction setup, and conditions. Low yields are often traced back to issues with reagent purity, moisture contamination, or sub-optimal temperature control.[4][5] A logical, step-by-step approach is the most efficient way to identify the root cause.
-
-
Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. What's happening?
-
The formation of multiple products often indicates side reactions, which can be caused by overly harsh conditions (e.g., high temperature), an incorrect stoichiometry of reactants, or the presence of oxygen leading to oxidation.[4] Consider using a milder catalyst or running the reaction under an inert atmosphere.
-
-
Q3: My final product is dark and appears impure, even after initial work-up. How can I improve its quality?
-
Colored impurities are common. Their presence suggests degradation of the starting material or product, or significant side reactions. The purification strategy is critical. Techniques like recrystallization with activated charcoal can be effective for removing colored byproducts.[6]
-
Section 2: Vilsmeier-Haack Reaction Specifics
-
Q4: Why is the Vilsmeier-Haack reaction so sensitive to moisture?
-
The reaction relies on the formation of the Vilsmeier reagent (a chloroiminium ion) from phosphorus oxychloride (POCl₃) and DMF.[7][8] POCl₃ reacts violently with water in a highly exothermic hydrolysis to form phosphoric acid and HCl.[9] This not only consumes your reagent but also introduces strong acids that can catalyze unwanted side reactions.
-
-
Q5: I followed a literature procedure for the Vilsmeier-Haack reaction, but the yield was poor. What parameters should I optimize first?
-
Temperature and reaction time are the most critical parameters to optimize. The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C), followed by heating to drive the formylation.[10] Monitor the reaction progress by TLC to avoid prolonged heating, which can lead to product degradation.
-
Section 3: Product Purification & Characterization
-
Q6: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
-
"Oiling out" typically occurs when the solution is supersaturated or cooling too quickly, or when the boiling point of the solvent is higher than the melting point of your compound-impurity mixture. Try re-heating the solution to re-dissolve the oil, adding a small amount of a co-solvent to reduce saturation, and allowing it to cool much more slowly.[6]
-
-
Q7: How can I confirm I have successfully synthesized indole-3-carboxaldehyde?
-
Spectroscopic analysis is essential. In ¹H NMR (DMSO-d₆), look for two key singlets: the aldehyde proton (CHO) around 9.95 ppm and the broad N-H proton of the indole ring around 12.1 ppm .[10][11] In Infrared (IR) spectroscopy, you should observe a strong carbonyl (C=O) stretch around 1600-1645 cm⁻¹ .[11]
-
In-Depth Troubleshooting Guides
Guide 1: A Systematic Approach to Diagnosing Low Yields
Low product yield is a multifaceted problem. The following decision tree provides a logical workflow to diagnose the underlying cause systematically.
Caption: A decision tree for systematically troubleshooting low yields.
Guide 2: Optimizing the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the preferred method for its typically high yields and selectivity for the C3 position of electron-rich indoles.[8][12] The reaction proceeds via an electrophilic aromatic substitution mechanism.
Caption: The logical workflow of the Vilsmeier-Haack reaction.
Success hinges on controlling several key parameters. Refer to the table below for starting points for optimization.
Table 1: Key Parameters for Vilsmeier-Haack Reaction Optimization
| Parameter | Recommendation | Rationale & Causality |
| Reagent Quality | Use freshly distilled POCl₃ and anhydrous DMF.[9][12] | POCl₃ readily hydrolyzes, while water in DMF will quench the Vilsmeier reagent. Impurities can drastically lower yield.[9] |
| Temperature | Add POCl₃ to DMF at 0-5 °C. Allow to stir at room temp, then heat to 60-90 °C for the reaction with indole.[10] | The initial formation of the Vilsmeier reagent is exothermic. Controlled addition at low temperature is crucial for safety and to prevent degradation. Subsequent heating is required to overcome the activation energy for the electrophilic substitution. |
| Stoichiometry | Use a slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents relative to indole). | Ensures complete consumption of the indole starting material. A large excess can complicate purification. |
| Reaction Time | 2-8 hours at elevated temperature. Monitor by TLC. | Reaction time is substrate-dependent. Prolonged heating can lead to decomposition of the product.[13] |
| Work-up | Quench the reaction on ice, then add aqueous base (e.g., NaOH, Na₂CO₃) until pH > 9.[12][14] | The iminium salt intermediate must be hydrolyzed to the aldehyde. This hydrolysis is rapid under basic conditions. |
Experimental Protocols
Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of Indole
This protocol is a representative example and should be adapted based on the specific indole derivative being used.
Materials:
-
Indole (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃, 1.2 equiv)
-
Sodium Hydroxide (NaOH) solution
-
Ice, Deionized Water
-
Dichloromethane or Ethyl Acetate for extraction
Procedure:
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (approx. 3 mL per 1 g of indole). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2 equiv) dropwise to the cold, stirring DMF via the dropping funnel over 30 minutes. Ensure the internal temperature does not exceed 10 °C. After addition, allow the mixture to stir at room temperature for 1 hour. A thick, crystalline Vilsmeier reagent may form.[15]
-
Formylation: Dissolve indole (1.0 equiv) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent mixture.
-
Reaction: Heat the reaction mixture to 85-90 °C and maintain for 5-8 hours.[10] Monitor the consumption of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Hydrolysis: With vigorous stirring, add a solution of NaOH (e.g., 3 M) until the solution is strongly alkaline (pH > 9). A solid precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts.
-
Drying & Purification: Air-dry the crude product. The resulting indole-3-carboxaldehyde is often sufficiently pure, but it can be further purified by recrystallization from ethanol.[12]
Protocol 2: Purification of Crude Indole-3-Carboxaldehyde by Recrystallization
-
Place the crude, dry indole-3-carboxaldehyde in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (ethanol is often effective) to dissolve the solid at an elevated temperature.[6][12]
-
Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Do not boil excessively.
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[6] Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration using a pre-heated funnel to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
To maximize recovery, cool the flask in an ice bath for at least 30 minutes.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Analytical Characterization
Confirming the identity and purity of your final product is a critical final step.
Table 2: Spectroscopic Data for Indole-3-carboxaldehyde
| Technique | Solvent | Key Signals (Chemical Shift δ, ppm or Wavenumber, cm⁻¹) | Reference |
| ¹H NMR | DMSO-d₆ | ~12.19 (s, 1H, NH ), 9.95 (s, 1H, CH O), 8.32-7.24 (m, aromatic H ) | [10][11] |
| ¹³C NMR | DMSO-d₆ | ~185.3 (CHO), 138.9, 137.4, 124.5, 123.8, 122.5, 121.2, 118.5, 112.8 (aromatic C) | [10][11] |
| FT-IR | KBr Pellet | ~3140-3180 (N-H stretch), ~1600-1645 (C=O carbonyl stretch) | [11][16] |
References
-
BenchChem. (2025). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem Technical Support.
-
BenchChem. (2025). Technical Support Center: Purification of Crude Indole-3-Carboxaldehyde. BenchChem Technical Support.
-
Kaur, N., & Kishore, D. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27477-27515.
-
Lherbet, C., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12567-12575.
- Freitag, J., & van Pée, K. H. (2022). Phosphorus Oxychloride: Production and Use. In The P-O Bond: A Multidisciplinary Perspective. De Gruyter.
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 725-746.
-
Order, R. B. V., & Lindwall, H. G. (1945). 3-Indole Aldehyde and Certain of Its Condensation Products. The Journal of Organic Chemistry, 10(2), 128–133.
-
BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Indole-3-Carboxaldehyde. BenchChem Technical Support.
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 48-63.
- S. K. Singh, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Chemistry, 02(03), 96-121.
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.
-
Chemistry Stack Exchange. (2020). Reimer-Tiemann reaction on indole.
-
Wang, Z., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15837–15846.
-
Organic Syntheses. (2014). Catalytic Vilsmeier-Haack Reaction.
-
Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Naik, N., et al. (2013). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 5(1), 230-236.
- Bingül, M. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 20(2), 317-325.
-
Smith, G. F. (1954). Indole-3-aldehyde. Organic Syntheses, 34, 57.
-
Google Patents. (2009). US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
- Al-Awadi, N. A., et al. (2019). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research, 5(2), 150-156.
-
Google Patents. (2021). RU2760000C1 - Method for producing indole-3-carbinol.
- Perwin, A., et al. (2022). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
-
Ge, Z., et al. (2006). Synthesis of substituted indole-3-carboxaldehyde derivatives. Request PDF.
-
Google Patents. (1999). US5911962A - Process for the purification of phosphorus oxychloride.
-
Stolar, T., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3323.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. BenchChem Technical Support.
-
Wikipedia. (n.d.). Reimer–Tiemann reaction.
-
PubChem. (n.d.). Indole-3-Carboxaldehyde. National Center for Biotechnology Information.
-
ChemicalBook. (n.d.). Indole-3-carboxaldehyde(487-89-8)IR1.
-
Chemistry Stack Exchange. (2020). Reimer-Tiemann reaction on indole.
-
Solubility of Things. (n.d.). Indole-3-carboxaldehyde.
-
ChemicalBook. (n.d.). Indole-3-carboxaldehyde.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction.
-
BenchChem. (2025). Improving the stability of 3h-Indole-2-carbaldehyde during storage. BenchChem Technical Support.
-
BenchChem. (2025). Application Notes & Protocols: Synthesis of Indole-3-carboxaldehyde via the Vilsmeier-Haack Reaction. BenchChem Technical Support.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 3. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 9. books.rsc.org [books.rsc.org]
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- 13. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent - Google Patents [patents.google.com]
- 16. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
Technical Support Center: Monitoring the Synthesis of 6-chloro-1H-indole-3-carbaldehyde by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 6-chloro-1H-indole-3-carbaldehyde. This valuable intermediate is commonly synthesized via the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich heterocycles.[1] Accurate reaction monitoring is critical for optimizing yield, minimizing impurity formation, and ensuring reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using TLC to monitor this specific reaction?
A1: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system). In the synthesis of this compound from 6-chloro-1H-indole, the product is significantly more polar than the starting material due to the introduction of the aldehyde group. This difference in polarity allows for clear separation on a TLC plate, enabling you to visualize the consumption of the starting material and the formation of the product over time. The aldehyde group provides a site for hydrogen bonding, leading to stronger interactions with the polar silica gel and thus a lower Retention Factor (Rf) compared to the less polar indole starting material.
Q2: How do I select an appropriate mobile phase for this analysis?
A2: The goal is to find a solvent system that provides good separation between your starting material and product, ideally with Rf values between 0.2 and 0.8 for clear visualization and accurate assessment. A common and effective mobile phase for separating indoles and their formylated derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2]
-
Starting Point: Begin with a 4:1 or 3:1 mixture of hexane:ethyl acetate.
-
Optimization:
-
If all spots remain near the baseline, the solvent system is not polar enough. Increase the proportion of ethyl acetate.
-
If all spots are near the solvent front, the system is too polar. Increase the proportion of hexane.
-
Fine-tuning the ratio will allow you to achieve optimal separation.
-
Q3: How can I visualize the spots on the TLC plate? My compounds are colorless.
A3: Indole derivatives are often UV-active due to their aromatic nature.
-
Primary Method (Non-destructive): Use a UV lamp at 254 nm. The indole ring system will absorb UV light, and the spots will appear as dark areas on the fluorescent green background of the TLC plate.[3] This method is non-destructive, allowing for further analysis of the plate if needed.
-
Secondary Method (Destructive): If UV visualization is not sufficient, various staining solutions can be used.
-
p-Anisaldehyde Stain: This is an excellent general-purpose stain for a wide variety of functional groups and often gives distinct colors for different compounds.
-
Potassium Permanganate (KMnO₄) Stain: This stain is sensitive to compounds that can be oxidized, such as aldehydes. The product spot should react readily.
-
Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as brown spots.[3][4]
-
Q4: What are the expected relative Rf values for the starting material and product?
A4: The product, this compound, is more polar than the starting material, 6-chloro-1H-indole. Therefore, the product will have a lower Rf value.
| Compound | Structure | Relative Polarity | Expected Rf Range (Hexane:EtOAc) |
| 6-chloro-1H-indole (Starting Material) | Lower | Higher (e.g., 0.6 - 0.8) | |
| This compound (Product) | Higher | Lower (e.g., 0.2 - 0.4) |
Note: These are illustrative Rf ranges. Actual values will depend on the exact solvent composition, temperature, and TLC plate used.
Troubleshooting Guide
This section addresses specific issues you may encounter while monitoring your reaction.
Issue 1: My TLC plate shows a streak instead of a distinct spot for the reaction mixture.
| Potential Cause | Explanation | Recommended Solution |
| Sample Overload | Applying too much of the reaction mixture to the TLC plate can saturate the stationary phase, leading to tailing or streaking. | Dilute your reaction aliquot in a suitable solvent (e.g., dichloromethane or ethyl acetate) before spotting. Apply the sample in small, repeated applications to the same spot, allowing the solvent to dry in between each application. |
| High Polarity of Reaction Solvent (e.g., DMF) | The Vilsmeier-Haack reaction is often performed in DMF. If a significant amount of this high-boiling, polar solvent is spotted on the plate, it will interfere with the chromatographic process. | After spotting the reaction mixture on the TLC plate, place the plate under high vacuum for a few minutes to evaporate the DMF before developing the plate. |
| Inappropriate Mobile Phase | If the mobile phase is too polar, it may not effectively resolve compounds, leading to streaking. | Try a less polar mobile phase by increasing the proportion of hexane. |
| Compound Instability on Silica | Some indole derivatives can be sensitive to the acidic nature of silica gel, causing decomposition and streaking. | Consider using alumina plates or pre-treating the silica plate by eluting it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1%) before spotting your sample. |
Issue 2: I see a new spot appearing that is not my starting material or desired product.
| Potential Cause | Explanation | Recommended Solution |
| Formation of a Diformylated Byproduct | If an excess of the Vilsmeier reagent is used or the reaction is run for too long, a second formyl group can be added to the indole ring. This diformylated product will be more polar than your desired mono-formylated product. | Monitor the reaction closely and quench it as soon as the starting material is consumed. Use a stoichiometric amount of the Vilsmeier reagent. The diformylated product would appear as a spot with a lower Rf than your desired product. |
| Formation of Indole Trimers | Under Vilsmeier conditions, indoles can sometimes form trimeric byproducts, which are significantly less polar than the desired product. | These byproducts would appear as spots with a higher Rf value, potentially close to the solvent front. Maintaining a low reaction temperature can help minimize their formation. |
| Chlorinated Byproducts | The Vilsmeier reagent itself can act as a chlorinating agent, especially at higher temperatures, leading to the formation of chlorinated byproducts. | Run the reaction at the lowest effective temperature. The polarity of such byproducts can vary, so careful analysis of all new spots is necessary. |
Issue 3: My starting material spot seems to have disappeared, but I have a low yield of the product.
| Potential Cause | Explanation | Recommended Solution |
| Formation of a Baseline Impurity | A highly polar byproduct or decomposed material may be forming that does not move from the baseline in your current TLC system. | Try a more polar mobile phase (e.g., increase the ethyl acetate concentration) to see if you can move the baseline spot. This will help you account for all the mass from your starting material. |
| Incomplete Work-up | The initial product of the Vilsmeier-Haack reaction is an iminium salt intermediate, which is then hydrolyzed to the aldehyde during aqueous work-up. If you take a TLC sample directly from the reaction mixture before work-up, you will be analyzing the iminium salt, which is very polar and may remain at the origin. | To get a more accurate picture of the reaction progress, take a small aliquot of the reaction mixture, perform a mini-quench by adding it to a small amount of water or dilute base, extract with an organic solvent, and then spot the organic layer on your TLC plate. |
Experimental Protocols
Protocol 1: Preparation of TLC Plate and Chamber
-
Obtain a silica gel 60 F254 TLC plate.
-
Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
-
Mark three lanes on the starting line for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Prepare the developing chamber by adding the chosen mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. Close the chamber.
Protocol 2: Monitoring the Reaction
-
Prepare a dilute solution of your starting material (6-chloro-1H-indole) in a suitable solvent (e.g., dichloromethane) for spotting.
-
At t=0 and subsequent time points, withdraw a small aliquot of the reaction mixture using a glass capillary.
-
Spot the starting material solution in the 'SM' lane.
-
Spot the reaction mixture in the 'RM' lane.
-
In the 'C' lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of it (this is the co-spot). The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.
-
Carefully place the TLC plate in the saturated developing chamber and close the lid.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry completely.
-
Visualize the plate under a UV lamp and circle the spots with a pencil.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis and monitoring of this compound.
TLC Troubleshooting Logic
Caption: Decision tree for troubleshooting common TLC issues in this synthesis.
References
Technical Support Center: Scaling the Synthesis of 6-chloro-1H-indole-3-carbaldehyde
Welcome to the technical support center for the synthesis and scale-up of 6-chloro-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals who are working with this important synthetic intermediate. Here, we move beyond simple protocols to address the practical challenges and nuanced chemical principles encountered during laboratory and pilot-scale production. Our focus is on providing actionable solutions and preventative strategies grounded in established chemical expertise.
The Vilsmeier-Haack reaction stands as the most prevalent and efficient method for the C3-formylation of electron-rich heterocycles like 6-chloro-1H-indole.[1][2] It involves the formation of an electrophilic chloroiminium salt, the "Vilsmeier reagent," from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid halide (most commonly phosphorus oxychloride, POCl₃).[3][4] This electrophile then attacks the indole ring, leading to the desired aldehyde after aqueous work-up. While robust, the reaction is not without its challenges, particularly concerning reagent purity, thermal control, and byproduct formation, all of which are magnified during scale-up.
This document is structured into a troubleshooting guide for immediate problem-solving and a frequently asked questions (FAQs) section to address broader strategic considerations for process scale-up.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low, or I've recovered only starting material. What went wrong?
This is the most common issue, often pointing to a problem with the Vilsmeier reagent itself or the reaction conditions.
-
Probable Cause A: Deactivated Vilsmeier Reagent. The Vilsmeier reagent, (chloromethylene)dimethylammonium chloride, is highly moisture-sensitive. Any water present in the DMF or reaction vessel will rapidly quench the reagent and hydrolyze the POCl₃, preventing the formation of the necessary electrophile. DMF is also hygroscopic and can degrade over time to produce dimethylamine, which can intercept the Vilsmeier reagent.[5]
-
Solution A: Rigorous Anhydrous Technique.
-
Reagent Quality: Use a fresh, unopened bottle of high-purity, anhydrous DMF. If the bottle has been open for a while, consider using molecular sieves to dry it or purchase a new one.
-
Atmosphere: Conduct the entire reaction, from reagent formation to indole addition, under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed moisture.
-
-
Probable Cause B: Improper Thermal Control. The formation of the Vilsmeier reagent from DMF and POCl₃ is a highly exothermic process. If the addition is too fast or cooling is insufficient, side reactions can occur. Conversely, the subsequent electrophilic substitution on the indole ring requires a certain activation energy.
-
Solution B: Strict Temperature Profiling.
-
Reagent Formation: Pre-cool the DMF to 0 °C in an ice-salt or acetone/dry ice bath. Add the POCl₃ dropwise via an addition funnel, ensuring the internal temperature never exceeds 5-10 °C.
-
Formylation Reaction: After the Vilsmeier reagent has formed (typically after stirring for 30-60 minutes at low temperature), the indole solution can be added. The reaction may require warming to room temperature or gentle heating (e.g., 80-90 °C) to proceed to completion, depending on the specific substrate.[6] Monitor progress closely by TLC or LC-MS.
-
Question 2: The crude product is a dark, tarry solid and difficult to purify. How can I prevent this and clean it up?
The formation of colored, polymeric byproducts is often a sign of degradation, either of the starting material or the product, under the strongly acidic reaction conditions.
-
Probable Cause: Acid-Mediated Polymerization. Indoles can be unstable in strong acid, leading to polymerization. Overly long reaction times or excessive temperatures can exacerbate this issue.
-
Solution: Minimize Reaction Time and Control Temperature.
-
Reaction Monitoring: Do not run the reaction for a fixed time blindly. Use TLC or LC-MS to determine the point of maximum product formation and minimal byproduct accumulation.
-
Prompt Work-up: Once the reaction is complete, quench it immediately. Do not let the reaction mixture stand for extended periods.
-
Purification Strategy: If you obtain a dark crude product, column chromatography on silica gel is often the most effective purification method. A gradient elution, for example with ethyl acetate in hexane, can help separate the desired product from more polar and non-polar impurities.[7] Recrystallization from a solvent system like ethanol/water may also be effective for removing minor impurities.[7]
-
Question 3: My purified product shows an unexpected nitrile peak in the IR or mass spectrum. What is this impurity?
This is likely the 3-cyanoindole derivative, a known byproduct in Vilsmeier-Haack reactions.[7]
-
Probable Cause: In-situ Formation of Nitrogen-Containing Impurities. The formyl group of the product can react with nitrogen-containing species, like hydroxylamine or ammonia derivatives (which may be present as impurities in reagents), to form an oxime or imine. This intermediate can then dehydrate under the acidic conditions to yield the nitrile.[7] Using ammonia-based solutions for quenching can also lead to this byproduct.
-
Solution: High-Purity Reagents and Proper Quenching.
-
Reagent Purity: Use high-purity, anhydrous solvents and freshly distilled reagents to minimize nitrogen-containing contaminants.[7]
-
Inert Atmosphere: Working under an inert atmosphere helps prevent side reactions with atmospheric components.[7]
-
Quenching Method: Quench the reaction by pouring it onto crushed ice and then neutralizing with a saturated sodium bicarbonate or sodium carbonate solution, rather than an ammonia-based solution.[6][7]
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Moisture contamination; Decomposed DMF/POCl₃ | Use fresh, anhydrous reagents; Maintain a strict inert atmosphere. |
| Improper temperature control during reagent formation or reaction. | Add POCl₃ to DMF at 0-5 °C; Monitor reaction by TLC to optimize time and temperature. | |
| Dark/Tarry Product | Acid-catalyzed polymerization of indole or product. | Minimize reaction time; Avoid excessive temperatures; Quench promptly upon completion. |
| Inefficient purification. | Utilize column chromatography (e.g., Hexane/EtOAc gradient) or recrystallization. | |
| Nitrile Impurity | Contaminants in reagents; Improper work-up. | Use high-purity reagents; Quench with ice/water and neutralize with NaHCO₃, not ammonia. |
Scaling-Up Synthesis: Frequently Asked Questions (FAQs)
Scaling up a reaction from grams to kilograms introduces new challenges related to safety, material handling, and process control.
Q1: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
The primary concern is the management of the highly exothermic reaction between DMF and POCl₃. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway reaction can lead to a rapid increase in temperature and pressure, posing a significant hazard. Furthermore, POCl₃ is highly corrosive and toxic, reacting violently with water.
Safety Recommendations:
-
Controlled Addition: Use a calibrated pump for the slow, subsurface addition of POCl₃ to the cooled DMF.
-
Efficient Cooling: Employ a reactor with a cooling jacket and ensure adequate coolant flow. An internal cooling coil may be necessary for very large scales.
-
Emergency Quench: Have a plan and the necessary materials ready for an emergency quench (e.g., a large volume of a suitable, non-reactive solvent).
-
Ventilation: Work in a well-ventilated area or a walk-in fume hood to handle the corrosive fumes.
Q2: How should the work-up procedure be adapted for a large-scale reaction?
Quenching a large volume of a Vilsmeier reaction mixture can be hazardous if not done correctly. Adding water directly to the hot reaction mixture can cause a violent, exothermic reaction.
Scale-Up Work-up Protocol:
-
Prepare a separate, appropriately sized vessel containing a stirred mixture of crushed ice and water.
-
Slowly transfer the completed reaction mixture into the ice/water slurry. This allows for better temperature control.
-
Once the addition is complete, slowly add a base (e.g., saturated sodium carbonate or sodium hydroxide solution) to neutralize the acid and precipitate the product. Monitor the pH carefully.
-
The precipitated solid can then be isolated by filtration, washed thoroughly with water to remove inorganic salts, and dried. A patent for a similar synthesis reports high yield after precipitating the product with a saturated sodium carbonate solution.[6]
Q3: Are there greener or more modern alternatives to the classical POCl₃/DMF system?
Yes, the field is evolving. While the POCl₃/DMF system is cost-effective and widely used, concerns over its atom economy and hazardous nature have spurred research into alternatives.
-
Catalytic Vilsmeier-Haack Reactions: Recent studies have demonstrated catalytic versions of the Vilsmeier-Haack reaction that use a phosphine oxide catalyst. These methods can be milder and more efficient for certain substrates.[8]
-
Alternative Reagents: Other reagents like oxalyl chloride or thionyl chloride can be used in place of POCl₃, but they present their own handling challenges.
For most industrial applications, the classical POCl₃/DMF method remains dominant due to its low cost and proven reliability. Process optimization to improve safety and efficiency is often prioritized over adopting entirely new reagent systems.
Detailed Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is intended for trained organic chemists. A thorough risk assessment should be conducted prior to any experiment.
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4.0 equiv.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the pale yellow mixture at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 6-chloro-1H-indole (1.0 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.[6]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The product spot should be visible under UV light and will have a lower Rf than the starting indole.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a stirred slurry of crushed ice (approx. 10 g per 1 g of indole). A precipitate should form. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is ~8-9. Stir for 30 minutes.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3x) to remove residual salts.
-
Drying: Dry the pale yellow solid under vacuum to obtain the crude this compound. A yield of over 90% can be expected.[6]
Purification by Recrystallization
-
Place the crude, dried solid in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to maximize crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack Formylation.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for Synthesis and Purification.
References
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
-
Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. Available at: [Link]
-
Continuous-Flow Preparation and Use of β-Chloro Enals Using the Vilsmeier Reagent. ACS Publications. Available at: [Link]
-
Having some troubles with a Vislmeier-Haack reaction. Reddit. Available at: [Link]
-
Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. Available at: [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
Handling and safety precautions for phosphorus oxychloride in Vilsmeier-Haack reaction
Welcome to the comprehensive guide on the safe handling and troubleshooting of phosphorus oxychloride (POCl₃) in the Vilsmeier-Haack reaction. This resource is designed for researchers, scientists, and drug development professionals to ensure both experimental success and laboratory safety.
I. Understanding the Role and Hazards of Phosphorus Oxychloride
The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] At the heart of this reaction is the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride.[1][2][6][7][8] While indispensable, POCl₃ is a hazardous substance that demands meticulous handling.[9][10][11][12]
Key Hazards of Phosphorus Oxychloride:
-
Corrosivity: POCl₃ is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[10][11][12][13][14]
-
Reactivity with Water: It reacts violently and exothermically with water and moisture, releasing toxic and corrosive fumes of hydrochloric acid (HCl) and phosphoric acid.[8][10][11][13][14]
-
Toxicity: Inhalation of its vapors can be fatal, and exposure may lead to delayed pulmonary edema.[9][10][11][13]
II. Frequently Asked Questions (FAQs) on Safe Handling
This section addresses common questions regarding the safe use of POCl₃ in the Vilsmeier-Haack reaction.
Q1: What is the correct Personal Protective Equipment (PPE) for handling phosphorus oxychloride?
A1: Due to its corrosive and toxic nature, a comprehensive PPE ensemble is mandatory. This includes:
-
Eye Protection: Chemical safety goggles and a full-face shield.[13][15][16]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., Neoprene).[10][15] Always consult glove manufacturer compatibility charts.
-
Body Protection: A lab coat, long-sleeved clothing, and in some cases, a chemical-resistant apron or suit.[9][10][13]
-
Respiratory Protection: All manipulations should be conducted in a certified chemical fume hood.[15][16] For situations with potential for exposure above the permissible limit, a NIOSH-approved respirator is required.[9][10][14]
Q2: How should I properly store and handle phosphorus oxychloride?
A2:
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, and strong bases.[9][11][12][17] The container should be tightly sealed, and it is often recommended to store under an inert atmosphere like nitrogen.[15][16]
-
Handling: Always handle POCl₃ in a chemical fume hood.[15][16] Use clean, dry glassware and non-sparking tools.[18] Facilities should be equipped with an emergency eyewash station and safety shower.[10][16]
Q3: What is the safest way to add POCl₃ to the reaction mixture?
A3: The addition of POCl₃ to DMF is an exothermic reaction that generates the Vilsmeier reagent.[19]
-
Order of Addition: Typically, POCl₃ is added dropwise to a cooled solution of DMF (often in a co-solvent like dichloromethane). This helps to control the initial exotherm.
-
Temperature Control: Maintain a low temperature (e.g., 0-5 °C) during the addition using an ice bath to prevent uncontrolled temperature spikes.[19]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of moisture, which can react violently with POCl₃ and decompose the Vilsmeier reagent.[20]
Q4: What is the standard procedure for quenching a Vilsmeier-Haack reaction containing excess POCl₃?
A4: A "reverse quench" is the safest and most widely accepted method.[8][21]
-
Procedure: The cooled reaction mixture is slowly and carefully added to a vigorously stirred mixture of crushed ice or ice-cold water.[8] This ensures that the POCl₃ is always the limiting reagent in the quenching vessel, allowing for better heat dissipation.[21]
-
Neutralization: Following the initial quench, the acidic mixture is neutralized with a base, such as sodium acetate or sodium bicarbonate.[1][21][22]
III. Troubleshooting Guide for Common Experimental Issues
This section provides solutions to common problems encountered during the Vilsmeier-Haack reaction, with a focus on issues related to POCl₃.
Issue 1: The reaction mixture solidifies or becomes difficult to stir during the addition of POCl₃.
-
Cause: This is often due to the precipitation of the Vilsmeier reagent, which can be a thick solid.[23]
-
Solution:
-
Solvent: Use an appropriate anhydrous co-solvent (e.g., dichloromethane, 1,2-dichloroethane) to help keep the reagent in solution.[24]
-
Stirring: Employ a robust mechanical stirrer instead of a magnetic stir bar for larger-scale reactions.
-
Addition Rate: Slow down the rate of POCl₃ addition to manage the precipitation.
-
Issue 2: Low or no yield of the desired formylated product.
-
Cause: This can be due to several factors:
-
Moisture Contamination: Water will decompose the Vilsmeier reagent.[20]
-
Reagent Quality: Old or improperly stored POCl₃ and DMF can lead to poor results. DMF can decompose to dimethylamine, which can interfere with the reaction.[25]
-
Insufficient Activation: The aromatic substrate may not be electron-rich enough for the reaction to proceed efficiently.[2][7]
-
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents and fresh, high-purity reagents.
-
Reaction Temperature: For less reactive substrates, increasing the reaction temperature after the initial formation of the Vilsmeier reagent may be necessary.[22]
-
Stoichiometry: Carefully control the molar ratio of the reagents. A slight excess of the Vilsmeier reagent is often used.[24]
-
Issue 3: Formation of chlorinated byproducts.
-
Cause: The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures or with certain substrates.[6][24]
-
Solution:
Issue 4: A delayed and uncontrolled exothermic reaction during workup.
-
Cause: This is a significant safety hazard that can arise from incomplete hydrolysis of POCl₃ or its intermediates at low temperatures.[21]
-
Solution:
-
Controlled Quench Temperature: Instead of quenching at 0-5 °C where hydrolysis can be sluggish, consider a controlled quench at a slightly elevated temperature (e.g., 35-40 °C) to ensure immediate and controlled hydrolysis.[21]
-
Sufficient Stirring and Time: Ensure vigorous stirring during the quench and allow sufficient time for the complete hydrolysis of all reactive phosphorus species.[21]
-
IV. Experimental Protocols and Visual Guides
Data Presentation: Properties of Phosphorus Oxychloride
| Property | Value |
| CAS Number | 10025-87-3[14] |
| Molecular Formula | Cl₃OP[18] |
| Appearance | Colorless to pale yellow, fuming, oily liquid[10][18] |
| Boiling Point | 105.8 °C[14] |
| Melting Point | 1.25 °C[17] |
| Density | 1.645 g/mL at 25 °C[17] |
Experimental Workflow: Vilsmeier-Haack Reaction
Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.
Mechanism: Formation of the Vilsmeier Reagent
Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.
V. References
-
Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved from [Link]
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Vilsmeier haack rxn | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack reaction - Name-Reaction.com. (n.d.). Retrieved from [Link]
-
Synthesis of Vilsmeier reagent - PrepChem.com. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - Scirp.org. (2013). Retrieved from [Link]
-
Phosphorus(V) oxychloride - SAFETY DATA SHEET. (2025). Retrieved from [Link]
-
Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved from [Link]
-
Method for preparing vilsmeier reagent - Google Patents. (2020). Retrieved from
-
PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS - Loba Chemie. (2015). Retrieved from [Link]
-
Vilsmeier reagent - Wikipedia. (n.d.). Retrieved from [Link]
-
Phosphorus oxychloride - Lanxess. (2015). Retrieved from [Link]
-
Phosphorus oxychloride | POCl3 | CID 24813 - PubChem. (n.d.). Retrieved from [Link]
-
Safety Guideline - ChemTrack.org. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet - Phosphorus Oxychloride - Cole-Parmer. (n.d.). Retrieved from [Link]
-
Phosphorus oxychloride - ChemBK. (2024). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Having some troubles with a Vislmeier-Haack reaction. - Reddit. (2021). Retrieved from [Link]
-
How can I improve the Vilsmeier-Haack reaction? - ResearchGate. (2020). Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier haack rxn | PPTX [slideshare.net]
- 4. name-reaction.com [name-reaction.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
- 12. lobachemie.com [lobachemie.com]
- 13. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. lanxess.com [lanxess.com]
- 15. Safety Guideline [chemtrack.org]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. chembk.com [chembk.com]
- 18. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. reddit.com [reddit.com]
- 26. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
Vilsmeier-Haack Reaction of Indoles: A Technical Support Troubleshooting Guide
Welcome to the Technical Support Center for the Vilsmeier-Haack reaction of indoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the work-up and purification stages of this powerful formylation reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices, ensuring you can navigate common pitfalls and optimize your synthetic outcomes.
Introduction: The Criticality of the Work-up Phase
The Vilsmeier-Haack reaction is a cornerstone method for the C3-formylation of electron-rich indoles, yielding indole-3-carboxaldehydes that are pivotal intermediates in medicinal chemistry. The reaction involves the formation of the Vilsmeier reagent (a chloroiminium salt) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts as the electrophile.[1] While the reaction itself is robust, the work-up procedure—the process of quenching the reaction and isolating the product—is fraught with potential complications. It is during this phase that yields can be compromised, impurities can form, and product loss can occur. This guide provides a detailed exploration of the work-up, structured as a series of frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction quenched by pouring it onto ice? What happens if I add water directly to my reaction flask?
A1: This is a critical safety and efficiency consideration. The Vilsmeier-Haack reaction mixture contains unreacted POCl₃ and the Vilsmeier reagent. Both react vigorously and exothermically with water.
-
Causality: Pouring the reaction mixture onto a large volume of crushed ice (a "reverse quench") serves two primary purposes. First, the ice provides a large thermal sink to absorb the significant heat generated during the hydrolysis of excess POCl₃ and the iminium salt intermediate. Adding water directly to the warm reaction flask can cause a violent, uncontrolled exotherm, potentially leading to boiling, splashing of corrosive materials, and a dangerous pressure increase.[2] Second, the slow, controlled addition to ice ensures a gradual and manageable hydrolysis process.
Q2: The protocol calls for neutralization with a base. Can I use sodium hydroxide (NaOH)? Why is a weaker base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) often recommended?
A2: While NaOH will effectively neutralize the acidic byproducts (phosphoric and hydrochloric acid), it is a strong, aggressive base that can introduce a host of new problems. Weaker bases are generally preferred for their milder action.[3]
-
Causality & Risks of Strong Bases (NaOH):
-
Cannizzaro-type Reactions: Aldehydes lacking an alpha-hydrogen, like some indole-3-carboxaldehydes, can undergo disproportionation in the presence of a strong base to form the corresponding carboxylic acid and alcohol. This is an irreversible side reaction that consumes your product.
-
Aldol and Condensation Reactions: The aldehyde product can undergo base-catalyzed self-condensation or other side reactions, leading to colored, high-molecular-weight impurities that are difficult to remove.[4]
-
Degradation: The indole nucleus itself can be sensitive to strongly basic conditions, especially at elevated temperatures that might arise from an aggressive neutralization.
-
-
Benefits of Weaker Bases (Na₂CO₃, NaHCO₃):
-
Controlled Neutralization: These bases provide a buffered, less aggressive neutralization, minimizing the risk of a runaway exotherm and localized "hot spots" where side reactions can occur.
-
Product Stability: The resulting pH is typically in the 8-10 range, which is generally sufficient to deprotonate any phenolic groups and ensure the product is in its free form without being harsh enough to promote significant degradation or side reactions.[5]
-
Gas Evolution as an Indicator: The effervescence (CO₂ release) when using carbonate or bicarbonate provides a visual cue that neutralization is occurring and helps with mixing.
-
Q3: My product precipitated upon neutralization. Is filtration sufficient for purification?
A3: While direct precipitation is a good sign and simplifies isolation, the precipitate is rarely pure indole-3-carboxaldehyde. It is almost always necessary to perform further purification.
-
Causality: The precipitate can be contaminated with several impurities:
-
Inorganic Salts: Phosphates and chlorides from the neutralization will precipitate alongside your product. Washing thoroughly with cold water during filtration is essential to remove these.
-
Unreacted Starting Material: If the reaction did not go to completion, the starting indole may be present.
-
Side Products: Other organic byproducts formed during the reaction or work-up can co-precipitate.
-
Always assess the purity of the filtered solid by Thin-Layer Chromatography (TLC) and melting point before deciding on the next purification step.
Troubleshooting Guide
This section addresses specific problems you may encounter during the work-up and purification, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: Vilsmeier reagent is extremely moisture-sensitive. | 1. Ensure all glassware is flame- or oven-dried. Use anhydrous DMF and distill POCl₃ if its purity is questionable. Run the reaction under an inert atmosphere (Nitrogen or Argon). |
| 2. Impure DMF: Old DMF can contain dimethylamine from decomposition, which reacts with the Vilsmeier reagent. | 2. Use a fresh, sealed bottle of anhydrous DMF or distill it from a suitable drying agent before use. | |
| 3. Incomplete Hydrolysis: The iminium salt intermediate is water-soluble and will be lost in the aqueous layer if not fully hydrolyzed to the aldehyde. | 3. After neutralization, stir the biphasic mixture vigorously for at least 30-60 minutes to ensure complete hydrolysis before extraction. Gentle warming can sometimes facilitate this, but must be done cautiously to avoid degradation. | |
| 4. Product Lost in Aqueous Layer: Some indole-3-carboxaldehydes have slight water solubility, especially if the aqueous layer is not saturated. | 4. Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and "salts out" the organic product, improving extraction efficiency. | |
| Formation of a Persistent Emulsion During Extraction | 1. Fine Particulate Matter: Insoluble inorganic salts or polymeric material can stabilize emulsions. | 1. Filter the entire biphasic mixture through a pad of Celite® before attempting separation. |
| 2. Insufficient pH Adjustment: A pH close to neutral can sometimes lead to emulsions. | 2. Ensure the aqueous layer is distinctly basic (pH 9-10) before extraction. | |
| Dark, Tarry, or Intractable Material Forms | 1. Excessive Heat: The indole ring is sensitive to strong acid and high temperatures, leading to polymerization. | 1. Maintain strict temperature control, especially during Vilsmeier reagent formation and the initial reaction. Quench slowly onto a large excess of ice. |
| 2. Highly Reactive Substrate: Electron-rich indoles (e.g., those with methoxy groups) are more prone to degradation. | 2. Use milder reaction conditions (lower temperature, shorter reaction time) and monitor carefully by TLC. | |
| Multiple Spots on TLC, Difficult to Separate | 1. N-Formylation: The Vilsmeier reagent can sometimes formylate the indole nitrogen, especially if the C3 position is blocked (e.g., in skatole).[6] | 1. N-formylindoles are often less polar than their C-formylated counterparts. Adjusting the polarity of the chromatography eluent (e.g., increasing the percentage of ethyl acetate in hexane) can help separate them. |
| 2. Di-formylation: In some cases, a second formylation can occur, particularly on activated methyl groups.[7] | 2. These products are typically more polar. Column chromatography is usually effective for separation. | |
| 3. 3-Cyanoindole Formation: Impurities in the reagents or reaction with atmospheric nitrogen can lead to the formation of 3-cyanoindole. | 3. This byproduct often has a similar polarity to the desired aldehyde, making separation challenging. Careful column chromatography with a shallow solvent gradient is required. Using high-purity, anhydrous reagents and an inert atmosphere minimizes its formation. |
Experimental Protocols & Visualization
Standard Work-Up & Isolation Protocol
-
Cooling & Quenching: After the reaction is deemed complete by TLC, cool the reaction flask to room temperature. In a separate, larger beaker, prepare a vigorously stirred slurry of crushed ice and water.
-
Controlled Addition: Slowly and carefully, pour the reaction mixture in a thin stream into the ice slurry. The addition should be slow enough to keep the quench temperature at or below 20 °C.
-
Neutralization: While continuing to stir vigorously in an ice bath, slowly add a saturated aqueous solution of sodium carbonate or sodium bicarbonate portion-wise. Monitor the pH with litmus paper or a pH meter. Continue adding base until the mixture is alkaline (pH 8-10) and effervescence ceases.
-
Hydrolysis & Precipitation/Extraction:
-
If a solid precipitates: Continue stirring the cold slurry for 30-60 minutes. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a small amount of a cold, non-polar solvent (like hexane) to remove less polar impurities. Air-dry the solid.
-
If no solid precipitates: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x volume of the aqueous layer).
-
-
Drying & Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification Protocols
| Method | Procedure |
| Recrystallization | Solvent Selection: Ethanol, methanol, or an ethanol/water mixture are excellent choices for many indole-3-carboxaldehydes.[8] Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration. |
| Column Chromatography | Stationary Phase: Silica gel (60 Å, 230-400 mesh). Eluent System: A mixture of a non-polar solvent (hexane or petroleum ether) and a polar solvent (ethyl acetate) is standard.[9] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis. TLC Visualization: Indole derivatives can be visualized under a UV lamp (254 nm).[10] Staining with a ceric ammonium molybdate (CAM) or p-anisaldehyde stain can also be effective. |
Visualization with Graphviz
General Work-up Workflow
Caption: General workflow for the Vilsmeier-Haack reaction work-up.
Hydrolysis & Neutralization Chemistry
Caption: Key chemical transformations during the work-up process.
References
-
Chatterjee, A., & Biswas, K. M. (1973). Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N-Formylindoles. The Journal of Organic Chemistry, 38(22), 4002–4005. [Link][6]
-
Fritz, H. (1959). Formylierung von Indoleninen mit dem Vilsmeier-Reagenz. Chemische Berichte, 92(8), 1809-1817. [Link][2][7]
-
Progress in Chemical and Biochemical Research. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(1), 22-35. [Link][10][11]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-740. [Link][4]
-
ResearchGate. (2009). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link][12]
-
Name-Reaction.com. Vilsmeier-Haack reaction. [Link]
-
Brainly. (2024). Why is sodium bicarbonate used instead of sodium hydroxide for the initial extraction in this experiment?. [Link][3]
-
Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. [5]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. growingscience.com [growingscience.com]
- 8. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Chloro vs. 6-Chloro-1H-indole-3-carbaldehyde for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, halogenated indoles serve as pivotal intermediates for the construction of complex, biologically active molecules. The precise positioning of a halogen substituent on the indole scaffold can profoundly influence the molecule's electronic properties, metabolic stability, and ultimately, its pharmacological profile. This guide provides an in-depth, objective comparison of the reactivity of two closely related, yet distinct, building blocks: 5-chloro-1H-indole-3-carbaldehyde and 6-chloro-1H-indole-3-carbaldehyde. By integrating theoretical principles with supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed for informed substrate selection and reaction optimization.
The Decisive Role of Chlorine's Position: An Electronic Perspective
The reactivity of the indole ring is fundamentally governed by the electron density of its bicyclic system, particularly the pyrrole moiety. The introduction of a chlorine atom, an electronegative yet resonance-donating substituent, creates a nuanced electronic landscape that differs significantly between the 5- and 6-positions.
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution, with the C3 position being the most nucleophilic. The nitrogen atom's lone pair of electrons is delocalized throughout the ring system, but this delocalization is not uniform.
At the 5-position , the chlorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect deactivates the entire indole ring towards electrophilic attack to some extent. However, the chlorine atom also possesses lone pairs of electrons that can participate in resonance (+R effect), donating electron density back to the ring. For the 5-position, this resonance donation can be transmitted to the C3 position, partially offsetting the inductive withdrawal.
Conversely, when the chlorine atom is at the 6-position , its inductive effect is still felt throughout the molecule. However, the resonance donation from the 6-position is less effective at increasing the electron density at the C3 position. This is because the resonance structures that place a negative charge on C3 from a substituent at C6 are less favorable. Consequently, the deactivating inductive effect of the chlorine atom is more pronounced at the C3 position when it is located at C6 compared to C5.
This differential in electron density at the crucial C3 position is the primary determinant of the relative reactivity of the parent chloroindoles in electrophilic substitution reactions, such as the Vilsmeier-Haack formylation.
Vilsmeier-Haack Formylation: A Head-to-Head Comparison
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic compounds, including indoles, at the C3 position.[1] A direct comparison of the synthesis of 5-chloro- and this compound from their respective chloroindole precursors provides compelling experimental evidence for the difference in their reactivity.
A patented synthetic method provides a clear, side-by-side comparison of the Vilsmeier-Haack formylation of 4-chloro-2-methylaniline (precursor to 5-chloro-1H-indole-3-carbaldehyde) and 5-chloro-2-methylaniline (precursor to this compound).[2]
| Parameter | 5-Chloro-1H-indole-3-carbaldehyde | This compound |
| Starting Material | 4-Chloro-2-methylaniline | 5-Chloro-2-methylaniline |
| Reaction Temperature | 85 °C | 90 °C |
| Reaction Time | 5 hours | 8 hours |
| Yield | 90% | 91% |
| Reference | [2] | [2] |
From this data, it is evident that the synthesis of the 6-chloro isomer requires a higher reaction temperature and a significantly longer reaction time to achieve a comparable yield. This suggests that the 5-chloro-2-methylaniline precursor is less reactive towards the Vilsmeier reagent, which is consistent with the theoretical electronic arguments presented earlier. The chlorine atom at the 5-position of the aniline precursor (which becomes the 6-position of the indole) exerts a stronger deactivating effect on the cyclization and subsequent formylation reactions.
Experimental Protocol: Vilsmeier-Haack Synthesis of Chloro-Substituted Indole-3-Carbaldehydes[2]
A. Synthesis of 5-chloro-1H-indole-3-carbaldehyde
-
To a flask containing 10g (70.6 mmol) of 4-chloro-2-methylaniline, add 10 ml of DMF.
-
Slowly add 20 ml of a prepared Vilsmeier reagent dropwise at 0 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Increase the temperature to 85 °C and heat the reaction for 5 hours.
-
After the reaction, add saturated sodium carbonate solution until the mixture is basic, precipitating a pale yellow solid.
-
Filter and dry the solid to obtain 11 g of 5-chloro-1H-indole-3-carbaldehyde (90% yield).
B. Synthesis of this compound
-
To a flask containing 10g (70.6 mmol) of 5-chloro-2-methylaniline, add 10 ml of DMF.
-
Slowly add 22 ml of a prepared Vilsmeier reagent dropwise at 0 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Increase the temperature to 90 °C and heat the reaction for 8 hours.
-
After the reaction, add saturated sodium carbonate solution until the mixture is basic, precipitating a pale yellow solid.
-
Filter and dry the solid to obtain 12 g of this compound (91% yield).
Figure 1: Comparative workflow for the synthesis of the two isomers.
Reactivity of the Formyl Group: A Frontier for Further Investigation
While the synthesis of these aldehydes provides a clear picture of the reactivity of the parent chloroindoles, the subsequent reactivity of the aldehyde functional group in these two isomers is a critical consideration for their use as synthetic intermediates. The electron-withdrawing nature of the chloro-substituted indole ring will influence the electrophilicity of the carbonyl carbon in the 3-carbaldehyde moiety.
Generally, electron-withdrawing groups on an aromatic ring increase the electrophilicity of an attached carbonyl group. Given that the 6-chloro substituent has a more pronounced deactivating effect on the indole ring, it is reasonable to hypothesize that the formyl group of This compound is more electrophilic and therefore more reactive towards nucleophiles than that of the 5-chloro isomer.
This has significant implications for a variety of common synthetic transformations:
-
Knoevenagel Condensation: A more electrophilic aldehyde is expected to react more readily with active methylene compounds.[3] Therefore, this compound would likely undergo Knoevenagel condensation under milder conditions or in shorter reaction times compared to its 5-chloro counterpart.
-
Wittig Reaction: The rate of the Wittig reaction is also dependent on the electrophilicity of the carbonyl component.[4][5] It is anticipated that the 6-chloro isomer would exhibit enhanced reactivity in Wittig olefinations.
-
Reductive Amination: The formation of the intermediate imine or iminium ion would be facilitated by a more electrophilic aldehyde, potentially leading to higher yields and faster reaction rates for the 6-chloro isomer.
-
Oxidation: The ease of oxidation of the aldehyde to the corresponding carboxylic acid can also be influenced by the electronic nature of the ring. A more electron-deficient aldehyde may be slightly more resistant to oxidation.
Figure 2: Hypothesized reactivity differences and their synthetic implications.
Conclusion and Outlook
The choice between 5-chloro- and this compound as a synthetic intermediate should be guided by a clear understanding of their distinct electronic properties and the resulting differences in reactivity.
-
For electrophilic substitution on the indole ring (e.g., Vilsmeier-Haack formylation of the corresponding chloroindole): The 5-chloroindole is the more reactive substrate, requiring less forcing conditions.
-
For nucleophilic attack at the formyl group: The this compound is predicted to be the more reactive substrate due to the increased electrophilicity of its carbonyl carbon.
This comparative guide underscores the critical importance of substituent positioning in modulating the reactivity of heterocyclic systems. For researchers in drug discovery and development, a nuanced appreciation of these effects is paramount for the efficient and rational design of synthetic routes to novel therapeutic agents. The data and principles outlined herein provide a solid foundation for making informed decisions in the selection and application of these valuable halogenated indole building blocks.
References
Sources
Comparative Analysis of Bromo- vs. Chloro-Substituted Indole-3-Carbaldehydes: A Guide to Biological Activity
This guide provides a detailed comparative analysis of the biological activities of bromo- and chloro-substituted indole-3-carbaldehydes. As privileged scaffolds in medicinal chemistry, indole derivatives are foundational in drug discovery, and the strategic introduction of halogens like bromine and chlorine can profoundly modulate their therapeutic properties.[1][2] This document synthesizes experimental data from disparate studies to offer insights into their relative performance in anticancer and antimicrobial applications, explains the structure-activity relationships, and provides robust experimental protocols for researchers in the field.
The Halogen Effect: Modulating Bioactivity
The indole nucleus is a core component of numerous natural products and pharmaceuticals.[2] The introduction of a halogen atom at various positions on this ring system is a well-established strategy in medicinal chemistry to enhance biological efficacy. Halogenation can influence a molecule's lipophilicity, electronic properties, and metabolic stability. This modification can improve membrane permeability, strengthen binding interactions with biological targets, and ultimately increase potency.[3]
The choice between bromine and chlorine is not arbitrary. Bromine is larger, more polarizable, and generally more lipophilic than chlorine. These differences can lead to distinct pharmacological profiles, influencing everything from target affinity to pharmacokinetics. This guide will dissect these differences based on available experimental evidence.
Comparative Biological Performance
A direct, head-to-head comparison of identically substituted bromo- and chloro-indole-3-carbaldehydes across multiple assays is rare in published literature. However, by collating data on structurally similar derivatives, we can discern clear trends in their biological activities.
Antimicrobial and Quorum Sensing Inhibition Activity
Halogenated indoles have demonstrated significant potential as antimicrobial agents, targeting both bacterial growth and virulence factors like quorum sensing (QS).[3][4] Quorum sensing is a bacterial communication process that regulates virulence and biofilm formation, making its inhibition a promising anti-pathogenic strategy.[3]
Experimental data suggests that bromination, in particular, can dramatically enhance the potency of indole-3-carbaldehyde as a quorum sensing inhibitor (QSI).[3] A study on Chromobacterium violaceum showed that brominated derivatives were significantly more potent than the parent indole-3-carbaldehyde.[3]
In terms of direct antibacterial action, both bromo- and chloro-substituted derivatives show efficacy. Hydrazone and semicarbazone derivatives of halogenated indole-3-carbaldehydes have been evaluated against various bacterial strains, revealing potent activity.[5][6]
Table 1: Comparative Antimicrobial & Quorum Sensing Inhibitory Activity
| Compound/Derivative | Halogen | Target Organism/Assay | Activity Metric (Value) | Reference |
| 5-Bromoindole-3-carboxaldehyde | Bromo | C. violaceum (QS) | IC₅₀ = 13 µM | [3] |
| 6-Bromoindole-3-carboxaldehyde | Bromo | C. violaceum (QS) | IC₅₀ = 19 µM | [3] |
| 7-Bromoindole-3-carboxaldehyde | Bromo | C. violaceum (QS) | IC₅₀ = 72 µM | [3] |
| Indole-3-carboxaldehyde (unsubstituted) | None | C. violaceum (QS) | IC₅₀ = 171 µM | [3] |
| 5-Bromoindole-3-aldehyde Hydrazide/Hydrazone Derivatives | Bromo | Methicillin-resistant S. aureus (MRSA) | MIC = 6.25-100 µg/mL | [5][7] |
| 2-((5-Chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Chloro | Staphylococcus aureus | MIC = 150 µg/mL | [6] |
| 2-((5-Chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Chloro | Bacillus subtilis | MIC = 150 µg/mL | [6] |
| 2-((5-Bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bromo | Staphylococcus aureus | MIC = 100 µg/mL | [6] |
| 2-((5-Bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bromo | Bacillus subtilis | MIC = 100 µg/mL | [6] |
Field Insights: The data strongly indicates that bromination is a highly effective strategy for enhancing quorum sensing inhibition, with a 13-fold increase in potency observed for the 5-bromo derivative compared to the unsubstituted parent compound.[3] In direct antimicrobial assays, 5-bromo derivatives appear slightly more potent than their 5-chloro counterparts against Gram-positive bacteria.[6] The increased lipophilicity imparted by bromine may enhance penetration of the bacterial cell membrane, a potential mechanism for its superior activity.[3]
Anticancer Activity
The indole scaffold is a cornerstone in the design of anticancer agents, with derivatives known to inhibit targets like tubulin polymerization.[8] Halogenation has been explored to improve the cytotoxic potential of these compounds.
Structure-activity relationship (SAR) studies have revealed that the presence and position of a halogen are critical for anticancer efficacy. For instance, research on 3-substituted indoles found that a bromo- or methoxy-substituent at the C-5 position of the indole ring was crucial for maximizing anticancer activity against ovarian (SK-OV-3) and colon (HT-29) cancer cells.[9] Similarly, other work has highlighted that a chlorine atom at a specific position (C-6") was an essential pharmacophore for the cytotoxic activity of certain bis-indole alkaloids.[10]
Table 2: Comparative Anticancer Activity
| Compound/Derivative | Halogen | Cancer Cell Line | Activity Metric (IC₅₀ Value) | Reference |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | Chloro | MCF-7 (Breast) | 13.2 µM | [11] |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | Chloro | MDA-MB-468 (Breast) | 8.2 µM | [11] |
| 3-Substituted 5-bromoindoles (e.g., compound 4o) | Bromo | SK-OV-3 (Ovarian) | Significant Inhibition at 50 µM | [9] |
| 3-Substituted 5-bromoindoles (e.g., compound 4o) | Bromo | HT-29 (Colon) | Significant Inhibition at 50 µM | [9] |
| Trichloro-bisindole (Compound 9) | Chloro | HCT-116 (Colon) | 3.1 µM | [10] |
Field Insights: The available data, while structurally diverse, suggests that both chloro- and bromo-substitutions can yield potent anticancer agents. The efficacy is highly dependent on the overall molecular structure and the specific position of the halogen. The bromo-substitution at the C-5 position and chloro-substitution in other complex indoles have both been identified as key for high potency.[9][10] This underscores the importance of empirical testing and rational design when choosing a halogen for a specific anticancer target.
Experimental Methodologies & Protocols
To ensure scientific integrity and reproducibility, this section details standardized protocols for the synthesis and biological evaluation of halogenated indole-3-carbaldehydes.
Synthesis: Vilsmeier-Haack Formylation of Halogenated Indoles
The Vilsmeier-Haack reaction is a reliable and widely used method to introduce a formyl (carbaldehyde) group at the C-3 position of the indole ring.
Protocol:
-
Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous N,N-dimethylformamide (DMF, 10 eq.) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve the starting material (e.g., 5-bromoindole or 5-chloroindole, 1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic.
-
Extraction & Purification: An aqueous workup is performed, followed by extraction with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure halogenated indole-3-carbaldehyde.
Causality Explanation: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electron-rich indole ring attacks the electrophilic Vilsmeier reagent (chloroiminium ion), preferentially at the C-3 position due to the highest electron density. The subsequent hydrolysis of the iminium salt intermediate during the aqueous work-up yields the desired aldehyde.
Anticancer Evaluation: MTT Cell Viability Assay
This protocol determines the concentration of a compound that inhibits the growth of cancer cells by 50% (IC₅₀).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 5-bromo- and 5-chloro-indole-3-carbaldehyde) in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Self-Validation: The assay's validity is confirmed by the dose-dependent response to the test compounds and the expected high cytotoxicity of the positive control. The vehicle control ensures that the solvent used to dissolve the compounds does not affect cell viability.
Visualizing Workflows and Mechanisms
Diagrams help clarify complex processes and relationships. The following are generated using Graphviz DOT language.
Caption: General experimental workflow for evaluating halogenated indole-3-carbaldehydes.
Caption: Proposed mechanism for enhanced activity of bromo-indoles.
Conclusion and Future Directions
The evidence compiled in this guide indicates that both bromo- and chloro-substitutions are viable strategies for enhancing the biological activity of indole-3-carbaldehydes. Bromination appears to offer a distinct advantage in quorum sensing inhibition, likely due to increased lipophilicity aiding cell membrane penetration.[3] In anticancer and antimicrobial applications, the choice is less clear-cut and highly dependent on the specific molecular context and target. The position of the halogen is as critical as its identity.[9][12]
Future research should focus on the direct comparative synthesis and evaluation of positionally isomeric bromo- and chloro-indole-3-carbaldehydes against a standardized panel of cancer cell lines and microbial strains. Such studies would provide definitive data on the relative merits of each halogen and enable the development of more precise structure-activity relationships to guide the rational design of next-generation indole-based therapeutics.
References
- Time in Pasuruan, ID. Google Search.
-
Lopes, N. P., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 133. [Link]
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El-Kashef, H. S., et al. (2014). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 12(9), 4868–4900. [Link]
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White, C. M., et al. (2020). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. International Journal of Molecular Sciences, 21(18), 6843. [Link]
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Structure/activity relationships of indole derivatives. ResearchGate. [Link]
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Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
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Sim, J. H., et al. (2024). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Applied and Environmental Microbiology, 90(1), e01548-23. [Link]
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Abubakar, I. B., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. [Link]
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Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ResearchGate. [Link]
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Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. ResearchGate. [Link]
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Wang, C., et al. (2020). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs, 18(9), 448. [Link]
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Stresser, D. M., et al. (1990). Structure—activity relationships of dietary indoles: A proposed mechanism of action as modifiers of xenobiotic metabolism. Journal of Biochemical Toxicology, 5(2), 101-109. [Link]
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Ballin, G., et al. (2010). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 15(4), 2261-2274. [Link]
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Singh, B., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 42(9), 1251-1257. [Link]
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Rao, V. K., et al. (2011). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Bioorganic & Medicinal Chemistry Letters, 21(12), 3746-3750. [Link]
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Bingül, M. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 20(2), 316-327. [Link]
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Li, Y., et al. (2024). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. International Journal of Molecular Sciences, 25(3), 1839. [Link]
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Gürkok, G., et al. (2009). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Chemotherapy, 55(1), 15-19. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Halogenated Indole-3-Carboxaldehydes
This guide provides a comprehensive spectroscopic comparison of halogenated indole-3-carboxaldehydes, offering insights for researchers, scientists, and drug development professionals. By delving into the nuances of UV-Vis, FT-IR, NMR, and Mass Spectrometry, we aim to equip you with the knowledge to effectively characterize and differentiate these crucial synthetic intermediates.
The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and pharmaceuticals. The introduction of halogen atoms onto the indole ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making halogenated indoles valuable precursors in drug discovery.[1][2][3] Accurate and unambiguous structural elucidation is paramount, and a multi-technique spectroscopic approach is the most robust method to achieve this. This guide will walk you through the key spectroscopic features of these compounds, explaining the underlying principles and providing comparative data to aid in your research.
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides valuable information about the electronic transitions within the indole chromophore. The position and intensity of absorption bands are sensitive to the nature and position of substituents on the indole ring.
Theoretical Background
The UV spectrum of indole is characterized by two main absorption bands, the ¹La and ¹Lb transitions.[4] The ¹Lb transition is particularly sensitive to substitution on the benzene portion of the indole ring.[4] Halogen substituents, with their inductive and resonance effects, can cause a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax). Generally, the electron-donating character of halogens through resonance can lead to a bathochromic shift.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a stock solution of the halogenated indole-3-carboxaldehyde of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent such as methanol or ethanol.[5] From this stock solution, prepare a series of dilutions to obtain a final concentration suitable for measurement (e.g., 1-20 µg/mL).[5]
-
Instrument Setup: Power on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure stability. Set the desired wavelength range for scanning, typically from 200 to 400 nm for indole derivatives.[5]
-
Blank Measurement: Fill a quartz cuvette with the same solvent used for sample preparation to serve as the blank. Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.[5]
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the recorded spectrum.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Comparative Data Analysis
The λmax values for indole and its halogenated derivatives are influenced by the electronic effects of the substituent.
| Compound | Solvent | λmax (nm) |
| Indole | Cyclohexane | ~270-289 |
| 5-Bromoindole-3-carboxaldehyde | Not Specified | Multiple peaks, specific λmax not provided |
| BN Indole Isosteres | Not Specified | 282-292 |
Generally, substitution on the indole ring tends to cause a bathochromic shift compared to the parent indole. For instance, BN isosteres of indole show a red shift in their λmax values.[6] A change in solvent polarity can also influence the λmax, with more polar solvents often leading to a bathochromic shift for many indole derivatives.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a powerful technique for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.
Theoretical Background
For halogenated indole-3-carboxaldehydes, the key vibrational modes to observe are:
-
N-H stretch: Typically found in the region of 3100-3500 cm⁻¹. The position and shape of this peak can be influenced by hydrogen bonding.
-
C-H aromatic stretch: Found around 3000-3100 cm⁻¹.
-
C=O (aldehyde) stretch: A strong, sharp peak usually appearing in the range of 1650-1700 cm⁻¹. The electronegativity of the halogen and its position can influence the electronic density around the carbonyl group, causing shifts in this frequency.
-
C=C aromatic stretch: Occurs in the 1400-1600 cm⁻¹ region.
-
C-X (halogen) stretch: These vibrations appear in the fingerprint region and are often weak and can be difficult to assign definitively without computational support. C-Cl stretches are typically in the 800-600 cm⁻¹ range, while C-Br stretches are found at lower wavenumbers (600-500 cm⁻¹).
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Spectrum: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Acquire the IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).
Caption: Experimental workflow for FT-IR spectroscopic analysis.
Comparative Data Analysis
The following table summarizes key IR absorption frequencies for indole-3-carboxaldehyde and its halogenated derivatives.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Reference |
| Indole-3-carboxaldehyde | ~3140-3180 | ~1605-1610 | [8] |
| 5-Iodo-1H-indole-3-carbaldehyde | 3239 | 1650 | [9] |
| 7-Iodo-4-methoxy-1H-indole-3-carbaldehyde | 3214 | 1648 | [9] |
| 5-Iodo-1-(methylsulfonyl)-1H-indole-3-carbaldehyde | N/A (N-substituted) | 1670 | [9] |
The N-H stretching frequency can be influenced by intermolecular hydrogen bonding, which is affected by crystal packing and substituents. The C=O stretching frequency is sensitive to the electronic effects of the halogen substituent. Electron-withdrawing groups generally increase the C=O stretching frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.
Theoretical Background
-
¹H NMR: The chemical shifts of the protons in halogenated indole-3-carboxaldehydes are influenced by the electronegativity and magnetic anisotropy of the halogen. Protons closer to the halogen will experience a greater effect. The aldehyde proton typically appears as a singlet far downfield (around 10 ppm). The N-H proton is also downfield and often appears as a broad singlet.
-
¹³C NMR: The chemical shifts of the carbon atoms are also affected by the halogen substituent. The carbon directly attached to the halogen will show a significant change in its chemical shift. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield position (around 185 ppm).[5] The effect of halogens on ¹³C chemical shifts can be complex, involving not only electronegativity but also paramagnetic and spin-orbit coupling effects, especially for heavier halogens like bromine and iodine.[10]
Experimental Protocol: NMR Analysis (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[5] Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field is then "shimmed" to optimize its homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. A standard pulse sequence is used, and the free induction decay (FID) is recorded.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the signals to specific protons and carbons in the molecule.
Caption: Experimental workflow for NMR spectroscopic analysis.
Comparative Data Analysis
¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Position | Indole-3-carboxaldehyde | 5-Iodo-1H-indole-3-carbaldehyde | 4-Fluoro-5-iodo-1H-indole-3-carbaldehyde |
| N-H | ~12.19 | 12.27 | Not specified |
| CHO | ~9.95 | 9.92 | 9.98 |
| H2 | ~8.32 | 8.29 | 8.25 |
| H4 | ~8.16 | 8.44 | - |
| H5 | ~7.28 | - | - |
| H6 | ~7.28 | 7.53 | 7.61-7.48 (m) |
| H7 | ~7.56 | 7.37 | 7.21 |
Data sourced from references[5][9].
¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Position | Indole-3-carboxaldehyde | 5-Iodo-1H-indole-3-carbaldehyde |
| C=O | ~185.0 | 185.2 |
| C2 | ~137.0 | 138.9 |
| C3 | ~118.0 | 117.2 |
| C3a | ~124.0 | 126.7 |
| C4 | ~121.0 | 129.2 |
| C5 | ~122.0 | 86.6 |
| C6 | ~123.0 | 131.6 |
| C7 | ~112.0 | 115.0 |
| C7a | ~136.0 | 136.2 |
Data sourced from references[5][9].
The presence of a halogen significantly influences the chemical shifts of the nearby protons and carbons. For example, in 5-iodo-indole-3-carboxaldehyde, the C5 signal is shifted dramatically upfield to ~86.6 ppm due to the heavy atom effect of iodine.[9] The protons on the substituted ring also show predictable shifts based on the electronic effects of the halogen.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential tool for determining the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns.
Theoretical Background
For halogenated compounds, mass spectrometry is particularly useful due to the characteristic isotopic patterns of chlorine and bromine.
-
Chlorine: Has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in an (M)+ peak and an (M+2)+ peak with a relative intensity of about one-third of the (M)+ peak.
-
Bromine: Has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate ratio of 1:1. This leads to (M)+ and (M+2)+ peaks of nearly equal intensity.
Common fragmentation pathways for indole-3-carboxaldehydes involve the loss of the aldehyde group (CHO) or cleavage of the indole ring.
Experimental Protocol: Mass Spectrometry Analysis (GC-MS Example)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
Instrument Setup (GC): Set the injector temperature (e.g., 250 °C), transfer line temperature (e.g., 280 °C), and the carrier gas (Helium) flow rate (e.g., 1 mL/min). Program the oven temperature for chromatographic separation.[5]
-
Instrument Setup (MS): Set the ion source temperature (e.g., 230 °C) and the mass scan range (e.g., m/z 40-400).[5]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Analysis: Identify the peak corresponding to the compound based on its retention time. Analyze the mass spectrum of this peak to determine the molecular ion and observe any characteristic isotopic patterns and fragmentation.
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- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Antimicrobial Activity of Indole-3-Carbaldehyde Derivatives
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the indole nucleus has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its presence in numerous natural and synthetic bioactive compounds underscores its therapeutic potential.[1][3] Among the vast library of indole-containing molecules, derivatives of indole-3-carbaldehyde have garnered significant attention for their promising and versatile antimicrobial properties.[4][5][6] This guide provides a comprehensive comparative analysis of the antimicrobial activity of various indole-3-carbaldehyde derivatives, supported by experimental data and methodological insights for researchers in drug discovery and development.
The Indole-3-Carbaldehyde Scaffold: A Foundation for Antimicrobial Design
Indole-3-carbaldehyde, a naturally occurring derivative of indole found in various plants, serves as a versatile starting material for the synthesis of a multitude of heterocyclic compounds.[7] Its aldehyde functional group at the C3 position is a reactive handle for chemical modifications, allowing for the introduction of diverse pharmacophores and the fine-tuning of biological activity. The inherent bioactivity of the indole ring system, coupled with the synthetic accessibility of the 3-carbaldehyde, makes it an attractive platform for developing new antimicrobial drugs.[8]
Comparative Antimicrobial Potency: A Data-Driven Analysis
The antimicrobial efficacy of indole-3-carbaldehyde derivatives is profoundly influenced by the nature of the substituent introduced at the aldehyde position. The formation of Schiff bases, semicarbazones, and hydrazones has proven to be a particularly fruitful strategy for enhancing antimicrobial activity.[4][9][10] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative derivatives against a panel of clinically relevant bacteria and fungi, offering a clear comparison of their potency.
| Derivative Type | Compound | Test Organism | MIC (µg/mL) | Reference |
| Schiff Base | N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Dickeya species (Bacteria) | 2000 | [4] |
| Fusarium oxysporum (Fungus) | 5000 | [4] | ||
| Indole-3-carboxaldehyde & Valine Schiff Base | Staphylococcus aureus | - | [11] | |
| Indole-3-carboxaldehyde & Phenylalanine Schiff Base | Escherichia coli | - | [11] | |
| Semicarbazone | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | [9][12] |
| Bacillus subtilis | 100 | [9][12] | ||
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | [9][12] | |
| Bacillus subtilis | 150 | [9][12] | ||
| Hydrazone | Indole-3-aldehyde anisic acid hydrazide | Methicillin-resistant S. aureus (MRSA) | 6.25-100 | [6][10] |
| Indole-3-aldehyde nicotinic acid hydrazide | Escherichia coli | >100 | [10] |
Note: "-" indicates that the specific MIC value was not provided in the cited abstract, although activity was reported.
Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity
The comparative data reveals critical structure-activity relationships that guide the rational design of more potent antimicrobial agents.
-
The Role of the Azomethine Linkage: The C=N (azomethine) bond characteristic of Schiff bases and related derivatives is crucial for their biological activity. This group is thought to mimic a peptide bond, potentially enabling these compounds to interact with microbial enzymes.
-
Influence of Substituents on the Indole Ring: The presence of electron-withdrawing groups, such as halogens (bromo and chloro) at the 5-position of the indole ring, often enhances antibacterial activity, as seen in the semicarbazone derivatives.[9][12] This suggests that modulating the electronic properties of the indole nucleus can significantly impact potency.
-
Impact of the Aryl Moiety in Schiff Bases: In Schiff bases derived from indole-3-carbaldehyde, the nature of the substituent on the condensed aryl amine plays a pivotal role. For instance, the presence of a nitro group on the benzene ring has been shown to confer significant activity.[4]
-
Hydrazone Side Chain Variations: For hydrazone derivatives, the aromatic moiety attached to the hydrazide influences the antimicrobial spectrum. Anisic acid hydrazides of indole-3-aldehyde displayed superior activity compared to their nicotinic acid counterparts, particularly against MRSA.[10]
Below is a diagram illustrating the key structural features influencing the antimicrobial activity of indole-3-carbaldehyde derivatives.
Caption: Key structural components of indole-3-carbaldehyde derivatives influencing their antimicrobial activity.
Proposed Mechanisms of Action
While the precise mechanisms of action for many indole-3-carbaldehyde derivatives are still under investigation, several plausible targets have been proposed. One prominent hypothesis involves the inhibition of essential bacterial enzymes. For instance, some indole derivatives have been shown to target the FabH protein in Escherichia coli, a key enzyme in the fatty acid synthesis pathway.[13][14] By inhibiting such crucial metabolic processes, these compounds can effectively halt bacterial growth.
Another proposed mechanism is the disruption of bacterial cell membranes or interference with biofilm formation.[15] Indole and its derivatives are known to act as signaling molecules in bacteria, affecting processes like virulence and biofilm development.[15] It is conceivable that synthetic indole derivatives could intercept these signaling pathways, thereby attenuating bacterial pathogenicity.
Experimental Protocols: A Guide to Synthesis and Antimicrobial Evaluation
To ensure the reproducibility and validity of research in this area, standardized methodologies are paramount. The following sections detail the protocols for the synthesis of indole-3-carbaldehyde derivatives and the subsequent evaluation of their antimicrobial activity.
Synthesis of Indole-3-Carbaldehyde Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases via the condensation of indole-3-carbaldehyde with various primary amines.[4]
Materials:
-
Indole-3-carbaldehyde
-
Substituted primary amine (e.g., 4-nitroaniline)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve equimolar amounts of indole-3-carbaldehyde and the selected primary amine in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid product is then collected by filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.[4][16]
The following diagram illustrates the general workflow for the synthesis and characterization of indole-3-carbaldehyde Schiff bases.
Caption: A streamlined workflow for the synthesis and characterization of indole-3-carbaldehyde Schiff bases.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[17][18][19]
Materials:
-
Synthesized indole-3-carbaldehyde derivatives
-
Bacterial and/or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Inoculum of the test microorganism standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic, e.g., ciprofloxacin, fluconazole)[10]
-
Negative control (broth only)
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in the appropriate broth medium directly in the wells of a 96-well microtiter plate to achieve a range of concentrations.[19]
-
Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the final inoculum.[20]
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19]
This diagram outlines the experimental workflow for the broth microdilution assay.
Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Future Perspectives and Conclusion
The exploration of indole-3-carbaldehyde derivatives continues to be a promising avenue for the discovery of novel antimicrobial agents. Future research should focus on several key areas:
-
Expansion of the Chemical Space: The synthesis and evaluation of a wider array of derivatives with diverse substituents are necessary to build a more comprehensive understanding of the SAR.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development and for overcoming potential resistance mechanisms.[21]
-
In Vivo Efficacy and Toxicity Studies: Promising candidates identified through in vitro screening must be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of indole-3-carbaldehyde derivatives with existing antibiotics could provide a strategy to combat multidrug-resistant infections.[22]
References
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-
Ma, L., et al. (2019). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 7, 788. [Link]
- Kumar, A., et al. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Current Organic Synthesis, 20(1), 2-24.
- Choppara, P., et al. (2019). Synthesis of 5-substituted-1H-indole-3-carbaldehyde and their bis(indole) analogues as potential cytotoxic and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2569-2574.
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Yurttaş, L., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules, 22(8), 1299. [Link]
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Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 899-910. [Link]
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Salman, A. S., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. [Link]
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- Various Authors. (n.d.). Structure/activity relationships of indole derivatives.
-
Hassan, A. S., et al. (2023). SYNTHESIS, CHARACTERIZATION AND IN VITRO ANTI-MICROBIAL STUDIES OF SCHIFF BASES DERIVED FROM SOME SELECTED AMINO ACIDS AND INDOL. Bayero Journal of Pure and Applied Sciences, 14(1). [Link]
-
Ma, L., et al. (2019). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. ResearchGate. [Link]
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Ni, G., et al. (2024). Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents. Bioorganic Chemistry, 146, 107293. [Link]
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Carrasco, F., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry. [Link]
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Kamaria, P., et al. (2012). Microwave Assisted Synthesis and Antimicrobial Evaluation of Schiff Bases of Indole-3-aldehyde. ResearchGate. [Link]
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Jadeja, Y. S., et al. (2022). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Advances, 12(45), 29553-29571. [Link]
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Wang, B. L., et al. (2022). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry, 70(13), 4039-4049. [Link]
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The Halogen Effect: A Comparative Guide to the Structure-Activity Relationship of Halogenated Indoles
For researchers, medicinal chemists, and drug development professionals, the indole scaffold is a "privileged structure," a recurring motif in a multitude of biologically active compounds. Its versatility is further amplified by halogenation, a strategic modification that can profoundly influence a molecule's physicochemical properties and, consequently, its pharmacological activity. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of halogenated indoles, supported by experimental data and detailed protocols to empower your research and development endeavors. We will explore how the type and position of halogen substituents on the indole ring dictate the molecule's interaction with key biological targets, with a focus on serotonin receptors, protein kinases, and fungal pathogens.
The Rationale Behind Halogenation: More Than Just an Isosteric Replacement
Halogenation is a powerful tool in medicinal chemistry, extending far beyond simply increasing molecular weight or lipophilicity. The choice of halogen—fluorine (F), chlorine (Cl), bromine (Br), or iodine (I)—and its placement on the indole ring can fine-tune a compound's electronic properties, metabolic stability, and binding affinity for its target. Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and the increasingly appreciated halogen bonds, where the halogen acts as an electrophilic "sigma-hole" donor to interact with a Lewis base on the target protein.[1] Understanding these nuances is critical to rationally designing potent and selective drug candidates.
Comparative Analysis of Halogenated Indoles
Serotonin Receptor Ligands: A Tale of Position and Halogen Identity
The serotonin (5-HT) system is a major target for drugs treating a spectrum of neurological and psychiatric disorders. Halogenated indoles have emerged as potent ligands for various 5-HT receptor subtypes. The SAR is highly dependent on the position and nature of the halogen.
Key Insights:
-
Position 5: Substitution at the 5-position of the indole ring with any halogen (F, Cl, Br, or I) generally increases selectivity for the 5-HT2C receptor.[2]
-
Position 6 vs. 5: A 6-chloro substitution can lead to lower 5-HT2C selectivity compared to a 5-chloro derivative, primarily due to an increased affinity for the 5-HT2A receptor.[2]
-
Halogen Type: For a series of 5-haloindoles, the affinity for both 5-HT2A and 5-HT2C receptors can be enhanced compared to the non-halogenated parent compound.[2]
Table 1: Comparison of 5- and 6-Halogenated Indole Derivatives on 5-HT Receptor Affinity
| Compound | Halogen Position | Halogen | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Selectivity (5-HT2A/5-HT2C) |
| Parent Compound | - | - | 130 | 1000 | 0.13 |
| 5-Fluoro | 5 | F | 15 | 60 | 0.25 |
| 5-Chloro | 5 | Cl | 10 | 15 | 0.67 |
| 5-Bromo | 5 | Br | 8 | 10 | 0.80 |
| 6-Chloro | 6 | Cl | 20 | 50 | 0.40 |
Note: Data is illustrative and compiled from trends observed in the literature. Actual values can vary based on the full molecular structure.
The downstream effects of halogenated indoles binding to 5-HT receptors, such as the 5-HT1A receptor, are complex. Activation of these G-protein coupled receptors can lead to the inhibition of adenylyl cyclase, reducing cAMP production, and modulation of ion channels, ultimately influencing neuronal excitability.[3][4] For instance, activation of 5-HT1A heteroreceptors on non-serotonergic neurons can lead to hyperpolarization and decreased neuronal firing.[5]
Caption: Signaling pathway of a halogenated indole agonist at 5-HT1A receptors.
Kinase Inhibitors: Targeting the ATP-Binding Pocket
Protein kinases are crucial regulators of cellular signaling and are prominent targets in cancer therapy. The B-Raf kinase, a member of the RAF-MEK-ERK pathway, is frequently mutated in melanoma.[6] Halogenated compounds have been identified as potent inhibitors of B-Raf, and their efficacy is often attributed to the formation of halogen bonds within the ATP-binding pocket.
Key Insights:
-
Halogen Bonding: Organohalogen drugs can act as potent B-Raf V600E inhibitors, with their activity being comparable to marketed drugs like vemurafenib.[7][8] The presence of a halogen allows for the formation of a halogen bond with the protein backbone, contributing to binding affinity.
-
Structure-Based Design: The planar nature of the indole ring and its substituents can allow for better occupancy of the smaller active site of some kinases compared to others, leading to selectivity.
Table 2: Comparative Inhibitory Activity of Halogenated Compounds against B-Raf V600E
| Compound | Key Structural Feature | B-Raf V600E IC50 (µM) |
| Vemurafenib (Reference) | Fluorinated phenyl | 0.17[7][8] |
| Rafoxanide | Dichloro- and iodo-substituted salicylanilide | 0.07[7][8] |
| Closantel | Diiodo- and chloro-substituted salicylanilide | 1.90[7][8] |
Note: While not all compounds are indole-based, this data illustrates the potent inhibitory activity of halogenated compounds against B-Raf, a principle applicable to the design of halogenated indole inhibitors.
Antifungal Agents: Disrupting Biofilm Formation
The rise of drug-resistant fungal infections, particularly from Candida species, necessitates the development of novel antifungal agents. Halogenated indoles have demonstrated promising activity, not only by inhibiting fungal growth but also by disrupting the formation of biofilms, a key virulence factor.
Key Insights:
-
Positional Importance: Halogen substitution at the C4, C5, and C6 positions of the indole ring has been identified as optimal for antifungal activity, likely due to enhanced hydrophobic and electron-withdrawing effects.[7]
-
Specific Derivatives: 4,6-dibromoindole and 5-bromo-4-chloroindole have shown strong antifungal and antibiofilm effects against various Candida species, with minimum inhibitory concentrations (MICs) outperforming some standard antifungal drugs.[7]
-
Mechanism of Action: The antibiofilm activity of some halogenated indoles is linked to the inhibition of the yeast-to-hyphae transition, a critical step in biofilm formation.[9][10]
Table 3: Antifungal and Antibiofilm Activity of Halogenated Indoles against Candida albicans
| Compound | Halogenation Pattern | Planktonic MIC (µg/mL) | Biofilm Inhibition (%) at 0.1 mM |
| Fluconazole (Reference) | - | Varies (strain dependent) | 74[9][10] |
| 4-Fluoroindole | 4-F | Growth inhibitory[9] | Significant[9] |
| 5-Iodoindole | 5-I | Growth inhibitory[9] | Significant[9] |
| 7-Benzyloxyindole | 7-OBn | Not significantly growth inhibitory at 0.1 mM[9] | Significant[9] |
| 4,6-Dibromoindole | 4,6-diBr | 10-50[7] | Strong[7] |
| 5-Bromo-4-chloroindole | 5-Br, 4-Cl | 10-50[7] | Strong[7] |
Experimental Protocols
To facilitate the practical application of the concepts discussed, we provide detailed, step-by-step protocols for key experiments in SAR studies of halogenated indoles.
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor. The principle lies in measuring the ability of a non-radiolabeled test compound to displace a radiolabeled ligand from the receptor.
Materials:
-
Membrane Preparation: From cells or tissues expressing the 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
-
Test Compound: Halogenated indole derivative.
-
Non-specific Binding Control: Serotonin (5-HT) or unlabeled 8-OH-DPAT at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).
-
96-well microplates, filtration apparatus, and scintillation counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of your halogenated indole test compound in the assay buffer.
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Add membrane preparation, [³H]8-OH-DPAT, and assay buffer.
-
Non-specific Binding: Add membrane preparation, [³H]8-OH-DPAT, and a high concentration of unlabeled 5-HT.
-
Test Compound: Add membrane preparation, [³H]8-OH-DPAT, and the desired concentration of your test compound.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of your test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a radioligand binding assay.
Protocol 2: In Vitro B-Raf Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the IC50 value of a halogenated indole against B-Raf kinase activity by measuring ADP production.
Materials:
-
Active B-Raf enzyme (e.g., V600E mutant).
-
Kinase substrate (e.g., MEK1).
-
ATP.
-
Test Compound: Halogenated indole derivative.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
White, opaque 96-well or 384-well plates.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound. A DMSO stock is common, which is then diluted in the assay buffer.
-
Enzyme and Inhibitor Addition:
-
Add the diluted test compound or DMSO (vehicle control) to the wells of the plate.
-
Add the diluted B-Raf enzyme solution to each well.
-
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing the MEK1 substrate and ATP.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
-
Detection:
-
Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This also depletes the remaining ATP.
-
Add the Kinase Detection Reagent and incubate for another 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.[11]
-
Protocol 3: Antifungal Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method to determine the MIC of a halogenated indole against a fungal strain. The MIC is the lowest concentration of the compound that prevents visible growth.
Materials:
-
Fungal Strain (e.g., Candida albicans).
-
Culture Medium: RPMI-1640 medium is standard for antifungal susceptibility testing as it is a defined medium, ensuring better reproducibility compared to complex media.[12][13][14] It is buffered to a physiological pH to maintain consistent growth conditions.
-
Test Compound: Halogenated indole derivative.
-
Sterile 96-well microtiter plates.
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate.
-
Harvest colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve the desired final inoculum concentration.
-
-
Plate Preparation:
-
Add RPMI-1640 medium to the wells of a 96-well plate.
-
Add the test compound to the first column and perform two-fold serial dilutions across the plate.
-
Leave a column for a growth control (no compound) and a sterility control (no inoculum).
-
-
Inoculation: Add the prepared fungal inoculum to all wells except the sterility control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the test compound that shows a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.
Conclusion
The strategic incorporation of halogens into the indole scaffold provides a powerful avenue for modulating the pharmacological properties of this versatile molecule. As demonstrated, the structure-activity relationships of halogenated indoles are intricate, with the type and position of the halogen substituent playing a critical role in determining the compound's affinity and selectivity for its biological target. By understanding these relationships and employing robust experimental protocols, researchers can accelerate the rational design of novel halogenated indole-based therapeutics with enhanced potency and specificity. This guide serves as a foundational resource to aid in these endeavors, fostering the continued exploration of this promising class of compounds in drug discovery.
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A Comparative Guide to the In Vitro Anticancer Activity of 6-Chloro-1H-indole-3-carbaldehyde Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous bioactive compounds with a wide array of pharmacological activities, including anticancer properties.[1] Among these, derivatives of indole-3-carbaldehyde have emerged as a promising class of therapeutic agents. The introduction of a chlorine atom at the 6-position of the indole ring can significantly modulate the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets and leading to improved anticancer efficacy.[2] This guide provides a comparative analysis of the in vitro anticancer activity of various derivatives of 6-chloro-1H-indole-3-carbaldehyde, offering insights into their structure-activity relationships and potential mechanisms of action.
The this compound Scaffold: A Platform for Anticancer Drug Discovery
The this compound moiety serves as a versatile starting material for the synthesis of a diverse range of derivatives. The presence of the aldehyde group at the 3-position allows for facile chemical modifications, such as the formation of Schiff bases and thiosemicarbazones, leading to compounds with enhanced biological activities.[3][4] The chlorine substituent at the 6-position is of particular interest as halogenation is a well-established strategy in medicinal chemistry to improve the pharmacological profile of lead compounds.[2]
Comparative Anticancer Activity of this compound Derivatives
While a comprehensive head-to-head comparative study of a wide range of this compound derivatives is not yet available in the literature, we can synthesize data from various studies on related chloro-indole structures to build a comparative landscape of their anticancer potential. The following sections and tables summarize the in vitro cytotoxic activity of different classes of derivatives against various human cancer cell lines.
Indole-based Thiosemicarbazone Derivatives
Thiosemicarbazones derived from indole-3-carbaldehydes have demonstrated significant anticancer activity.[5][6] The introduction of different substituents on the thiosemicarbazone moiety allows for the fine-tuning of their cytotoxic potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-3-carbaldehyde Thiosemicarbazones | 1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazone (3q) | Not Specified | 1.9 µg/mL | [5] |
| Palladium(II) complexes with Indole-3-carbaldehyde Thiosemicarbazones | Complex 4 (with triphenylphosphine) | HepG-2 (Liver) | 22.8 | [6] |
| Palladium(II) complexes with Indole-3-carbaldehyde Thiosemicarbazones | Complex 4 (with triphenylphosphine) | A549 (Lung) | Moderate Activity | [6] |
| Palladium(II) complexes with Indole-3-carbaldehyde Thiosemicarbazones | Complex 4 (with triphenylphosphine) | MCF7 (Breast) | Moderate Activity | [6] |
Note: The data presented is for indole-3-carbaldehyde thiosemicarbazones, not all of which are 6-chloro substituted. This provides a general comparison for this class of compounds.
Indole-based Schiff Base Derivatives
Schiff bases, formed by the condensation of the indole-3-carbaldehyde with various primary amines, represent another important class of derivatives with potential anticancer activity.[7]
| Compound Class | Derivative | Cancer Cell Line | Cytotoxicity | Reference |
| Indole Schiff Bases | Derived from 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde and substituted anilines | AMJ13 (Breast) | Promising anticancer activity at low concentrations | [7] |
Note: This study provides qualitative data on the promising activity of chloro-indole Schiff base derivatives.
Probable Mechanisms of Action: Targeting the Cytoskeleton
A growing body of evidence suggests that the anticancer activity of chloro-indole derivatives is primarily mediated through the disruption of microtubule dynamics.[6] This interference with the cytoskeleton leads to a cascade of events culminating in cell cycle arrest and apoptosis.
Microtubule Destabilization and Cell Cycle Arrest
Indole derivatives, including those with a chloro substitution, have been identified as tubulin polymerization inhibitors.[8][9][10] By binding to the colchicine binding site on β-tubulin, these compounds prevent the formation of microtubules, which are essential components of the mitotic spindle. The disruption of the mitotic spindle apparatus leads to an arrest of the cell cycle in the G2/M phase, preventing cancer cells from dividing and proliferating.
Caption: Proposed mechanism of action for this compound derivatives.
Induction of Apoptosis
The arrest of the cell cycle at the G2/M phase is a potent trigger for apoptosis, or programmed cell death. The inability of the cancer cell to complete mitosis activates intrinsic apoptotic pathways, leading to the activation of caspases and the subsequent dismantling of the cell.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR study for a series of this compound derivatives is pending, some general trends can be inferred from the broader class of indole derivatives:
-
Substitution at the Aldehyde Group: The conversion of the carbaldehyde to a thiosemicarbazone or a Schiff base is crucial for anticancer activity. The nature of the substituent on the thiosemicarbazone or the amine part of the Schiff base significantly influences potency.
-
Halogenation of the Indole Ring: The presence of a chlorine atom at the 6-position is anticipated to enhance lipophilicity and potentially improve cell membrane permeability and target engagement.
-
N-Substitution on the Indole Ring: Alkylation or arylation at the N1 position of the indole ring can further modulate the physicochemical properties of the derivatives, impacting their overall activity.[5]
Experimental Protocols
To ensure the reproducibility and validity of in vitro anticancer activity data, standardized experimental protocols are essential.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT-containing medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Sulforhodamine B (SRB) Assay
The SRB assay is another robust and sensitive method for determining cytotoxicity.
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.
Procedure:
-
Seed cells in 96-well plates and treat with test compounds as described for the MTT assay.
-
After the incubation period, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 540 nm using a microplate reader.
Conclusion and Future Directions
Derivatives of this compound represent a promising avenue for the development of novel anticancer agents. The available data, primarily from related indole structures, suggest that these compounds likely exert their cytotoxic effects through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The versatility of the indole-3-carbaldehyde scaffold allows for the synthesis of a wide range of derivatives, offering ample opportunities for optimizing their anticancer potency and selectivity.
Future research should focus on the systematic synthesis and in vitro screening of a focused library of this compound derivatives with diverse substitutions on the thiosemicarbazone or Schiff base moieties. Such studies will enable the establishment of a clear structure-activity relationship and the identification of lead compounds with superior anticancer activity. Furthermore, detailed mechanistic studies, including tubulin polymerization assays and western blot analysis of key cell cycle and apoptotic proteins, are warranted to confirm the proposed mechanism of action and to explore other potential molecular targets.
References
[5] Gürsoy, E. A., & Karali, N. (2013). Synthesis, Antimycobacterial and Anticancer Activity of Novel Indole-Based Thiosemicarbazones. European Journal of Medicinal Chemistry, 69, 456–464. [Link] [6] Haribabu, J., et al. (2018). Synthesis, structures and mechanistic pathways of anticancer activity of palladium(ii) complexes with indole-3-carbaldehyde thiosemicarbazones. New Journal of Chemistry, 42(13), 10818-10832. [Link] [3] Al-Amiery, A. A., et al. (2012). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Research on Chemical Intermediates, 38(2), 433-441. [Link] [4] Singh, U. P., & Bhat, H. R. (2021). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 26(16), 4945. [Link] [11] Kumar, A., et al. (2021). Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Indian Journal of Pharmaceutical Education and Research, 55(2s), s497-s505. [Link] [12] Tadesse, A., et al. (2022). Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. Molecules, 27(21), 7261. [Link] [8] Kumar, D., et al. (2016). Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors. BMC Cancer, 16, 513. [Link] [7] Kadhim, R. J., et al. (2021). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Annals of the Romanian Society for Cell Biology, 25(6), 1147-1157. [Link] [9] Patel, P. D. (2019). Synthesis of Novel Tubulin Inhibitor Candidates as Potential Anti‐Cancer Agents. Digital Commons @ University of Rhode Island. [Link] [13] Hovhannisyan, A. A., et al. (2016). Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. SpringerPlus, 5(1), 1269. [Link] [14] Li, W., et al. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 59(15), 6905–6927. [Link] [15] Kumar, A., et al. (2021). Synthesis and In Vitro Anticancer Activities of New 1,4‐Disubstituted‐1,2,3‐triazoles Derivatives through Click Approach. ChemistrySelect, 6(32), 8235-8241. [Link] [10] Wang, Y., et al. (2016). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 21(9), 1141. [Link] Gangarapu, K., et al. (2021). Synthesis and biological evaluation of structurally diverse 6-aryl-3-Aroyl-Indole analogues as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 45, 116323. [Link] [16] El-Sayed, M. A. A., et al. (2024). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. RSC Advances, 14(26), 18635-18653. [Link] El-Gamal, M. I., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22693-22719. [Link] [2] Al-Ostath, A. I., et al. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Journal of Molecular Structure, 1311, 138379. [Link] [17] Singh, W. M., & Bhatnagar, A. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(7), 1407-1413. [Link] [18] Al-Husseini, Z. N. O., & Alshawi, J. M. S. (2023). Synthesis, Characterization And Cytotoxic Activity Study Of Mn (II), Co (II), And Metal Complexes With New Schiff Base Against The Hepatocellular Carcinoma (SK-GT-4) Cancer Cell. Journal of Education for Pure Science-University of Thi-Qar, 13(4). [Link] [19] El-Gamal, M. I., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22693-22719. [Link]
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A Comparative Guide to the Structural Validation of Synthesized 6-chloro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, indole derivatives stand out for their significant therapeutic potential. Among these, 6-chloro-1H-indole-3-carbaldehyde serves as a crucial building block for a variety of pharmacologically active compounds. Its precise molecular structure is paramount to its reactivity and, ultimately, the biological activity of its downstream products. Therefore, rigorous structural validation of the synthesized compound is not merely a procedural step but a cornerstone of reliable and reproducible research.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of this compound. It delves into the causality behind experimental choices, offers insights into data interpretation, and presents protocols to ensure the unequivocal identification of the target molecule, distinguishing it from potential synthetic artifacts.
The Synthetic Pathway: Vilsmeier-Haack Formylation
The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as 6-chloroindole. The process involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[4][5] The electron-rich 6-chloroindole then attacks this electrophilic reagent, leading to the formation of the desired 3-formyl derivative after aqueous workup.[2][3]
Given the regioselectivity of electrophilic aromatic substitution on the indole ring, formylation is highly favored at the C3 position. However, the potential for side reactions or the presence of isomeric starting materials necessitates a multi-faceted analytical approach to confirm the precise structure of the final product.
A Multi-Pronged Approach to Structural Elucidation
No single analytical technique provides a complete picture of a molecule's structure. A combination of spectroscopic and spectrometric methods is essential for unambiguous validation. The following sections compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray Crystallography in the structural analysis of this compound.
Workflow for Structural Validation
Caption: A typical workflow for the synthesis and structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals for each proton on the indole ring and the aldehyde proton.
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz) :[6]
-
δ ~12.32 ppm (1H, broad singlet): This signal corresponds to the N-H proton of the indole ring. Its broadness is due to quadrupole broadening and potential hydrogen exchange.
-
δ ~9.95 ppm (1H, singlet): This downfield singlet is characteristic of the aldehyde proton (-CHO).
-
δ ~8.30 ppm (1H, singlet): This signal is assigned to the proton at the C2 position of the indole ring.
-
δ ~7.84 ppm (1H, doublet): This corresponds to the proton at the C4 position.
-
δ ~7.63 ppm (1H, doublet): This signal is attributed to the proton at the C7 position.
-
δ ~7.39 ppm (1H, doublet of doublets): This signal represents the proton at the C5 position.
¹³C NMR Spectroscopy
Expected ¹³C NMR Shifts (in DMSO-d₆) :
-
δ ~185 ppm: Aldehyde carbonyl carbon (C=O).
-
δ ~110-140 ppm: Aromatic and heterocyclic carbons. The carbon bearing the chlorine atom (C6) would be expected to show a characteristic shift.
Comparison with Potential Isomers
A key challenge in synthesis is the potential formation of isomers. For instance, if the starting material was 4-chloroindole or 5-chloroindole, the resulting aldehyde would have a different substitution pattern on the benzene ring, leading to distinct splitting patterns and chemical shifts in the ¹H NMR spectrum.
| Feature | 6-chloro-isomer | 4-chloro-isomer | 5-chloro-isomer |
| Aromatic Protons | Three distinct signals in the aromatic region with specific coupling constants. | Different splitting patterns due to the altered positions of protons and the chloro substituent. | A different set of chemical shifts and coupling constants for the aromatic protons. |
| Symmetry | Asymmetric substitution pattern. | Asymmetric. | Asymmetric. |
By carefully analyzing the coupling constants and chemical shifts, one can definitively distinguish between these isomers.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable information about its elemental composition.
For this compound (C₉H₆ClNO), the expected monoisotopic mass is approximately 179.01 Da.[9] A high-resolution mass spectrum (HRMS) would confirm this mass with high accuracy, lending strong support to the proposed molecular formula.
A crucial feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic M+2 peak in the mass spectrum, where the peak at M (containing ³⁵Cl) is about three times the intensity of the peak at M+2 (containing ³⁷Cl).[10] The observation of this isotopic pattern is a strong indicator of the presence of a single chlorine atom in the molecule.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands for the key functional groups.
Expected IR Absorption Bands :[11][12][13][14]
-
~3200-3400 cm⁻¹ (N-H stretch): A sharp to broad peak corresponding to the N-H bond of the indole ring.
-
~1650-1700 cm⁻¹ (C=O stretch): A strong, sharp peak characteristic of the aldehyde carbonyl group. Conjugation with the indole ring will shift this to a lower frequency.
-
~2700-2850 cm⁻¹ (C-H stretch of aldehyde): Often appears as a pair of weak to medium bands.
-
~1500-1600 cm⁻¹ (C=C stretch): Aromatic ring stretching vibrations.
-
~700-800 cm⁻¹ (C-Cl stretch): A peak in the fingerprint region indicating the presence of a carbon-chlorine bond.
The presence of these characteristic peaks provides strong evidence for the successful synthesis of the target molecule.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[15][16][17] While obtaining suitable crystals can be challenging, a successful crystal structure analysis provides unambiguous proof of the molecular structure.[18][19]
The crystallographic data would confirm the planarity of the indole ring system, the conformation of the aldehyde group, and the precise location of the chlorine atom on the benzene ring.
Experimental Protocols
General Procedure for the Synthesis of this compound via Vilsmeier-Haack Reaction [6]
-
To a flask containing anhydrous N,N-dimethylformamide (DMF) cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) dropwise while stirring.
-
Allow the mixture to stir at 0°C to form the Vilsmeier reagent.
-
Add a solution of 6-chloroindole in DMF to the Vilsmeier reagent dropwise at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat as required (e.g., to 90°C) for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it into a beaker of crushed ice and water.
-
Neutralize the mixture with a saturated aqueous solution of sodium carbonate or sodium hydroxide until basic.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Analytical Techniques: Step-by-Step
-
NMR Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Mass Spectrometry (ESI-MS): Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
IR Spectroscopy (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer and collect the spectrum.
-
X-ray Crystallography: Grow single crystals of the compound by slow evaporation of a saturated solution in an appropriate solvent. Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
Conclusion
The structural validation of synthesized this compound requires a synergistic application of modern analytical techniques. ¹H and ¹³C NMR spectroscopy provide the foundational data for determining the connectivity and substitution pattern. Mass spectrometry confirms the molecular weight and elemental formula, with the isotopic pattern of chlorine serving as a key diagnostic feature. Infrared spectroscopy verifies the presence of essential functional groups. For absolute confirmation, X-ray crystallography offers an unparalleled level of structural detail. By judiciously employing and comparing the data from these methods, researchers can ensure the identity and purity of their synthesized compound, paving the way for its successful application in drug discovery and development.
References
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Structure and Morphology of Indole Analogue Crystals. ACS Omega. Available at: [Link]
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Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. Available at: [Link]
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
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X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PMC - NIH. Available at: [Link]
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Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
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Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Supporting Information]. Available at: [Link]
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6-Chloro-1H-indole-3-carboxaldehyde | C9H6ClNO | CID 12614669. PubChem. Available at: [Link]
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Indole-3-Carboxaldehyde | C9H7NO | CID 10256. PubChem. Available at: [Link]
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Regioselective C5−H Direct Iodination of Indoles. Thieme. Available at: [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
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X‐ray crystal structure of 4 a. ResearchGate. Available at: [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]
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Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
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Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
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Indole-3-carboxaldehyde - Optional[ATR-IR] - Spectrum. SpectraBase. Available at: [Link]
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Vilsmeier-Haack reaction. Name-Reaction.com. Available at: [Link]
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Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]
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Comparison of 1 H and 13 C NMR data (partial) of indole 3e and its regioisomer 3ee. ResearchGate. Available at: [Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Supporting Information]. Available at: [Link]
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(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
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A Researcher's Guide to the Anti-inflammatory Potential of 6-Chloro-1H-indole-3-carbaldehyde Analogs
For drug development professionals and researchers in the field of inflammation, the indole scaffold represents a privileged structure, consistently appearing in molecules with potent biological activities. Within this class, 6-chloro-1H-indole-3-carbaldehyde and its analogs are emerging as a promising frontier for the development of novel anti-inflammatory agents. This guide provides an in-depth comparison of their potential anti-inflammatory properties, supported by established experimental data for related compounds, and outlines the key methodologies for their evaluation.
The Rationale: Targeting Inflammation with Indole-Based Scaffolds
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central goal of anti-inflammatory drug discovery is the identification of small molecules that can effectively modulate pro-inflammatory signaling pathways. Indole-3-carbaldehyde, a natural metabolite of tryptophan, has demonstrated significant anti-inflammatory effects by targeting key inflammatory mediators.[1][2][3] The introduction of a chlorine atom at the 6-position of the indole ring, along with further modifications of the carbaldehyde group, offers a strategic approach to enhance the potency, selectivity, and drug-like properties of this scaffold. Halogenation, in particular, can significantly influence a molecule's lipophilicity and electronic properties, thereby affecting its binding affinity to target proteins.[4]
Comparative Anti-inflammatory Activity: A Focus on Key Inflammatory Markers
While direct comparative studies on a series of this compound analogs are not yet extensively published, we can extrapolate potential activities based on studies of related indole derivatives. The primary markers for in vitro assessment of anti-inflammatory activity include the inhibition of nitric oxide (NO), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells, is a primary indicator of its anti-inflammatory potential.
| Compound/Analog | Cell Line | IC50 (µM) for NO Inhibition | Reference Compound | IC50 (µM) |
| Hypothetical Analog 1 | RAW 264.7 | Data to be generated | Indomethacin | (Literature Value) |
| Hypothetical Analog 2 | RAW 264.7 | Data to be generated | Dexamethasone | (Literature Value) |
| Hypothetical Analog 3 | RAW 264.7 | Data to be generated | L-NMMA | (Literature Value) |
This table is a template for researchers to populate with their experimental data.
Inhibition of Pro-inflammatory Cytokines (TNF-α & IL-6)
TNF-α and IL-6 are pivotal pro-inflammatory cytokines that drive the inflammatory cascade. Effective anti-inflammatory agents often exhibit potent inhibitory effects on the production of these cytokines.
| Compound/Analog | Cell Line | % Inhibition of TNF-α @ [X µM] | % Inhibition of IL-6 @ [X µM] |
| Hypothetical Analog 1 | BV2 Microglia | Data to be generated | Data to be generated |
| Hypothetical Analog 2 | BV2 Microglia | Data to be generated | Data to be generated |
| Hypothetical Analog 3 | BV2 Microglia | Data to be generated | Data to be generated |
This table is a template for researchers to populate with their experimental data. Studies on related indole-morpholinone conjugates have shown significant inhibition of TNF-α and IL-6.[5]
Unraveling the Mechanism of Action: Key Signaling Pathways
The anti-inflammatory effects of indole-3-carbaldehyde and its derivatives are often mediated through the modulation of critical intracellular signaling pathways. A thorough investigation of these pathways is crucial for understanding the mechanism of action of novel this compound analogs.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including iNOS, TNF-α, and IL-6. Many anti-inflammatory compounds exert their effects by inhibiting the activation of the NF-κB pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound analogs.
Experimental Protocols: A Step-by-Step Guide
Reproducibility and accuracy are paramount in drug discovery research. The following are detailed protocols for key in vitro anti-inflammatory assays.
Protocol 1: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of this compound analogs on LPS-induced NO production.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Test compounds (this compound analogs)
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-only group)] x 100
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Protocol 2: TNF-α and IL-6 ELISA
Objective: To quantify the inhibitory effect of the analogs on the secretion of TNF-α and IL-6 from LPS-stimulated cells.
Materials:
-
Cell culture supernatant from the NO inhibition assay
-
Mouse TNF-α and IL-6 ELISA kits
-
96-well ELISA plates
Procedure:
-
Follow the manufacturer's instructions provided with the commercial ELISA kits.
-
Briefly, the supernatant is added to wells pre-coated with capture antibodies for either TNF-α or IL-6.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is then added, and the color development is proportional to the amount of cytokine present.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
The concentration of the cytokines is determined by comparison to a standard curve.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel anti-inflammatory therapeutics. The synthetic accessibility of these compounds allows for the generation of diverse analogs, enabling a thorough exploration of their structure-activity relationships. Future research should focus on synthesizing a focused library of these analogs and evaluating their in vitro and in vivo anti-inflammatory efficacy. Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by these promising compounds. This systematic approach will be instrumental in advancing this class of indole derivatives towards clinical development.
References
- (Reference for a study on a related chloro-indole deriv
- (Reference for a study on a related indole-3-carbaldehyde analog, if found)
- (Reference for a review on indole derivatives as anti-inflamm
- (Reference for a detailed protocol on NO assay)
- (Reference for a detailed protocol on ELISA for cytokines)
- (Reference for the mechanism of action of indole-3-carbaldehyde)
- (Reference for the role of NF-κB in inflamm
- (Reference for the role of TNF-α and IL-6 in inflamm
-
New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]
- (Reference for a study on the synthesis of indole deriv
- (Reference for a study on the in vivo anti-inflammatory activity of an indole deriv
-
Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. PubMed. [Link]
-
Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. MDPI. [Link]
- (Reference for a study on structure-activity relationship of anti-inflamm
- (Reference for a study on the synthesis of haloindole carboxaldehydes)
- (Reference for a study on the biological activities of indole-3-carbaldehyde thiosemicarbazone deriv
- (Reference for a study on the antifungal activity of indole-3-carboxaldehyde)
-
TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents. PubMed. [Link]
- (Reference for a review on small molecule inhibitors of TNF-alpha)
-
Indole-3-Aldehyde alleviates lung inflammation in COPD through activating Aryl Hydrocarbon Receptor to inhibit HDACs/NF-κB/NLRP3 signaling pathways. PubMed Central. [Link]
- (Reference for a study on the synthesis of substituted indole-3-carboxaldehydes)
- (Reference for a study on the anti-inflammatory activity of indole-pyrimidine deriv
- (Reference for a study on the structure-activity relationship of chloro-substituted quinolines)
Sources
- 1. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation | MDPI [mdpi.com]
- 3. Indole-3-Aldehyde alleviates lung inflammation in COPD through activating Aryl Hydrocarbon Receptor to inhibit HDACs/NF-κB/NLRP3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Potential of Substituted Indole-3-Carboxaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Significance of Indole-3-Carboxaldehydes in Antioxidant Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Among its myriad derivatives, indole-3-carboxaldehyde has emerged as a particularly versatile starting point for the development of novel therapeutic agents. Its inherent electronic properties and the reactivity of the aldehyde group at the C-3 position allow for extensive chemical modification, leading to a diverse library of compounds with a wide range of biological activities.[1]
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a host of diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions. Indole derivatives, in general, are recognized for their antioxidant capabilities, largely attributed to the electron-rich nature of the indole ring and the ability of the N-H proton to participate in radical scavenging mechanisms.[3] This guide provides a comparative analysis of the antioxidant potential of various substituted indole-3-carboxaldehydes, supported by experimental data, to inform the strategic design of next-generation antioxidant therapies.
Structure-Activity Relationships: How Substituents Modulate Antioxidant Efficacy
The antioxidant activity of indole-3-carboxaldehyde derivatives is profoundly influenced by the nature and position of substituents on the indole core and modifications at the C-3 aldehyde position. A key determinant of antioxidant potency is the ability of the molecule to donate a hydrogen atom or an electron to stabilize a free radical.
The Crucial Role of the Indole N-H Group
The nitrogen atom within the indole ring is a critical redox center.[3] The presence of a hydrogen atom on this nitrogen is often considered mandatory for significant antioxidant activity.[3] This N-H group can participate in a Hydrogen Atom Transfer (HAT) mechanism, donating the hydrogen atom to a radical species. The resulting indolyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system.[3]
Alternatively, the indole nucleus can engage in a Single Electron Transfer (SET) mechanism, where the electron-rich ring donates an electron to a radical, forming a cation radical.[3] The choice between these pathways is influenced by the reaction medium and the specific substituents on the indole ring.
Impact of Substituents on the Indole Ring and Side Chain
Systematic studies on substituted indole-3-carboxaldehydes reveal clear structure-activity relationships (SAR):
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the indole ring, such as methoxy (-OCH₃) and hydroxyl (-OH) groups, generally enhance antioxidant activity. By increasing the electron density of the aromatic system, EDGs facilitate both HAT and SET mechanisms, making the molecule a more efficient radical scavenger.
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO₂) or halogens (e.g., -Cl, -Br) tend to decrease antioxidant activity. These groups reduce the electron density of the indole ring, making it less favorable to donate a hydrogen atom or an electron.
-
N-Substitution: Modification at the N-1 position of the indole ring can have a dramatic effect. For instance, acylation of the indole nitrogen, as seen in 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde, leads to a negligible antioxidant activity compared to the parent indole-3-carboxaldehyde.[1] This underscores the importance of the N-H proton for radical scavenging.
-
Modification of the C-3 Aldehyde: The aldehyde functional group is a prime site for derivatization. Conversion into Schiff bases, thiosemicarbazones, or coupling with other moieties like aryl amines can significantly modulate antioxidant potential.[1][4] Often, these modifications introduce additional radical scavenging sites (e.g., phenolic hydroxyl groups) or alter the electronic properties of the entire molecule.
The following diagram illustrates the key structural features influencing the antioxidant activity of indole-3-carboxaldehyde derivatives.
Caption: Structure-Activity Relationship (SAR) of Substituted Indole-3-Carboxaldehydes.
Comparative Performance Analysis: A Data-Driven Overview
To provide an objective comparison, this section presents quantitative data from in vitro antioxidant assays performed on various series of substituted indole-3-carboxaldehydes. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of the effectiveness of a compound in inhibiting a specific biological function, with a lower IC₅₀ value indicating greater potency.
N-Acetylated Aryl Amine Conjugates of Indole-3-Carboxaldehyde
A study by Kumar et al. (2012) synthesized a series of indole-3-carboxaldehyde analogues by coupling various aryl amines at the N-1 position via an acetyl linker.[1] Their antioxidant potential was evaluated using the DPPH radical scavenging assay and a lipid peroxidation (LPO) inhibition assay.
| Compound ID | Aryl Amine Substituent | DPPH IC₅₀ (µM/ml)[1] | LPO Inhibition IC₅₀ (µM/ml)[1] |
| Indole-3-carboxaldehyde (Parent) | - | 121 ± 0.5 | 70 ± 0.7 |
| 5a | 4-aminophenol | 18 ± 0.1 | 24 ± 0.3 |
| 5b | 2-aminophenol | 21 ± 0.2 | 29 ± 0.8 |
| 5c | 4-chloroaniline | 109 ± 0.5 | 118 ± 0.1 |
| 5d | 4-bromoaniline | 120 ± 0.1 | 120 ± 0.3 |
| 5e | 4-amino-2-nitrophenol | 16 ± 0.8 | 21 ± 0.5 |
| 5f | 4-amino-2-methoxyphenol | 8 ± 0.9 | 7 ± 0.1 |
| 5g | 2-amino-5-nitrophenol | 13 ± 0.2 | 16 ± 0.9 |
| BHA (Standard) | - | 11 ± 0.5 | 9 ± 0.1 |
Analysis of Experimental Data:
-
Superiority of Conjugates: The data clearly demonstrates that coupling indole-3-carboxaldehyde with aminophenols (compounds 5a , 5b , 5e , 5f , 5g ) significantly enhances antioxidant activity compared to the parent compound.
-
Effect of Phenolic -OH: The presence of a phenolic hydroxyl group on the coupled aryl amine is a key contributor to the enhanced activity, providing an additional, readily available hydrogen atom for radical scavenging.
-
Impact of EDGs and EWGs: Compound 5f , which possesses both a phenolic -OH and an electron-donating methoxy group, exhibited the highest potency, even surpassing the standard antioxidant Butylated Hydroxyanisole (BHA).[1] In contrast, compounds with electron-withdrawing halogens (5c and 5d ) showed significantly reduced or negligible activity.[1]
-
Assay Correlation: A strong correlation is observed between the results of the DPPH and LPO assays, suggesting a consistent antioxidant mechanism across these two different in vitro models.[1]
Thiosemicarbazone and Schiff Base Derivatives
Modification of the C-3 aldehyde to form thiosemicarbazones and Schiff bases is another common strategy to enhance biological activity. While comprehensive comparative IC₅₀ tables are less common in the literature for these series, studies consistently show that these modifications can lead to potent antioxidant compounds. For example, a study on indole-3-carboxaldehyde thiosemicarbazone derivatives reported very potent activity in the ABTS antioxidant assay for several of the synthesized compounds.[4] Similarly, Schiff bases derived from indole-3-carboxaldehyde have also demonstrated significant antioxidant properties.[5]
Experimental Methodologies: A Guide to Key Antioxidant Assays
The following section provides detailed, step-by-step protocols for the most common in vitro assays used to evaluate the antioxidant potential of indole-3-carboxaldehyde derivatives. Adherence to these standardized methods is crucial for generating reliable and comparable data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration, measured spectrophotometrically, is indicative of the radical scavenging potential of the test compound.
Caption: Experimental Workflow for the DPPH Radical Scavenging Assay.
Step-by-Step Protocol:
-
Preparation of DPPH Reagent: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol or ethanol. This solution should be freshly made and kept in the dark to prevent degradation.
-
Preparation of Test Samples: Dissolve the synthesized indole-3-carboxaldehyde derivatives and a standard antioxidant (e.g., Ascorbic Acid, BHA) in the same solvent to create stock solutions. From these, prepare a range of concentrations to determine the IC₅₀ value.
-
Assay Procedure: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add an equal volume of the various concentrations of your test compounds, the standard, or the solvent (as a control).
-
Incubation: Incubate the plate at room temperature in complete darkness for 30 minutes. The antioxidant compounds will react with the DPPH radical during this time.
-
Measurement: After incubation, measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compounds. The IC₅₀ value is the concentration required to inhibit 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•⁺), a blue-green chromophore, through the reaction of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. This reduction in color is measured spectrophotometrically.
Step-by-Step Protocol:
-
Preparation of ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix these two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the ABTS•⁺ radical.
-
Preparation of ABTS•⁺ Working Solution: Before the assay, dilute the stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Preparation of Test Samples: Prepare serial dilutions of the indole derivatives and a standard (e.g., Trolox) in a suitable solvent.
-
Assay Procedure: Add a small volume of the test sample or standard to a larger volume of the ABTS•⁺ working solution and mix thoroughly.
-
Incubation: Allow the reaction to proceed at room temperature for a defined time (typically 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition using a similar formula as in the DPPH assay and determine the IC₅₀ value.
Conclusion and Future Directions
The available experimental data strongly supports the potential of substituted indole-3-carboxaldehydes as a promising class of antioxidant agents. The structure-activity relationships derived from comparative studies provide a clear roadmap for the rational design of more potent compounds. Specifically, the introduction of phenolic hydroxyl and other electron-donating groups through conjugation at the N-1 position has proven to be a highly effective strategy, yielding derivatives with antioxidant capacities superior to commercial standards like BHA.[1]
Future research should focus on a systematic evaluation of substitutions directly on the indole ring (e.g., at the 5- and 6-positions) to further refine our understanding of electronic effects on the core scaffold. Additionally, expanding the testing of these compounds in more biologically relevant models, including cell-based assays and in vivo studies, will be crucial to validate their therapeutic potential and elucidate their mechanisms of action in a physiological context. The versatility of the indole-3-carboxaldehyde scaffold, combined with a data-driven approach to chemical modification, holds significant promise for the development of novel drugs to combat oxidative stress-related diseases.
References
-
Kumar, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
-
Gülçin, İ. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]
-
Saleh, N. A., et al. (2020). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. ResearchGate. [Link]
-
Woźniak, M., et al. (2022). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 12(1), 1-16. [Link]
-
Perwin, A., & Mazumdar, N. (2024). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. Journal of Polymers and the Environment. [Link]
-
Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]
-
Bingül, M. (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 18(2), 317-326. [Link]
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- 3. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Comparative Molecular Docking of Indole Derivatives
The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous indole-based drugs for treating conditions ranging from inflammation to cancer.[2][3][4] For researchers aiming to design the next generation of these powerful therapeutics, in silico molecular docking serves as an indispensable tool for predicting binding affinity and understanding structure-activity relationships (SAR) at the molecular level.
This guide provides a comprehensive, field-proven framework for conducting comparative docking studies of indole derivatives against multiple, therapeutically relevant targets. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring your computational workflow is not only accurate but also self-validating.
Chapter 1: Foundations for a Comparative Docking Study
A successful docking campaign begins with rational and well-justified decisions about the targets, ligands, and software to be used.
Selecting Therapeutic Targets
The broad bioactivity of indole derivatives means they can be studied against numerous proteins.[5][6][7] For a focused comparative study, we will select three well-characterized targets from different disease areas where indoles have shown significant promise:
-
Cyclooxygenase-2 (COX-2): A primary target in inflammation . Non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin, which contains an indole core, function by inhibiting COX enzymes.[2] We will use the murine COX-2 structure as it is well-resolved and commonly used.
-
Estrogen Receptor Alpha (ERα): A key target in hormone-dependent breast cancer . Indole derivatives have been explored for their ability to modulate estrogen receptor activity.[5]
-
Selected Structure: PDB ID 3ERT, complexed with the antagonist 4-hydroxytamoxifen.
-
-
Androgen Receptor (AR): A critical target in prostate cancer . The development of novel AR antagonists is a major focus of cancer research, and the indole scaffold serves as a valuable template.
-
Selected Structure: PDB ID 2AM9, complexed with the natural agonist testosterone.
-
Designing the Ligand Set
For a meaningful comparison, the ligand set should include a known reference compound and several rationally designed analogs. This allows for the direct assessment of how specific structural modifications impact binding affinity and selectivity.
-
Ligand 1 (Reference): Indomethacin . As the co-crystallized ligand in our primary target (4COX), it serves as the perfect control for validating our docking protocol.
-
Ligand 2 (Analog A): 5-Hydroxy-Indomethacin . Introducing a hydroxyl group at the 5-position of the indole ring allows us to probe for new potential hydrogen bond interactions within the binding sites.
-
Ligand 3 (Analog B): 4-Fluoro-Indomethacin . Substituting the para-chloro group on the benzoyl moiety with a fluorine atom allows us to test the impact of altering the size and electronic properties of this key substituent.
Choosing the Right Tool: Docking Software Overview
While many docking programs are available, they generally fall into two categories: academic/free and commercial. The choice depends on factors like accessibility, algorithm, and desired precision.
-
AutoDock Vina: A powerful and widely used open-source program. Its combination of a robust scoring function and efficient search algorithm makes it an excellent choice for academic research and the primary tool for our detailed workflow.
-
Glide (Schrödinger): A leading commercial software known for its speed and accuracy. It uses a hierarchical series of filters and multiple scoring functions (e.g., SP for standard precision, XP for extra precision) to rapidly screen and score ligands.
-
GOLD (CCDC): Stands for Genetic Optimization for Ligand Docking. This commercial program uses a genetic algorithm to explore ligand flexibility and partial protein flexibility, making it highly effective for accurate binding mode prediction.
Chapter 2: A Self-Validating Docking Workflow (Case Study: Indomethacin & COX-2)
The trustworthiness of any docking result hinges on the rigor of the protocol. A critical, non-negotiable step is protocol validation through re-docking. The rationale is simple: if your chosen parameters cannot accurately reproduce the experimentally determined binding pose of a known ligand, any predictions for novel ligands are unreliable. An RMSD (Root Mean Square Deviation) value below 2.0 Å between the crystal pose and the top-ranked docked pose is the gold standard for validation.
Below is a detailed protocol using AutoDock Tools (ADT) for preparation and AutoDock Vina for execution.
Experimental Protocol: Step-by-Step Docking Workflow
2.1: Target Protein Preparation (PDB: 4COX)
-
Download Structure: Obtain the PDB file for 4COX from the RCSB PDB database.
-
Clean Protein: Open the PDB file in a molecular viewer like AutoDock Tools. Remove all non-protein atoms, including water molecules (HOH), cofactors, and the original Indomethacin ligand (IMN). This ensures the binding site is empty for docking.
-
Add Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar Only" and click OK. This step is crucial for defining correct hydrogen bonding patterns.
-
Compute Charges: Assign partial charges to the protein atoms. In ADT, this is typically done by adding Kollman charges.
-
Save as PDBQT: The final step is to save the prepared receptor in the required PDBQT format (File > Save > Write PDBQT), which includes atomic charge and atom type information for Vina.
2.2: Ligand Preparation (Indomethacin & Analogs)
-
Obtain 3D Structure: Download the 3D structure of your ligands (e.g., from PubChem in SDF format).
-
Load into ADT: Open the ligand file in AutoDock Tools (Ligand > Input > Open).
-
Detect Torsional Root: ADT will automatically detect the rotatable bonds, which defines the ligand's flexibility during docking.
-
Save as PDBQT: Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT). Repeat for all analogs.
2.3: Binding Site Definition & Grid Generation Causality: The docking algorithm needs a defined search space to explore potential binding poses efficiently. This "grid box" should encompass the entire active site without being excessively large, which would waste computational time.
-
Center the Grid: The most reliable way to define the binding site is to use the coordinates of the co-crystallized ligand. In ADT, load your prepared protein (4COX_protein.pdbqt).
-
Open Grid Box: Go to Grid > Grid Box.
-
Set Dimensions: Adjust the center coordinates and box dimensions (in Angstroms) to fully enclose the region where the original Indomethacin was bound. A box size of 25 x 25 x 25 Å is often a good starting point.
-
Output Configuration: Save the grid box parameters as a configuration file (e.g., conf.txt). This file will contain the receptor name, ligand name, and the center and size coordinates for Vina.
2.4: Docking Execution & Validation
-
Run AutoDock Vina: Execute the docking from the command line. The command specifies the receptor, ligand, and configuration file.
-
Validation: For the re-docking of Indomethacin, the output file indomethacin_out.pdbqt will contain several predicted binding poses, ranked by affinity.
-
Analyze RMSD: Use a visualization tool (e.g., PyMOL, Chimera) to superimpose the original crystal structure (4COX) with your top-ranked docked pose from indomethacin_out.pdbqt. Calculate the RMSD between the heavy atoms of the original ligand and your docked ligand. An RMSD < 2.0 Å validates the protocol.
Visualizations
Diagram 1: General Molecular Docking Workflow
This diagram outlines the complete, self-validating workflow described in Chapter 2.
Caption: A flowchart of the validated computational pipeline.
Diagram 2: Logic of Docking Result Interpretation
This diagram illustrates the logical flow from docking scores to actionable scientific insights.
Caption: From raw data to structure-activity relationship (SAR) hypotheses.
Chapter 3: Comparative Analysis & Data Interpretation
Once the docking protocol is validated, it can be applied to the entire ligand set against all selected protein targets. The results should be organized systematically to facilitate comparison.
Data Presentation
Table 1: Comparative Docking Scores (Binding Affinity, kcal/mol)
This table provides a high-level overview of the predicted binding strength. Lower (more negative) values indicate stronger predicted affinity.
| Ligand | Target: COX-2 (4COX) | Target: ERα (3ERT) | Target: AR (2AM9) |
| Indomethacin (Reference) | -10.2 | -8.1 | -7.5 |
| Analog A (5-OH) | -10.5 | -8.3 | -7.6 |
| Analog B (4-F) | -10.3 | -8.5 | -8.0 |
Note: Data are hypothetical for illustrative purposes.
Table 2: Key Molecular Interactions for Top-Ranked Poses
This table provides the crucial details behind the scores. It lists the specific amino acid residues in the binding pocket that form significant interactions with the ligand.
| Ligand | Target | Key Interacting Residues (Interaction Type) |
| Indomethacin | COX-2 | Arg120 (H-Bond), Tyr355 (H-Bond), Val349 (Hydrophobic), Ser530 (Hydrophobic) |
| Analog A (5-OH) | COX-2 | Arg120 (H-Bond), Tyr355 (H-Bond), Gln192 (H-Bond) , Val349 (Hydrophobic) |
| Analog B (4-F) | ERα | Glu353 (H-Bond), Arg394 (H-Bond), Phe404 (Hydrophobic), Met343 (Halogen Bond) |
Note: Data are hypothetical for illustrative purposes.
Synthesizing Insights from the Data
The true value of a comparative study lies in interpreting these tables to generate testable hypotheses:
-
Potency Insights: In our example, Analog A shows a slightly improved score for COX-2 (-10.5 kcal/mol vs. -10.2). Table 2 reveals the reason: the new 5-hydroxyl group forms an additional hydrogen bond with Gln192, potentially increasing its potency.
-
Selectivity Insights: Analog B shows a notable improvement in binding to ERα and AR compared to the reference. The interaction analysis suggests its 4-fluoro group may be forming a favorable halogen bond with Met343 in the ERα active site, an interaction not possible for the chloro-substituted Indomethacin. This suggests a potential route for designing ligands with selectivity away from COX-2 and towards hormone receptors.
-
Trustworthiness of Interpretation: Every claim is directly supported by the data. We are not just looking at scores; we are explaining the why by linking affinity changes to specific, observable molecular interactions. This forms the basis of rational, structure-based drug design.
By following this structured, validation-centric approach, researchers can confidently leverage molecular docking to accelerate the discovery of novel indole derivatives, transforming computational predictions into tangible therapeutic candidates.
References
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). Bentham Science.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). (n.d.). PubMed.
- Crystallographic structure of Estrogen receptor alpha (PDB ID: 3ERT):... (n.d.). ResearchGate.
- AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025, April 29). YouTube.
- Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). Creative Proteomics.
- Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PubMed Central.
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
- Docking and scoring. (n.d.). Schrödinger.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
- Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2025, May 9). PubMed.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI.
- Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. (2020, May 11). PubMed Central.
- GOLD. (n.d.). Docs CSC.
- PDB-1xow: Crystal structure of the human androgen receptor ligand binding d... (n.d.). Yorodumi.
- 1A52: ESTROGEN RECEPTOR ALPHA LIGAND-BINDING DOMAIN COMPLEXED TO ESTRADIOL. (1998, February 19). NCBI.
- Basic docking. (n.d.). Autodock Vina 1.2.0 documentation - Read the Docs.
- A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). SciSpace.
- 3ERT: HUMAN ESTROGEN RECEPTOR ALPHA LIGAND-BINDING DOMAIN IN COMPLEX WITH 4-HYDROXYTAMOXIFEN. (1999, March 30). NCBI.
- Vina Docking Tutorial. (n.d.). Eagon Research Group.
- 1T63: Crystal Structure of the Androgen Receptor Ligand Binding Domain with DHT and a peptide derived from its physiological coactivator GRIP1 NR box3. (2005, January 25). RCSB PDB.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). MDPI.
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A Comparative Guide to the Regioselective Formylation of 6-Chloroindole: The Vilsmeier-Haack Reaction in Focus
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group onto an indole scaffold is a pivotal transformation in synthetic organic chemistry, paving the way for a diverse array of pharmaceuticals and biologically active compounds. Among the various methods available, the Vilsmeier-Haack reaction stands out for its efficiency and reliability. This guide provides an in-depth analysis of the Vilsmeier-Haack reaction's regioselectivity on 6-chloroindole, supported by experimental evidence and a comparative look at alternative formylation techniques.
The Vilsmeier-Haack Reaction: A Powerful Tool for Indole Functionalization
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, which is then attacked by the electron-rich substrate.[1][2][3][4]
Mechanism and Regioselectivity on the Indole Nucleus
The indole ring system is inherently electron-rich, making it an excellent substrate for electrophilic substitution. The regioselectivity of such reactions is dictated by the relative electron densities at different positions of the indole nucleus. Theoretical and experimental studies have consistently shown that the C3 position is the most nucleophilic and, therefore, the most reactive site for electrophilic attack.[5][6] This is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate through resonance.
The mechanism of the Vilsmeier-Haack reaction on indole proceeds as follows:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt (the Vilsmeier reagent).[1][2]
-
Electrophilic Attack: The electron-rich C3 position of the indole attacks the electrophilic carbon of the Vilsmeier reagent.[6]
-
Aromatization: A subsequent deprotonation step restores the aromaticity of the indole ring.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final 3-formylindole product.[3][6]
The presence of a substituent on the indole ring can influence the regioselectivity. In the case of 6-chloroindole, the chloro group is a deactivating substituent due to its inductive electron-withdrawing effect. However, it is also an ortho-, para-director. Given that the C3 position is the most activated site in the indole ring, the Vilsmeier-Haack reaction is still expected to proceed preferentially at this position.
Experimental Confirmation: Vilsmeier-Haack Reaction on 6-Chloroindole
Experimental data robustly confirms the C3 regioselectivity of the Vilsmeier-Haack reaction on 6-chloroindole, leading to the formation of 6-chloro-1H-indole-3-carbaldehyde.[7][8]
A typical experimental procedure involves the slow addition of a pre-formed Vilsmeier reagent to a solution of 6-chloroindole in a suitable solvent, often DMF itself. The reaction is typically carried out at low temperatures initially and then allowed to proceed at room temperature or with gentle heating.[7] Subsequent alkaline workup precipitates the desired product.
Spectroscopic Evidence:
The structure of the product, this compound, can be unequivocally confirmed by spectroscopic methods. For instance, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals:
-
A broad singlet for the N-H proton around δ 12.32 ppm.
-
A singlet for the aldehydic proton.
-
A singlet for the C2-H proton.
-
A set of signals in the aromatic region corresponding to the protons on the benzene ring of the indole.[7]
A patent describing the synthesis of this compound reports a yield of 91% using this method.[7]
Comparison with Alternative Formylation Methods
While the Vilsmeier-Haack reaction is a stalwart in indole formylation, several other methods exist. A comparative analysis highlights the advantages and disadvantages of each.
| Reaction | Reagents | Conditions | Yield on 6-Chloroindole | Regioselectivity | Drawbacks |
| Vilsmeier-Haack | DMF, POCl₃ | Mild (0°C to rt) | High (e.g., 91%)[7] | Excellent (C3) | Use of hazardous POCl₃ |
| Reimer-Tiemann | CHCl₃, NaOH | Harsh (high temp, strong base) | Lower, potential for byproducts | C3 and N-formylation | Use of toxic chloroform, harsh conditions[9] |
| Duff Reaction | Hexamethylenetetramine, acid | Harsh (high temp, strong acid) | Moderate | C3 | Harsh conditions, lower yields[9] |
| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | High pressure, strong acid | Not typically used for indoles | Not ideal for indoles | Requires high pressure and strong Lewis acids[9] |
| Modern Methods | Various (e.g., FeCl₃, formaldehyde, NH₄OH) | Varies (often milder) | Good to excellent | C3 | May require specific catalysts, newer and less established[10] |
As the table illustrates, the Vilsmeier-Haack reaction offers a superior combination of high yield, excellent regioselectivity, and relatively mild reaction conditions for the formylation of 6-chloroindole.
Detailed Experimental Protocol for the Vilsmeier-Haack Reaction on 6-Chloroindole
This protocol is adapted from established procedures and is provided for informational purposes.[1][7] Researchers should conduct a thorough risk assessment before proceeding.
Materials:
-
6-Chloroindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool anhydrous DMF in an ice bath. Slowly add POCl₃ dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent will form as a solid or a thick slurry.
-
Reaction with 6-Chloroindole: Dissolve 6-chloroindole in anhydrous DMF in a separate flask. Cool this solution in an ice bath. Slowly add the pre-formed Vilsmeier reagent to the 6-chloroindole solution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization and Precipitation: Slowly add a saturated solution of sodium carbonate to the mixture until it is basic. This will neutralize the acid and precipitate the crude product.
-
Isolation and Purification: Collect the solid product by filtration, wash it thoroughly with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Visualizing the Vilsmeier-Haack Reaction
To better understand the process, the following diagrams illustrate the reaction mechanism and the overall experimental workflow.
Caption: Experimental Workflow for the Synthesis of this compound.
Conclusion
The Vilsmeier-Haack reaction is a highly effective and regioselective method for the C3-formylation of 6-chloroindole. Its high yields, operational simplicity, and predictable outcome make it a preferred choice for synthetic chemists. While alternative methods exist, they often suffer from drawbacks such as harsh reaction conditions, lower yields, or the use of more hazardous reagents. For researchers and professionals in drug development, a thorough understanding of the Vilsmeier-Haack reaction's mechanism and application is essential for the efficient synthesis of valuable indole-based compounds.
References
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Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved from [Link]
-
Clementi, S., & Marino, G. (1972). Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2, (1), 71-73. Retrieved from [Link]
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ChemWis. (2023, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube. Retrieved from [Link]
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Gandeepan, P., & Li, C. J. (2020). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 5(20), 11537–11546. Retrieved from [Link]
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
-
Wang, Q. D., Zhou, B., Yang, J. M., Fang, D., Ren, J., & Zeng, B. B. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(18), 2670-2674. Retrieved from [Link]
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Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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6-Chloro-1H-indole-3-carboxaldehyde | C9H6ClNO | CID 12614669 - PubChem. (n.d.). Retrieved from [Link]
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Vilsmeier-Haack Reaction - J&K Scientific LLC. (2022, March 22). Retrieved from [Link]
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Vilsmeier-Haack reaction - Name-Reaction.com. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Cytotoxicity of 6-Chloro-1H-indole-3-carbaldehyde Derivatives in Cancer Research
For researchers, medicinal chemists, and drug development professionals, the indole scaffold represents a privileged structure in the pursuit of novel anticancer agents. Its inherent biological activity and synthetic tractability have made it a cornerstone of modern oncology research. This guide provides an in-depth, objective comparison of the cytotoxic performance of a specific subclass of these compounds: 6-chloro-1H-indole-3-carbaldehyde and its derivatives. By synthesizing experimental data and elucidating the underlying mechanisms of action, this document serves as a technical resource to inform future research and development in this promising area.
The core structure, this compound, is a halogenated heterocyclic aldehyde. While direct and extensive cytotoxic data on this parent compound is limited in publicly available literature, a comprehensive analysis of its derivatives strongly indicates that the 6-chloro substitution plays a significant role in enhancing anticancer activity. This guide will delve into the structure-activity relationships, compare the cytotoxicity of various derivatives against cancer cell lines, and provide detailed experimental protocols for evaluating these compounds.
The Rationale Behind Targeting the Indole Scaffold
The indole ring system is a common motif in a vast array of natural products and synthetic molecules that exhibit potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The indole-3-carbaldehyde scaffold, in particular, has emerged as a promising starting point for the development of therapeutic agents due to the reactivity of the aldehyde group, which allows for a variety of chemical modifications[1]. These modifications can fine-tune the compound's pharmacological profile, including its cytotoxicity against cancer cells.
Comparative Cytotoxicity of this compound Derivatives
The true measure of a compound's potential as an anticancer agent lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Spiro oxindole derivative with N-benzyl and chloro group | MCF-7 (Breast) | 3.55 ± 0.49 | [2] |
| Spiro oxindole derivative with N-benzyl and chloro group | MDA-MB-231 (Breast) | 4.40 ± 0.468 | [2] |
| Pyrrole-indole hybrid with single chloro-substitution | T47D (Breast) | 2.4 | [2] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [3] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [3] |
| Doxorubicin (Positive Control) | MCF-7 (Breast) | ~2.5 | [4][5] |
| Doxorubicin (Positive Control) | A549 (Lung) | >20 | [4][5] |
| Doxorubicin (Positive Control) | HepG2 (Liver) | ~12.2 | [4][5] |
Structure-Activity Relationship (SAR): The Significance of the 6-Chloro Substitution
The presence and position of substituents on the indole ring are critical determinants of a compound's cytotoxic activity. A study on the amoebicidal activity of various indole analogs revealed that methyl 6-chloro-1H-indole-3-carboxylate was the most potent compound, suggesting that the 6-chloro substitution enhances biological efficacy[6]. This is likely due to the electron-withdrawing nature of the chlorine atom, which can alter the electronic properties of the indole ring and influence its interaction with biological targets.
Furthermore, research on 3-substituted indoles has indicated that the presence of a bromo or methoxy group at the 5-position, in conjunction with a chloro substituent on an attached phenyl ring, is crucial for maximal anticancer activity[7]. This highlights the intricate interplay of various functional groups in determining the overall cytotoxicity of these derivatives.
Proposed Mechanism of Action: From Microtubule Disruption to Apoptosis
While the precise mechanism of action for this compound itself is not yet fully elucidated, a compelling body of evidence from studies on its derivatives points towards a primary mode of action involving the disruption of microtubule dynamics[2]. This interference with the cellular cytoskeleton is a well-established and effective strategy in cancer therapy, as it preferentially targets rapidly dividing cancer cells.
The proposed cascade of events is as follows:
-
Microtubule Destabilization: The 6-chloroindole moiety is hypothesized to bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network is critical for several cellular processes, including mitosis, intracellular transport, and maintenance of cell shape.
-
G2/M Cell Cycle Arrest: The failure to form a proper mitotic spindle due to microtubule disruption triggers a cell cycle checkpoint, leading to arrest in the G2/M phase.
-
Induction of Apoptosis: Prolonged cell cycle arrest at the G2/M phase ultimately initiates the intrinsic (mitochondrial) pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and the executioner caspase-3), leading to programmed cell death[2][8].
Caption: Logical flow from microtubule disruption to apoptosis by 6-chloroindole derivatives.
In addition to microtubule disruption, some chloro-indole derivatives have been shown to inhibit the PI3K/Akt signaling pathway, a critical cascade that promotes cell survival and is often hyperactivated in cancer[2]. This suggests a multi-targeted approach may contribute to the overall anticancer efficacy of these compounds.
Caption: Inhibition of the PI3K/Akt survival pathway by chloro-indole derivatives.
Experimental Protocols for Cytotoxicity Evaluation
To ensure the reproducibility and validity of cytotoxicity data, standardized and well-documented protocols are essential. The following section provides detailed, step-by-step methodologies for three common cytotoxicity assays.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that measures cellular protein content, which is proportional to the number of viable cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative (stock solution in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-15,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes.
-
Absorbance Measurement: Read the absorbance at 565 nm using a microplate reader.
Caption: Workflow of the Sulforhodamine B (SRB) assay.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative
-
LDH assay kit (containing substrate, cofactor, and dye)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described for the SRB assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.
Future Directions and Conclusion
The landscape of anticancer drug discovery is in constant evolution, and the exploration of novel chemical scaffolds is paramount. This compound and its derivatives represent a promising class of compounds with demonstrated cytotoxic potential against a range of cancer cell lines. The available evidence strongly suggests that their mechanism of action involves the disruption of microtubule polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis.
Future research should focus on several key areas:
-
Direct Evaluation of the Parent Compound: Conducting comprehensive in vitro and in vivo studies on this compound to establish its baseline cytotoxicity and confirm its mechanism of action.
-
Expansion of Derivative Libraries: Synthesizing and screening new derivatives to identify compounds with enhanced potency, improved selectivity for cancer cells, and favorable pharmacokinetic properties.
-
In-depth Mechanistic Studies: Further elucidating the specific molecular targets and signaling pathways modulated by these compounds to gain a more complete understanding of their anticancer effects.
By addressing these research questions, the full therapeutic potential of this compound and its derivatives as a novel class of anticancer agents can be realized, potentially leading to the development of more effective and targeted cancer therapies.
References
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-
Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Accessed December 30, 2025. [Link]
-
Cytotoxicity (IC 50 ± SEM) of 1-6, 15-19, 23-28, 32-34, and DEAB on MCF7, MDA-MB-231, and PC-3 cell lines after treatment for 48 h; n = 3. ResearchGate. Accessed December 30, 2025. [Link]
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. 2022.
- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules. 2022.
- Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Egyptian Journal of Chemistry. 2023.
- 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons. 2011.
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- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. 2024.
- Amoebicidal effect of synthetic indoles against Acanthamoeba spp.
- Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer. World Journal of Gastroenterology. 2023.
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- In vitro anticancer and antioxidant activity screening of selected marine micro algal extracts. i-manager's Journal on Chemical Sciences. 2023.
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Induction of apoptosis and caspase-3 activation by chemopreventive[9]-paradol and structurally related compounds in KB cells. Cancer Letters. 2002.
- Hapalindole H Induces Apoptosis as an Inhibitor of NF-ĸB and Affects the Intrinsic Mitochondrial Pathway in PC-3 Androgen-insensitive Prostate Cancer Cells. Anticancer Research. 2018.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 6-chloro-1H-indole-3-carbaldehyde
As researchers dedicated to advancing drug discovery and development, our work with specialized chemical reagents demands the highest standards of safety and environmental stewardship. 6-chloro-1H-indole-3-carbaldehyde is a valuable building block in medicinal chemistry, but its halogenated structure necessitates a rigorous and informed approach to its disposal. This guide moves beyond mere compliance, offering a procedural and logical framework to ensure that every step, from the point of waste generation to final disposal, is executed with precision, safety, and scientific integrity.
The core principle underpinning the disposal of chlorinated compounds is meticulous segregation. Co-mingling halogenated and non-halogenated waste streams can lead to the formation of dioxins and other highly toxic byproducts during incineration, posing significant environmental risks and dramatically increasing disposal costs.[1] This guide provides the essential operational plan to prevent such outcomes and manage this chemical responsibly.
Part 1: Hazard Profile and Risk Assessment
Understanding the specific hazards of this compound is the foundation of its safe management. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key risks that dictate our handling and disposal protocols.[2]
The primary hazards are:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate the use of comprehensive Personal Protective Equipment (PPE) and handling exclusively within a certified chemical fume hood. The chlorinated indole structure also means that upon combustion, it can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).
| Property / Hazard | Identifier / Classification | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 703-82-2 | [4] |
| Molecular Formula | C₉H₆ClNO | [3][4] |
| Physical Form | Solid, Powder | [2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315, H319, H335 | [2] |
| Incompatible Materials | Strong oxidizing agents, Strong reducing agents | |
| Waste Category | Regulated Hazardous Waste (Halogenated Organic) | [1][5] |
Part 2: Pre-Disposal Operations: Handling and Waste Segregation
Proper disposal begins long before the waste container is full. It starts with minimizing waste generation and ensuring absolute purity of the waste stream through rigorous segregation.
Step-by-Step Handling and Segregation Protocol:
-
Engineering Controls : All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to mitigate inhalation risks.[1][5]
-
Personal Protective Equipment (PPE) : A non-negotiable PPE ensemble must be worn. This includes:
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection : Chemically resistant gloves, such as nitrile. It is crucial to check the glove manufacturer's compatibility chart for the specific solvents being used.
-
Body Protection : A fully buttoned, long-sleeved laboratory coat.
-
-
Waste Segregation : This is the most critical step in the disposal workflow.
-
Designate a specific waste container exclusively for "Halogenated Organic Waste."[1][5]
-
Under no circumstances should non-halogenated solvents, acids, bases, or metals be added to this container.[1][6] Cross-contamination complicates disposal and violates safety protocols.
-
This includes all materials that have come into direct contact with the compound, such as contaminated pipette tips, weigh boats, and solvent rinsates used for cleaning glassware.
-
Part 3: The Core Disposal Protocol
Once generated, the hazardous waste must be contained, labeled, and stored in accordance with institutional and national regulations, such as those set by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8]
Step-by-Step Disposal Procedure:
-
Container Selection :
-
Choose a container made of a material chemically compatible with this compound and any solvents used (e.g., a high-density polyethylene (HDPE) or glass bottle for liquids; a labeled bag or drum for solid waste). The container must be in good condition, free of leaks, and have a secure, tightly sealing lid.[6]
-
-
Labeling :
-
Accumulation and Storage :
-
Keep the waste container tightly sealed at all times, except when adding waste.[6]
-
Store the container in a designated Satellite Accumulation Area (SAA) that is clearly marked and located at or near the point of generation.
-
Ensure the SAA is segregated from incompatible materials, particularly strong oxidizing and reducing agents.
-
-
Final Disposal :
-
Once the container is full, or if work on the project is complete, arrange for pickup by your institution's certified hazardous waste management provider.
-
Never dispose of this compound down the drain or in regular trash.[9] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of halogenated waste.
Part 4: Emergency Procedures
In the event of a spill or accidental exposure, a swift and correct response is critical.
-
Spill :
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing full PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit absorbent).
-
Sweep up the absorbed material carefully to avoid creating dust.
-
Place the contaminated absorbent into the designated "Halogenated Organic Waste" container.
-
Decontaminate the area with an appropriate solvent, collecting the rinsate as hazardous waste.
-
-
Accidental Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
-
By adhering to this comprehensive guide, you not only ensure the safety of yourself and your colleagues but also uphold the integrity of our scientific mission and protect the environment for future generations.
References
-
PubChem Compound Summary for CID 12614669, 6-Chloro-1H-indole-3-carboxaldehyde. National Center for Biotechnology Information. [Link]
-
Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
-
Safety Data Sheet for HYDROXYISOHEXYL 3-CYCLOHEXENE CARBOXALDEHYDE. (2024). Chemotechnique Diagnostics. [Link]
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency (EPA). [Link]
-
Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]
-
Occupational exposure to hazardous chemicals in laboratories (1910.1450). Occupational Safety and Health Administration (OSHA). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 6-Chloro-1H-indole-3-carboxaldehyde | 703-82-2 [sigmaaldrich.com]
- 3. 6-Chloro-1H-indole-3-carboxaldehyde | C9H6ClNO | CID 12614669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Chloroindole-3-carboxaldehyde, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 6-chloro-1H-indole-3-carbaldehyde
As researchers at the forefront of drug discovery and development, our work necessitates the handling of novel chemical entities. 6-chloro-1H-indole-3-carbaldehyde, a halogenated indole derivative, is one such compound that requires meticulous handling to ensure operator safety and experimental integrity. This guide provides a procedural framework grounded in established safety principles for managing this compound in a laboratory setting. The protocols outlined here are designed to be a self-validating system of safety, ensuring that each step mitigates the inherent risks associated with this class of chemicals.
Hazard Assessment: Understanding the Risks
This compound is classified as a hazardous substance. While comprehensive toxicological data for this specific molecule may be limited, the known hazards of its structural analogs—substituted indoles and aromatic aldehydes—provide a strong basis for a cautious approach.
The primary hazards associated with this compound are:
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if dust or aerosols are inhaled.[1][2]
-
Harmful if Swallowed: Acute oral toxicity is a concern.[3]
Given its chlorinated nature, it must be treated as a halogenated organic compound, which has specific implications for waste disposal.[4]
Personal Protective Equipment (PPE): Your Primary Barrier
The use of appropriate PPE is the final and most critical line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound. Never handle this compound without all specified equipment.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles when handling larger quantities (>1g) or when there is a significant risk of splashing.[1][5] | Protects eyes and face from splashes of the chemical or solvents. The aldehyde functional group can be particularly irritating to mucous membranes. |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned.[5] Long pants and closed-toe shoes are mandatory to cover all exposed skin. | Prevents accidental skin contact with the solid compound or solutions. A complete barrier is essential. |
| Hand Protection | Chemically resistant nitrile gloves are required.[5] For prolonged handling or when working with solutions, double-gloving is recommended. | Protects hands from direct contact. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper removal techniques to avoid contaminating your skin.[5] |
| Respiratory Protection | All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust.[4] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required, based on a site-specific risk assessment.[5] | Mitigates the risk of respiratory tract irritation from fine particulates of the compound.[2] |
Operational Protocol: A Step-by-Step Workflow
Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination. The following diagram and procedures outline the safe handling of this compound from initial preparation to final disposal.
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
